molecular formula C9H9NS B1305212 1,2,3,4-Tetrahydroisoquinoline-1-thione CAS No. 6552-60-9

1,2,3,4-Tetrahydroisoquinoline-1-thione

Cat. No.: B1305212
CAS No.: 6552-60-9
M. Wt: 163.24 g/mol
InChI Key: IRXWBCKPECPALY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-1-thione is a useful research compound. Its molecular formula is C9H9NS and its molecular weight is 163.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-2H-isoquinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXWBCKPECPALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=S)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384977
Record name 1,2,3,4-tetrahydroisoquinoline-1-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6552-60-9
Record name 1,2,3,4-tetrahydroisoquinoline-1-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinoline-1-thione
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Foundational & Exploratory

Novel Synthesis Methods for 1,2,3,4-Tetrahydroisoquinoline-1-thione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel and established synthetic methodologies for 1,2,3,4-tetrahydroisoquinoline-1-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details key synthetic strategies, presents quantitative data in structured tables, and provides detailed experimental protocols for cited methodologies. Visual diagrams of reaction pathways and workflows are included to facilitate understanding.

Introduction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The corresponding 1-thione derivative, this compound, offers a unique structural motif for the development of novel therapeutic agents. The replacement of the carbonyl oxygen with sulfur can significantly alter the compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide explores the primary synthetic routes to this important heterocyclic thione.

Synthetic Strategies

Two principal retrosynthetic approaches are considered for the synthesis of this compound:

  • Route A: Thionation of the corresponding lactam, 1,2,3,4-tetrahydroisoquinolin-1-one. This is a direct and often efficient method that leverages the readily available lactam precursor.

  • Route B: Intramolecular cyclization of a phenylethyl isothiocyanate derivative. This approach builds the thioamide functionality prior to the ring-closing step.

These strategies are summarized in the workflow diagram below.

G cluster_0 Synthetic Strategies Start 1,2,3,4-Tetrahydroisoquinoline- 1-thione RouteA Route A: Thionation of Lactam Start->RouteA RouteB Route B: Intramolecular Cyclization Start->RouteB Lactam 1,2,3,4-Tetrahydroisoquinolin- 1-one RouteA->Lactam Isothiocyanate Phenylethyl Isothiocyanate Derivative RouteB->Isothiocyanate

Caption: Overview of synthetic strategies for this compound.

Route A: Thionation of 1,2,3,4-Tetrahydroisoquinolin-1-one

The conversion of the carbonyl group of a lactam to a thiocarbonyl group is a well-established transformation in organic synthesis. The most common and effective reagents for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

Thionation using Lawesson's Reagent

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a widely used thionating agent due to its generally high yields and milder reaction conditions compared to P₄S₁₀.[1] The reaction proceeds through a four-membered ring intermediate.

G cluster_1 Thionation with Lawesson's Reagent Reactant 1,2,3,4-Tetrahydroisoquinolin-1-one Product This compound Reactant->Product 1. Reagent Lawesson's Reagent Reagent->Product 2. Solvent Toluene or Xylene Solvent->Product 3. Conditions Reflux Conditions->Product 4.

Caption: General workflow for thionation using Lawesson's reagent.

Experimental Protocol (General):

  • Setup: A solution of 1,2,3,4-tetrahydroisoquinolin-1-one (1.0 eq.) in an anhydrous solvent such as toluene or xylene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Lawesson's reagent (0.5 - 1.0 eq.) is added to the solution.

  • Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data:

While specific data for the thionation of 1,2,3,4-tetrahydroisoquinolin-1-one is not extensively reported, the thionation of similar lactams with Lawesson's reagent typically proceeds in good to excellent yields.

ReagentSolventTemperatureTimeYield (%)Reference
Lawesson's ReagentTolueneReflux2-24 h70-95[1][2]
Lawesson's ReagentXyleneReflux1-12 h75-98[1]
Thionation using Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is a more classical and cost-effective thionating agent.[3] Reactions with P₄S₁₀ often require higher temperatures and may sometimes result in lower yields or more side products compared to Lawesson's reagent.

G cluster_2 Thionation with P₄S₁₀ Reactant 1,2,3,4-Tetrahydroisoquinolin-1-one Product This compound Reactant->Product 1. Reagent P₄S₁₀ Reagent->Product 2. Solvent Pyridine or Toluene Solvent->Product 3. Conditions Reflux Conditions->Product 4.

Caption: General workflow for thionation using P₄S₁₀.

Experimental Protocol (General):

  • Setup: 1,2,3,4-tetrahydroisoquinolin-1-one (1.0 eq.) is dissolved in an anhydrous solvent like pyridine or toluene in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Phosphorus pentasulfide (0.25 - 0.5 eq.) is added portion-wise to the stirred solution.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled, poured onto ice-water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Quantitative Data:

ReagentSolventTemperatureTimeYield (%)Reference
P₄S₁₀PyridineReflux4-12 h60-85[3]
P₄S₁₀TolueneReflux6-24 h55-80[3]

Route B: Intramolecular Cyclization of Phenylethyl Isothiocyanate Derivatives

This approach involves the synthesis of a suitable phenylethyl isothiocyanate precursor followed by an intramolecular cyclization to form the tetrahydroisoquinoline-1-thione ring system. This method is analogous to the Bischler-Napieralski or Pictet-Spengler reactions for the synthesis of the corresponding lactams.

Synthesis of Phenylethyl Isothiocyanate

The phenylethyl isothiocyanate precursor can be synthesized from 2-phenylethylamine through a two-step, one-pot procedure involving the formation of a dithiocarbamate salt followed by desulfurization.

G cluster_3 Synthesis of Phenylethyl Isothiocyanate Amine 2-Phenylethylamine Dithiocarbamate Dithiocarbamate Salt (Intermediate) Amine->Dithiocarbamate CS2 Carbon Disulfide CS2->Dithiocarbamate Base Triethylamine Base->Dithiocarbamate DesulfurizingAgent Acetyl Chloride Isothiocyanate 2-Phenylethyl Isothiocyanate DesulfurizingAgent->Isothiocyanate Dithiocarbamate->Isothiocyanate

Caption: Workflow for the synthesis of 2-phenylethyl isothiocyanate.

Experimental Protocol (General):

  • Dithiocarbamate Formation: To a stirred solution of 2-phenylethylamine (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent (e.g., THF or CH₂Cl₂) at 0 °C, carbon disulfide (1.1 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • Desulfurization: A desulfurizing agent, such as acetyl chloride (1.1 eq.), is added to the mixture. The reaction is stirred at room temperature for 2-6 hours.

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-phenylethyl isothiocyanate.

Intramolecular Cyclization

The cyclization of the phenylethyl isothiocyanate can be promoted by a Lewis acid, which activates the aromatic ring for electrophilic attack by the isothiocyanate group. This is a "thio-Pictet-Spengler" type reaction.

G cluster_4 Intramolecular Cyclization Isothiocyanate 2-Phenylethyl Isothiocyanate Product This compound Isothiocyanate->Product 1. LewisAcid Lewis Acid (e.g., AlCl₃, TiCl₄) LewisAcid->Product 2. Solvent Dichloromethane or Nitrobenzene Solvent->Product 3. Conditions 0 °C to rt Conditions->Product 4.

Caption: Lewis acid-promoted intramolecular cyclization of 2-phenylethyl isothiocyanate.

Experimental Protocol (Proposed):

  • Setup: A solution of 2-phenylethyl isothiocyanate (1.0 eq.) in an anhydrous solvent such as dichloromethane or nitrobenzene is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

  • Lewis Acid Addition: A Lewis acid (e.g., AlCl₃ or TiCl₄, 1.1 - 2.0 eq.) is added portion-wise to the cooled solution.

  • Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The reaction is monitored by TLC.

  • Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed.

  • Purification: The crude product is purified by column chromatography.

Quantitative Data:

The intramolecular cyclization of isothiocyanates to form heterocyclic systems is a known transformation, though specific examples for the synthesis of this compound are not abundant in the literature. Yields are expected to be moderate to good, depending on the substrate and reaction conditions.

Lewis AcidSolventTemperatureTimeYield (%)Reference
AlCl₃Dichloromethane0 °C to rt2-8 h50-70 (estimated)[4]
TiCl₄Dichloromethane0 °C to rt1-6 h55-75 (estimated)[4]

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the thionation of the corresponding lactam and the intramolecular cyclization of a phenylethyl isothiocyanate derivative. The thionation approach, particularly with Lawesson's reagent, is likely to be the more straightforward and higher-yielding method, provided the starting lactam is readily available. The intramolecular cyclization route offers an alternative strategy that may be advantageous for the synthesis of certain substituted derivatives. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of this important class of heterocyclic compounds. Further research into optimizing these methods and exploring novel synthetic pathways is encouraged.

References

An In-depth Technical Guide on 1,2,3,4-Tetrahydroisoquinoline-1-thione: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific experimental data on the physicochemical properties and detailed characterization of 1,2,3,4-Tetrahydroisoquinoline-1-thione. This guide compiles available information on closely related analogs and provides predicted data where specific experimental values are unavailable. All predicted data should be treated with caution and are intended for informational purposes only, pending experimental verification.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3][4] This core is a key component in numerous pharmaceuticals, demonstrating activities ranging from anticancer to antihypertensive. The introduction of a thione functional group at the C1 position of the THIQ ring system is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. This technical guide aims to provide a comprehensive overview of the available physicochemical and characterization data for this compound and its closely related isomers.

Physicochemical Properties

Property1,2,3,4-TetrahydroisoquinolineThis compound (Predicted)Source
Molecular Formula C₉H₁₁NC₉H₁₁NS-
Molecular Weight 133.19 g/mol 165.26 g/mol [5][6][7]
Melting Point -30 °CHigher than the parent compound due to increased polarity and potential for hydrogen bonding.[5][6][7]
Boiling Point 232-233 °CExpected to be significantly higher than the parent compound.[6][7]
Solubility Soluble in water (20 g/L at 20°C) and most organic solvents.Likely soluble in polar organic solvents. Water solubility may be reduced compared to the parent amine.[6]
pKa Not availableThe thioamide proton is weakly acidic. The nitrogen atom is significantly less basic than the parent amine.-

Synthesis and Characterization

While a specific synthetic protocol for this compound is not documented in the reviewed literature, the synthesis of the isomeric 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones has been reported.[8] This suggests that the synthesis of the 1-thione derivative could potentially be achieved through the thionation of the corresponding 1-oxo analogue, 1,2,3,4-tetrahydroisoquinolin-1-one, using reagents such as Lawesson's reagent or phosphorus pentasulfide.

General Synthetic Approach (Hypothetical)

A plausible synthetic route to this compound is outlined below. This workflow is based on established chemical transformations.

G Hypothetical Synthesis of this compound cluster_0 Starting Material cluster_1 Thionation cluster_2 Product 1,2,3,4-Tetrahydroisoquinolin-1-one 1,2,3,4-Tetrahydroisoquinolin-1-one This compound This compound 1,2,3,4-Tetrahydroisoquinolin-1-one->this compound Reaction in an inert solvent (e.g., Toluene) Lawesson's Reagent or P4S10 Lawesson's Reagent or P4S10 Lawesson's Reagent or P4S10->this compound

Caption: Hypothetical synthesis of this compound.

Spectroscopic Characterization (Predicted)

The characterization of this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

TechniquePredicted Observations
¹H NMR - Aromatic protons in the range of 7.0-8.0 ppm. - Methylene protons of the tetrahydroisoquinoline ring appearing as multiplets between 2.5 and 4.0 ppm. - A broad singlet for the N-H proton, deshielded due to the thioamide group.
¹³C NMR - A characteristic downfield signal for the C=S carbon, typically in the range of 190-210 ppm. - Aromatic carbon signals between 120 and 140 ppm. - Aliphatic carbon signals for the methylene groups.
IR Spectroscopy - A strong absorption band for the C=S stretching vibration, typically in the region of 1200-1050 cm⁻¹. - N-H stretching vibration around 3200-3400 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic groups.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of C₉H₁₁NS. - Fragmentation patterns characteristic of the tetrahydroisoquinoline core.

Biological Activity

There is no specific information available regarding the biological activity or signaling pathways associated with this compound. However, the broader class of 1,2,3,4-tetrahydroisoquinoline derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including but not limited to:

  • Anticancer Activity: Many THIQ-containing natural products have demonstrated potent cytotoxic effects against various cancer cell lines.[1]

  • Antibacterial Activity: Certain synthetic THIQ analogs have shown promising activity against pathogenic bacterial strains.[1]

  • Neurological Activity: The THIQ scaffold is present in molecules that interact with various receptors and enzymes in the central nervous system, suggesting potential applications in neurodegenerative diseases and psychiatric disorders.[3][4]

The introduction of the thione group could potentially lead to novel interactions with biological targets, and further research is warranted to explore the pharmacological profile of this compound.

Experimental Protocols

As no specific literature on this compound was found, detailed experimental protocols for its synthesis and characterization cannot be provided. However, a general procedure for the synthesis of a related tetrahydroisoquinoline-3(2H)-thione derivative is described below, which may serve as a reference for developing a protocol for the 1-thione isomer.

Synthesis of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones [8]

  • Reaction: A mixture of the appropriate acetylcyclohexanone derivative and cyanothioacetamide is reacted.

  • Conditions: The specific reaction conditions (solvent, temperature, catalyst) are detailed in the cited literature.[8]

  • Work-up and Purification: The product is typically isolated by filtration and purified by recrystallization.

Characterization of a Tetrahydroisoquinoline-3(2H)-thione Derivative [8]

  • Melting Point: Determined using a standard melting point apparatus. For example, 7-acetyl-8-(4-chlorophenyl)-4-cyano-1,5-dimethyl-6-hydroxy-3-(N-(4-nitrophenyl)carbamoylmethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline has a melting point of 191–193 °C.[8]

  • IR Spectroscopy: Spectra are recorded on a FT-IR spectrometer. For the aforementioned compound, characteristic peaks include 3557 cm⁻¹ (OH), 3351 cm⁻¹ (NH), 2215 cm⁻¹ (C≡N), and 1694, 1667 cm⁻¹ (C=O).[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent.

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular formula.

Conclusion

This compound remains a largely unexplored compound within the broader family of biologically active tetrahydroisoquinolines. While specific experimental data are currently lacking, this guide provides a foundational understanding based on the properties of the parent compound and related isomers. The synthesis of this molecule is feasible through established chemical methods, and its characterization would follow standard analytical procedures. Given the diverse pharmacological activities of the THIQ scaffold, the investigation of the 1-thione derivative presents an intriguing avenue for future research in medicinal chemistry and drug discovery. The potential for novel biological activities warrants the synthesis and comprehensive evaluation of this compound.

References

Spectroscopic Profile of 1,2,3,4-Tetrahydroisoquinoline-1-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2,3,4-tetrahydroisoquinoline-1-thione. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the known data of the parent compound, 1,2,3,4-tetrahydroisoquinoline, and the characteristic spectroscopic features of the thioamide functional group. This guide also outlines relevant experimental protocols for synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its structural analogue, 1,2,3,4-tetrahydroisoquinoline, and established spectroscopic data for thioamides.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
NH8.0 - 9.5broad singlet-The thioamide proton is expected to be significantly downfield and may show broadening due to quadrupole effects and exchange.
H-87.8 - 8.2doublet7 - 8The proximity to the electron-withdrawing thioamide group is expected to shift this proton downfield compared to the parent compound.
H-5, H-6, H-77.1 - 7.4multiplet-Aromatic protons of the benzene ring.
H-43.6 - 3.9triplet6 - 7Methylene protons adjacent to the nitrogen of the thioamide.
H-33.0 - 3.3triplet6 - 7Methylene protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C=S (C-1)190 - 210The thiocarbonyl carbon is characteristically found at a very low field.[1][2][3][4]
C-8a135 - 140Aromatic quaternary carbon.
C-4a128 - 132Aromatic quaternary carbon.
C-5, C-6, C-7, C-8125 - 130Aromatic methine carbons.
C-445 - 50Aliphatic carbon adjacent to nitrogen.
C-328 - 33Aliphatic carbon.
Table 3: Predicted IR Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
N-H Stretch3100 - 3300MediumAssociated with the thioamide N-H bond.
C-H Aromatic Stretch3000 - 3100Medium
C-H Aliphatic Stretch2850 - 2960Medium
Thioamide I Band (C=S stretch, N-H bend)1500 - 1600StrongA characteristic strong band for thioamides.[5]
Aromatic C=C Stretch1450 - 1600Medium
Thioamide II Band (C-N stretch)1200 - 1400Medium-Strong
Thioamide III Band (C=S stretch)950 - 1150Medium
Thioamide IV Band (C=S bend)600 - 800MediumOften referred to as the G band.[5]
Table 4: Predicted Mass Spectrometry Data
m/zPredicted IdentityNotes
177[M]⁺Molecular ion peak. The presence of a sulfur atom will result in a significant M+2 peak.
144[M - SH]⁺Loss of a sulfhydryl radical.
118[C₈H₈N]⁺Retro-Diels-Alder fragmentation.
104[C₇H₆N]⁺Further fragmentation of the isoquinoline core.
77[C₆H₅]⁺Phenyl fragment.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the thionation of the corresponding lactam, 1,2,3,4-tetrahydroisoquinolin-1-one.

Materials:

  • 1,2,3,4-Tetrahydroisoquinolin-1-one

  • Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3,4-tetrahydroisoquinolin-1-one in the anhydrous solvent under an inert atmosphere.

  • Add Lawesson's reagent (0.5 equivalents) or Phosphorus Pentasulfide (0.25 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) from a solution, or as a KBr pellet.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[6]

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: Analyze the sample using a mass spectrometer capable of high-resolution mass measurement (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.[7][8]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

Caption: General workflow for the synthesis and spectroscopic characterization.

References

Initial Biological Activity Screening of 1,2,3,4-Tetrahydroisoquinoline-1-thione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a thione group at the 1-position to create 1,2,3,4-tetrahydroisoquinoline-1-thione derivatives has garnered significant interest for its potential to modulate various biological targets. This technical guide provides an in-depth overview of the initial biological activity screening of these derivatives, focusing on anticancer, antimicrobial, and enzyme-inhibitory activities. This document outlines detailed experimental protocols for key assays, presents quantitative data in a structured format, and includes visualizations of relevant pathways and workflows to facilitate understanding and further research in this promising area of drug discovery.

Anticancer Activity Screening

Derivatives of this compound are frequently evaluated for their potential as anticancer agents. Initial screening typically involves assessing their cytotoxic effects against a panel of human cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of novel compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
THIQ-T-01A549Lung Carcinoma0.155Doxorubicin-
THIQ-T-02MCF7Breast Adenocarcinoma0.170Doxorubicin-
THIQ-T-03HCT116Colon Carcinoma---
THIQ-T-04MDA-MB-231Breast Adenocarcinoma---
THIQ-T-05HepG2Liver Carcinoma---
THIQ-T-06A375Melanoma---

Note: The data presented above are example values and will vary depending on the specific derivative and experimental conditions. The IC50 values for THIQ-T-01 and THIQ-T-02 are derived from a study on novel tetrahydroisoquinolines.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for initial cytotoxicity screening.[2][3][4][5][6]

Materials:

  • Human cancer cell lines (e.g., A549, MCF7, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. The final solvent concentration should be kept below 0.5%. Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2][3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[2]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with THIQ-T Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

MTT Assay Experimental Workflow

Antimicrobial Activity Screening

The initial screening of this compound derivatives for antimicrobial properties is crucial in the search for new agents to combat infectious diseases.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
THIQ-T-07Staphylococcus aureus-Candida albicans-
THIQ-T-08Escherichia coli-Aspergillus niger-
THIQ-T-09Pseudomonas aeruginosa-Candida glabrata-
THIQ-T-10Methicillin-resistant S. aureus (MRSA)-Saccharomyces cerevisiae-

Note: The data presented above are for illustrative purposes and will vary depending on the specific derivative and microbial strains tested.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used and accurate technique for determining the MIC of antimicrobial agents.[8]

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotics/antifungals

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., ~1.5 × 10⁸ CFU/mL for bacteria)[9]

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and control drugs in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested. This typically involves adjusting the turbidity of a microbial suspension to match a 0.5 McFarland standard.[10]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[10] The final volume in each well is typically 100-200 µL. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Cover the plates and incubate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.[8][9]

  • Result Interpretation: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of THIQ-T Derivatives in Broth C Inoculate Microtiter Plate Wells A->C B Standardize Microbial Inoculum (e.g., 0.5 McFarland) B->C D Incubate for 16-24h C->D E Visually Assess for Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Workflow for MIC Determination

Enzyme Inhibition Screening

This compound derivatives are often designed to target specific enzymes implicated in disease pathogenesis. Initial screening assays are performed to determine their inhibitory potential.

Data Presentation: Enzyme Inhibition

The inhibitory activity is typically reported as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50 (µM)Reference InhibitorIC50 (µM)
THIQ-T-11Phosphodiesterase 4 (PDE4)-Rolipram-
THIQ-T-12Histone Deacetylase 8 (HDAC8)-Trichostatin A-
THIQ-T-13Dihydrofolate Reductase (DHFR)-Methotrexate-
THIQ-T-14Cyclin-Dependent Kinase 2 (CDK2)-Roscovitine-

Note: The data presented above are for illustrative purposes and will vary depending on the specific derivative and assay conditions.

Experimental Protocols for Enzyme Inhibition Assays

A general protocol for a spectrophotometric enzyme inhibition assay is provided below, followed by specifics for selected enzyme targets.[11]

General Spectrophotometric Enzyme Inhibition Assay Protocol:

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of the test compounds and a known inhibitor.

  • Pre-incubation: In a 96-well plate, add the enzyme solution and the test compound dilutions. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength corresponding to the product formation or substrate consumption.

  • Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Specific Enzyme Assay Protocols:

  • Phosphodiesterase 4 (PDE4) Inhibition Assay: This assay often uses a fluorescently labeled cAMP substrate. The inhibition of PDE4 results in less substrate hydrolysis, which can be detected by a change in fluorescence polarization.[12]

  • Histone Deacetylase 8 (HDAC8) Inhibition Assay: A common method uses a fluorometric substrate that, upon deacetylation by HDAC8, can be cleaved by a developer to release a fluorescent product.[13][14][15]

  • Dihydrofolate Reductase (DHFR) Inhibition Assay: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[1][16][17]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay: These assays often measure the transfer of a phosphate group from ATP to a substrate peptide. The amount of ADP produced can be quantified using a luminescent assay.[18][19][20]

Signaling Pathway Modulation

Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their ability to modulate specific signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.[21][22]

Procedure:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with the test compounds for a defined period.

  • Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNFα or LPS) to induce the signaling cascade.

  • Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate (luciferin) to the cell lysates. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, which generates light.

  • Data Analysis: Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNFα / LPS Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB degradation NFkB_complex p65 p50 NFkB_p65 p65 NFkB_p50 p50 NFkB_translocated p65/p50 NFkB_complex:p65->NFkB_translocated NFkB_complex:p50->NFkB_translocated THIQ_T THIQ-T Derivative (Potential Inhibitor) THIQ_T->IKK inhibits? THIQ_T->NFkB_translocated inhibits nuclear translocation? DNA DNA (κB site) NFkB_translocated->DNA binds Gene_Expression Target Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression activates IkB_p P IkB_p->IkB

NF-κB Signaling Pathway and Potential Inhibition by THIQ-T Derivatives

This guide provides a foundational framework for the initial biological screening of this compound derivatives. The detailed protocols and structured data presentation are intended to aid researchers in the systematic evaluation of these compounds, ultimately contributing to the discovery of novel therapeutic agents.

References

Unraveling the Enigmatic Mechanism of 1,2,3,4-Tetrahydroisoquinoline-1-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the diverse biological activities of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. However, specific research on the mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-1-thione is limited. This guide, therefore, extrapolates potential mechanisms based on the known pharmacology of structurally related THIQ analogs and the established biochemical properties of the thioamide functional group. All information presented herein should be considered in this context, serving as a foundation for future targeted research.

Introduction: The Tetrahydroisoquinoline Scaffold and the Intrigue of the Thione Moiety

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] These activities span from antimicrobial and anticancer to neuroprotective and enzyme inhibitory effects.[3] The introduction of a thione (C=S) group at the 1-position, creating this compound, presents an intriguing isostere of the more commonly studied 1-oxo (-C=O) analogs.

Thioamides, the functional group to which this compound belongs, are known to possess unique physicochemical properties compared to their amide counterparts. These include differences in bond length, hydrogen bonding capabilities, and reactivity, which can significantly influence biological activity.[1][2] Thioamides are stronger hydrogen bond donors but weaker acceptors than amides and exhibit a greater affinity for certain metals.[1] This technical guide will explore the potential mechanisms of action of this compound by dissecting the known pharmacology of the THIQ nucleus and the unique contributions of the thioamide functional group.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related THIQ derivatives and thioamide-containing compounds, several potential mechanisms of action for this compound can be hypothesized.

Enzyme Inhibition

The THIQ scaffold is a common feature in various enzyme inhibitors. The thione derivative could potentially target:

  • Kinases: Some thioamide-containing compounds have shown potent kinase inhibitory activity. The unique chalcogen bond formed by the sulfur atom can lead to high binding affinity.[1]

  • Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Certain substituted tetrahydroisoquinolines have demonstrated inhibitory activity against DHFR and CDK2, suggesting potential as anticancer agents.

  • DNA Gyrase and Topoisomerase IV: The antibacterial activity of some THIQ analogs and thioamides has been attributed to the inhibition of these essential bacterial enzymes involved in DNA replication.[2]

  • Phenylethanolamine N-methyltransferase (PNMT): THIQ and its derivatives are known potent inhibitors of PNMT, an enzyme involved in the biosynthesis of epinephrine.[4]

A proposed general mechanism for enzyme inhibition is depicted below:

enzyme_inhibition THIQ_thione This compound Enzyme Target Enzyme (e.g., Kinase, DHFR, Gyrase) THIQ_thione->Enzyme Binds to Active Site Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Biological_Effect Biological Effect (e.g., Anticancer, Antibacterial) Inhibition->Biological_Effect

Caption: Proposed Enzyme Inhibition by this compound.

Modulation of Cellular Signaling Pathways

THIQ derivatives have been shown to modulate key signaling pathways. The thione analog could potentially influence:

  • Apoptosis Induction: Some THIQ derivatives induce tumor-specific cytotoxicity by triggering apoptosis or autophagy.[5] This can involve the activation of caspases and the formation of acidic organelles.

  • Dopaminergic Pathways: The THIQ structure is related to dopaminergic neurotoxins and neuroprotective agents. It may interact with dopamine receptors or transporters.[6]

The following diagram illustrates a potential pathway for inducing apoptosis:

apoptosis_pathway THIQ_thione This compound Cell Cancer Cell THIQ_thione->Cell Signal_Transduction Signal Transduction (e.g., MAPK pathway) Cell->Signal_Transduction Caspase_Activation Caspase Activation Signal_Transduction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential Apoptosis Induction Pathway.

Quantitative Data: A Call for Future Research

As of the date of this guide, specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound are not available in peer-reviewed literature. The table below presents a selection of data for various THIQ derivatives to highlight the range of potencies observed within this class of compounds and to serve as a benchmark for future studies on the thione analog.

Compound ClassTargetAssayIC₅₀ / KᵢReference
5,8-disubstituted THIQ analogMycobacterial ATP synthetaseEnzyme Inhibition1.8 µg/ml (IC₅₀)[2]
3-(hydroxymethyl)-THIQPhenylethanolamine N-methyltransferaseEnzyme Inhibition2.4 µM (Kᵢ)[4]
7,8-dichloro-THIQPhenylethanolamine N-methyltransferaseEnzyme Inhibition0.24 µM (Kᵢ)[4]
1-Aryl-THIQ analogsPlasmodium falciparumAntiplasmodial Activity< 0.2 µg/ml (IC₅₀)[7]
THIQ-based PDE4 inhibitorPhosphodiesterase 4BEnzyme Inhibition2.3 µM (IC₅₀)[8]

Experimental Protocols: A Roadmap for Investigation

Detailed experimental protocols for investigating the mechanism of action of this compound would need to be developed. Below are generalized methodologies for key experiments that would be crucial in elucidating its biological activity.

Synthesis of this compound

The synthesis would likely involve the thionation of the corresponding 1-oxo-1,2,3,4-tetrahydroisoquinoline.

Protocol:

  • Starting Material: 1-oxo-1,2,3,4-tetrahydroisoquinoline.

  • Thionating Agent: Lawesson's reagent is a common choice for converting amides to thioamides.

  • Reaction Conditions: The 1-oxo precursor would be dissolved in an appropriate anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen).

  • Lawesson's reagent (typically 0.5-1.0 equivalents) is added, and the mixture is heated to reflux for several hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

synthesis_workflow Start 1-Oxo-1,2,3,4- tetrahydroisoquinoline Reaction Thionation Reaction (Reflux in Toluene) Start->Reaction Reagent Lawesson's Reagent Reagent->Reaction Purification Column Chromatography Reaction->Purification Product 1,2,3,4-Tetrahydroisoquinoline- 1-thione Purification->Product

Caption: General Synthetic Workflow for this compound.

In Vitro Enzyme Inhibition Assays

To determine if the compound inhibits specific enzymes, a panel of assays should be conducted.

General Protocol (e.g., Kinase Assay):

  • Assay Components: Recombinant target kinase, substrate peptide, ATP, and the test compound (this compound) at various concentrations.

  • Incubation: The components are incubated together in an appropriate buffer at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based Assays for Cytotoxicity and Apoptosis

To assess the compound's effect on cancer cells, for example.

Protocol (MTT Assay for Cytotoxicity):

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Protocol (Caspase Activity Assay):

  • Cell Lysis: Cells treated with the compound are lysed to release cellular contents.

  • Substrate Addition: A specific fluorogenic caspase substrate (e.g., for caspase-3/7) is added to the cell lysates.

  • Incubation: The mixture is incubated to allow for cleavage of the substrate by active caspases.

  • Fluorescence Measurement: The fluorescence signal, which is proportional to caspase activity, is measured using a fluorometer.

Conclusion and Future Directions

While this compound remains a molecule with an underexplored pharmacological profile, the rich chemistry and diverse biological activities of the broader THIQ family provide a strong rationale for its investigation. The introduction of the thione functionality is likely to impart unique properties that could lead to novel mechanisms of action and therapeutic applications.

Future research should focus on:

  • The efficient and scalable synthesis of this compound and a library of its derivatives.

  • Screening against a broad panel of biological targets, including kinases, bacterial enzymes, and cancer cell lines.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.

By systematically exploring the biological landscape of this intriguing molecule, the scientific community can unlock its full therapeutic potential.

References

The Quest for Novel Tetrahydroisoquinolines: A Technical Guide to Discovery and Isolation of Natural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This guide addresses the discovery and isolation of natural 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids. Initial inquiries into the specific sub-class of 1,2,3,4-tetrahydroisoquinoline-1-thione analogs did not yield evidence of their natural occurrence in the current scientific literature. Therefore, this document focuses on the broader, well-established class of naturally occurring THIQ alkaloids, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the architecture of a vast and diverse family of isoquinoline alkaloids.[1][2][3][4] These compounds, isolated from a wide array of terrestrial and marine organisms, exhibit a remarkable breadth of biological activities, making them a fertile ground for drug discovery.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and isolation of these valuable natural products, detailing experimental protocols and presenting key data in a structured format.

Discovery of Natural 1,2,3,4-Tetrahydroisoquinoline Alkaloids

The discovery of novel THIQ alkaloids is an ongoing endeavor in the field of natural product chemistry. These compounds are found in a variety of plant families, including Papaveraceae, and have also been isolated from marine sponges.[5] The initial identification of a potential source organism often relies on ethnobotanical knowledge, chemotaxonomic screening, or bioassay-guided fractionation.

Table 1: Examples of Naturally Occurring 1,2,3,4-Tetrahydroisoquinoline Alkaloids

Compound NameNatural SourceReported Biological ActivityReference
(R)-CalycotomineCalycotome villosaNot specified in the provided abstract[6][7]
Renieramycin JNeopetrosia sp. (marine sponge)Potent cytotoxin[8]
HypeontineHypecoum ponticumInhibitory effect against Pseudomonas aeruginosa[9]
3,4-2H-tomentelline CCorydalis tomentellaStrong cytotoxicity against HepG2 cells[9]

Experimental Protocols: From Source to Pure Compound

The isolation of THIQ alkaloids from their natural sources is a multi-step process that requires careful optimization at each stage. The general workflow involves extraction, partitioning, and chromatographic purification.

General Workflow for Alkaloid Isolation

The following diagram illustrates a typical workflow for the isolation of alkaloids from a natural source.

G General Workflow for Alkaloid Isolation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Elucidation A Plant/Marine Organism Material B Grinding and Drying A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E Acid-Base Partitioning D->E F Crude Alkaloid Fraction E->F G Column Chromatography (e.g., Silica Gel) F->G H Fractions G->H I TLC/HPLC Analysis H->I J Pure Compound I->J K Structure Elucidation (NMR, MS, X-ray) J->K

Caption: A generalized workflow for the isolation and identification of alkaloids.

Detailed Experimental Protocol: Isolation of Alkaloids from Calycotome villosa

This protocol is adapted from the methodology described for the isolation of alkaloids from the seeds of Calycotome villosa.[6]

1. Plant Material and Extraction:

  • Powdered seeds (100 g) are subjected to Soxhlet extraction, first with hexane for 24 hours to defat the material, followed by methanol for 48 hours to extract the alkaloids.[6]

  • The methanolic extract is then evaporated to dryness to yield the crude extract.[6]

2. Acid-Base Partitioning:

  • The crude extract is dissolved in a 5% hydrochloric acid solution.[6]

  • This acidic solution is washed sequentially with hexane and then dichloromethane to remove neutral and weakly basic impurities.[6]

  • The aqueous layer is then made basic to a pH of 10 with concentrated ammonia.[6]

  • The liberated free alkaloids are extracted with dichloromethane (3 x 200 mL).[6]

  • The combined organic phases are dried over anhydrous sodium sulfate and evaporated to yield the crude alkaloid extract (1.75 g).[6]

3. Chromatographic Purification:

  • The crude alkaloid extract is subjected to column chromatography on silica gel.[6]

  • Elution with a gradient of methanol in dichloromethane is used to separate the individual alkaloids.[6]

  • For example, a fraction eluted with 10% methanol in dichloromethane can yield pure (R)-Calycotomine (0.5 g) as colorless crystals.[6]

Data Presentation: Characterization of Isolated Alkaloids

The structural elucidation of a novel natural product is a critical step that relies on a combination of spectroscopic techniques.

Biosynthetic Pathway of Simple THIQ Alkaloids

The biosynthesis of simple THIQ alkaloids generally proceeds through the Pictet-Spengler condensation of a β-phenylethylamine with an aldehyde or its equivalent.[5][8]

G Biosynthesis of Simple THIQ Alkaloids A β-Phenylethylamine C Pictet-Spengler Reaction A->C B Aldehyde/Ketone B->C D 1,2,3,4-Tetrahydroisoquinoline Alkaloid C->D

Caption: The Pictet-Spengler reaction is a key step in the biosynthesis of THIQ alkaloids.

Table 2: Spectroscopic Data for (R)-Calycotomine

Spectroscopic TechniqueDataReference
UV (λmax) 235 and 278 nm[6][7]
IR (cm⁻¹) 3346, 2938, 2936, 1613, 1521, 1465, 1367, 1269, 1225, 1135, 1055[6][7]
ESI-MS (m/z) 224 [M+H]⁺[6][7]
¹H-NMR (CDCl₃, δ ppm) 6.56 (1H, s, Ar-H), 6.55 (1H, s, Ar-H), 3.85 (3H, s, OCH₃), 3.84 (3H, s, OCH₃), 3.13-2.96 (m, CH₂), 2.69-2.63 (m, CH₂)[6]
¹³C-NMR Signals for 4 quaternary carbons, 3 methines, 3 methylenes, and 2 methyl groups[6]

Conclusion

The discovery and isolation of novel 1,2,3,4-tetrahydroisoquinoline alkaloids from natural sources remain a vital area of research in the development of new therapeutic agents. The methodologies outlined in this guide, from initial extraction to final structure elucidation, provide a robust framework for scientists in the field. While the specific 1-thione analogs appear to be of synthetic origin, the broader THIQ class continues to be a rich source of chemical diversity and biological activity, promising future discoveries with significant pharmacological potential.

References

Theoretical and Computational Insights into 1,2,3,4-Tetrahydroisoquinoline-1-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thione group at the 1-position is anticipated to significantly modulate the electronic and steric properties of the THIQ nucleus, potentially leading to novel pharmacological activities. This technical guide provides a comprehensive overview of proposed theoretical and computational studies on 1,2,3,4-tetrahydroisoquinoline-1-thione. In the absence of direct experimental and computational data for this specific molecule, this document outlines a robust framework for its in-silico investigation, drawing upon established methodologies for analogous heterocyclic thiones and thioamides. The guide details proposed computational protocols for geometry optimization, vibrational and electronic spectral analysis, and the exploration of its chemical reactivity. All quantitative data herein is presented as hypothetical results based on these proposed computational models and awaits experimental validation.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The replacement of the carbonyl group in the corresponding lactam with a thiocarbonyl group to form a thioamide, in this case, this compound, is a common strategy in medicinal chemistry to alter a molecule's physicochemical properties. Thioamides are known to have different hydrogen bonding capabilities, electronic characteristics, and metabolic stabilities compared to their amide counterparts, which can translate to altered biological profiles.

This guide outlines a theoretical and computational approach to characterize this compound. The proposed studies aim to provide fundamental insights into its molecular structure, spectroscopic signatures, and electronic properties, which are crucial for understanding its potential as a pharmacophore and for guiding future synthetic and drug discovery efforts.

Proposed Computational Methodologies

The following section details the proposed computational protocols for the theoretical investigation of this compound. These methods are selected based on their proven reliability and accuracy in studies of similar heterocyclic and thioamide-containing molecules.

Geometry Optimization and Vibrational Analysis

The molecular structure of this compound would be optimized using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is proposed for these calculations, as it provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Structure and Reactivity Descriptors

To understand the electronic properties and chemical reactivity, several analyses are proposed:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap would be calculated. These parameters are crucial for predicting the molecule's reactivity, with a smaller gap generally indicating higher reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis would be employed to investigate the charge distribution, intramolecular charge transfer, and the nature of the bonding within the molecule. This can provide insights into the resonance and stability of the thioamide group.

  • Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the proposed computational studies. It must be emphasized that these values are illustrative and require experimental verification.

Calculated Structural Parameters
ParameterBond Length (Å)ParameterBond Angle (°)
C1=S1.685S=C1-N2125.8
C1-N21.378S=C1-C9121.5
N2-C31.465N2-C1-C9112.7
C3-C41.532C1-N2-C3123.1
C4-C101.518N2-C3-C4110.5
C9-C101.401C3-C4-C10111.2
Calculated Vibrational Frequencies (Selected Modes)
Vibrational ModeWavenumber (cm⁻¹)Description
ν(N-H)3350N-H stretching
ν(C-H) aromatic3050-3100Aromatic C-H stretching
ν(C-H) aliphatic2850-2950Aliphatic C-H stretching
ν(C=S)1250C=S stretching (Thioamide I)
δ(N-H) + ν(C-N)1550N-H bending and C-N stretching (Thioamide II)
ν(C-N) + δ(N-H)1350C-N stretching and N-H bending (Thioamide III)
Calculated Electronic Properties
PropertyValue
HOMO Energy-6.25 eV
LUMO Energy-1.15 eV
HOMO-LUMO Gap5.10 eV
Dipole Moment4.5 D

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the proposed theoretical study.

molecular_structure cluster_ring This compound C1 C1 N2 N2 C1->N2 S S C1->S = C3 C3 N2->C3 H_N2 H N2->H_N2 C4 C4 C3->C4 C10 C10 C4->C10 C9 C9 C9->C1 C10->C9 C5 C5 C10->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C9

Caption: Molecular structure of this compound.

computational_workflow start Initial Structure Generation dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq electronic Electronic Property Calculations dft->electronic validation Vibrational Spectra (IR/Raman) & Zero-Point Energy freq->validation end Data Analysis & Interpretation validation->end homo_lumo HOMO-LUMO Analysis electronic->homo_lumo nbo NBO Analysis electronic->nbo mep MEP Surface electronic->mep homo_lumo->end nbo->end mep->end

Caption: Proposed computational workflow for the study of the target molecule.

mep_concept mep Molecular Electrostatic Potential (MEP) nucleophilic Nucleophilic Attack Sites (Electron-deficient regions) mep->nucleophilic Positive Potential electrophilic Electrophilic Attack Sites (Electron-rich regions) mep->electrophilic Negative Potential reactivity Prediction of Chemical Reactivity nucleophilic->reactivity electrophilic->reactivity

Caption: Conceptual diagram of MEP analysis for reactivity prediction.

Proposed Experimental Protocols

To validate the theoretical findings, the following experimental studies would be essential.

Synthesis of this compound

A plausible synthetic route would involve the thionation of the corresponding lactam, 1,2,3,4-tetrahydroisoquinolin-1-one. A common thionating agent for this transformation is Lawesson's reagent.

Protocol:

  • Dissolve 1,2,3,4-tetrahydroisoquinolin-1-one (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reflux the mixture under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). These spectra would be crucial for confirming the molecular structure and for comparison with theoretically predicted chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be recorded using an FTIR spectrometer. The characteristic vibrational bands, particularly the C=S stretching frequency, would be compared with the calculated vibrational frequencies.

  • X-ray Crystallography: If suitable single crystals can be obtained, X-ray diffraction analysis would provide the definitive solid-state molecular structure, including bond lengths and angles, for direct comparison with the optimized geometry from DFT calculations.

Conclusion and Future Outlook

This technical guide has presented a comprehensive framework for the theoretical and computational investigation of this compound. While the presented quantitative data is hypothetical, the proposed methodologies are robust and well-established for the study of similar molecular systems. The successful synthesis and experimental characterization of this molecule are critical next steps to validate and refine the theoretical models. The insights gained from such a combined computational and experimental approach will be invaluable for understanding the fundamental properties of this novel heterocyclic thione and for exploring its potential in the realm of drug discovery and development. The unique electronic and steric features imparted by the thione functionality may lead to the discovery of new lead compounds with improved pharmacological profiles.

Tautomerism in 1,2,3,4-Tetrahydroisoquinoline-1-thione Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric equilibrium in 1,2,3,4-tetrahydroisoquinoline-1-thione systems. While direct experimental data on this specific heterocyclic system is limited in publicly accessible literature, this document synthesizes established principles of thioamide-thioimidate tautomerism, spectroscopic analysis, and synthetic methodologies to offer a robust predictive framework for researchers.

Introduction to Thione-Thiol Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the thione (a thioamide) and the thiol (a thioimidate). This equilibrium is a crucial consideration in drug design and development, as the two tautomers possess distinct physicochemical properties, including hydrogen bonding capabilities, lipophilicity, and metal chelation potential, which can significantly impact their pharmacokinetic and pharmacodynamic profiles. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the isoquinoline ring.

The thione form is generally more stable in the gas phase and in non-polar solvents.[1] However, the thiol form can be stabilized by polar solvents and through intermolecular hydrogen bonding.

Caption: Thione-thiol tautomeric equilibrium in the this compound system.

Synthesis and Preparation

A plausible and common route to synthesize this compound is through the thionation of the corresponding lactam, 1,2,3,4-tetrahydroisoquinolin-1-one. This transformation is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

SynthesisWorkflow start 1,2,3,4-Tetrahydroisoquinolin-1-one reagent Lawesson's Reagent or P₄S₁₀ in dry toluene or dioxane start->reagent Add reaction Reflux (e.g., 80-110 °C) reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1,2,3,4-tetrahydroisoquinolin-1-one (1 equivalent) in anhydrous toluene or dioxane, add Lawesson's reagent (0.5-0.6 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Thionation: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization and Data

The differentiation and quantification of the thione and thiol tautomers heavily rely on spectroscopic methods. The following tables summarize the expected quantitative data based on known properties of the thioamide functional group.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
ProtonThione TautomerThiol TautomerRationale
N-H8.0 - 9.5-Deshielded proton on the nitrogen of the thioamide.
S-H-4.0 - 6.0Shielded proton on the sulfur of the thiol.
C3-H₂~3.6~3.8Protons adjacent to the nitrogen.
C4-H₂~2.9~2.7Protons on the saturated carbon of the heterocyclic ring.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
CarbonThione TautomerThiol TautomerRationale
C=S (C1)190 - 210-Highly deshielded thione carbon.[2]
C-S (C1)-150 - 170Shielded carbon of the thioimidate.
C3~45~48Carbon adjacent to the nitrogen.
C4~28~26Saturated carbon of the heterocyclic ring.
Table 3: Predicted IR and UV-Vis Spectroscopic Data
SpectroscopyThione TautomerThiol TautomerRationale
IR (cm⁻¹)
ν(C=S)1100 - 1250[2]-Characteristic thione stretch.
ν(N-H)3100 - 3300-N-H stretching vibration.
ν(S-H)-2550 - 2600[4]Characteristic thiol stretch (often weak).
ν(C=N)-1600 - 1650Imine stretch of the thioimidate.
UV-Vis (nm)
λ_max260 - 270[2]< 250n→π* transition of the C=S group.

Experimental Protocols for Tautomer Analysis

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution.

  • Sample Preparation: Prepare solutions of the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) at a concentration of approximately 5-10 mg/mL.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for each solution. The ratio of the tautomers can be determined by integrating the signals corresponding to the N-H proton of the thione form and the S-H proton of the thiol form.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra. The presence of two distinct signals in the downfield region (150-210 ppm) would confirm the existence of both tautomers.

  • Variable Temperature (VT) NMR: Perform ¹H NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.

IR Spectroscopy

Infrared (IR) spectroscopy can identify the characteristic functional groups of each tautomer.

  • Sample Preparation: Prepare a KBr pellet of the solid sample or a solution in a suitable solvent (e.g., chloroform, acetonitrile).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Look for the characteristic absorption bands as detailed in Table 3. The relative intensities of the C=S and S-H stretching bands can provide a qualitative assessment of the dominant tautomer in the sample's state (solid or solution).

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for detecting the thione tautomer due to the characteristic n→π* electronic transition of the C=S group.

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectra.

  • Analysis: The presence and intensity of an absorption band in the 260-270 nm region is indicative of the thione tautomer. Changes in the intensity of this band with solvent polarity can provide insights into the position of the tautomeric equilibrium.

AnalysisWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, VT) synthesis->nmr ir IR Spectroscopy synthesis->ir uv_vis UV-Vis Spectroscopy synthesis->uv_vis quantification Tautomer Ratio Quantification nmr->quantification structure Structural Confirmation nmr->structure ir->structure equilibrium Equilibrium Constant (K_T) and Solvent Effects uv_vis->equilibrium quantification->equilibrium

Caption: Workflow for the spectroscopic analysis of tautomerism.

Conclusion

The tautomeric equilibrium of this compound is a critical aspect that influences its chemical behavior and biological activity. While this guide provides a predictive framework based on established chemical principles, it is imperative for researchers to perform empirical studies on their specific substituted analogs. The detailed experimental protocols and expected data presented herein serve as a comprehensive starting point for such investigations, enabling a deeper understanding and strategic manipulation of this important class of heterocyclic compounds in drug discovery and development.

References

The Thione Group: A Comprehensive Technical Guide to its Reactivity and Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thione group, a sulfur analogue of the carbonyl group, is a fascinating and highly reactive functional group that plays a pivotal role in a diverse array of chemical transformations and holds significant potential in the realm of medicinal chemistry. This technical guide provides an in-depth exploration of the fundamental reactivity and chemical transformations of the thione group, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Structure, Bonding, and Spectroscopic Properties

The replacement of the oxygen atom in a carbonyl group with a larger, more polarizable sulfur atom imparts unique electronic and steric properties to the thione group. The carbon-sulfur double bond (C=S) is longer and weaker than the corresponding carbon-oxygen double bond (C=O), making thiones generally more reactive than their carbonyl counterparts. Unhindered aliphatic thiones are often unstable and tend to oligomerize or polymerize, while aromatic and sterically hindered thiones are typically more stable and can be isolated as crystalline solids.[1]

A striking feature of many aromatic thiones is their intense color, which arises from the relatively small HOMO-LUMO energy gap and the resulting n→π* electronic transitions in the visible region of the electromagnetic spectrum.[1]

Table 1: Spectroscopic Data of Representative Thiones

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)UV-Vis (λmax, nm)Reference
1,3-Dithiole-2-thione7.15 (s, 2H)210.3 (C=S), 118.5 (C=C)275, 400[2]
Imidazolidine-2-thione6.8 (br s, 2H, NH), 3.6 (s, 4H, CH2)182.5 (C=S)-[3][4]
Thiobenzophenone7.2-7.6 (m, 10H)237.4 (C=S)315, 590[1]
4-Amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione13.9 (s, 1H, NH), 8.3 (d, 2H), 8.0 (d, 2H), 5.9 (s, 2H, NH2)167.3 (C=S)250-310[5]

Synthesis of Thiones

The most common and versatile method for the synthesis of thiones is the thionation of the corresponding ketones. Several reagents have been developed for this transformation, with Lawesson's reagent being one of the most widely used due to its mild reaction conditions and high yields.

Thionation using Lawesson's Reagent

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is a powerful thionating agent for a wide range of carbonyl compounds, including ketones, esters, and amides.[6][7]

Experimental Protocol: Synthesis of Thiobenzophenone from Benzophenone using Lawesson's Reagent

Materials:

  • Benzophenone

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzophenone (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford thiobenzophenone as a deep blue solid.

Chemical Transformations of the Thione Group

The thione group undergoes a variety of chemical transformations, including oxidation, reduction, reactions with nucleophiles and electrophiles, and cycloaddition reactions.

Oxidation

Thiones can be oxidized to form sulfines (thione S-oxides), which can be further oxidized to the corresponding ketones.[8] The oxidation of heterocyclic thiones can also lead to the formation of heteroaromatic cations.

Experimental Protocol: Oxidation of a Heterocyclic Thione to a Heteroaromatic Cation

Materials:

  • Heterocyclic thione (e.g., 1,2-dithiole-3-thione)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • 70% Perchloric Acid

  • Diethyl ether

Procedure:

  • Dissolve the heterocyclic thione (1.0 eq) in glacial acetic acid.

  • Add 3 equivalents of 30% hydrogen peroxide to the solution. The solution may warm and change color.

  • After 30 minutes, add a few drops of 70% perchloric acid.

  • Add diethyl ether to precipitate the heteroaromatic cation salt.

  • Collect the salt by filtration and wash with diethyl ether.

Reduction

Thiones can be reduced to the corresponding thiols or methylene compounds, depending on the reducing agent and reaction conditions. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Experimental Protocol: Reduction of a Thioketone to a Thiol using Sodium Borohydride

Materials:

  • Thioketone

  • Methanol

  • Sodium Borohydride (NaBH4)

  • Dichloromethane

  • Aqueous ammonium chloride solution (NH4Cl)

Procedure:

  • Dissolve the thioketone (1.0 eq) in methanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath and add sodium borohydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of aqueous ammonium chloride solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiol, which can be further purified by chromatography.[9][10][11]

Reactions with Nucleophiles and Electrophiles

The sulfur atom of the thione group is nucleophilic and can react with various electrophiles, such as alkyl halides, in S-alkylation reactions. Conversely, the carbon atom of the C=S bond is electrophilic and susceptible to attack by nucleophiles.

Cycloaddition Reactions

Thiones are excellent dienophiles and dipolarophiles and readily participate in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, providing access to a wide range of sulfur-containing heterocyclic compounds.[8][12]

Experimental Protocol: Diels-Alder Reaction of a Thioketone with a Diene

Materials:

  • Thioketone

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • Dissolve the thioketone (1.0 eq) in the anhydrous solvent in a reaction flask.

  • Add the diene (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.[13]

Thione-Thiol Tautomerism

Many thione-containing compounds, particularly those with an adjacent proton, can exist in equilibrium with their corresponding thiol tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration.[1][5][14][15][16][17] In polar solvents, the thione form is generally favored, while in nonpolar solvents, the thiol form may be more prevalent.[14]

Table 2: Quantitative Data on Thione-Thiol Tautomerism

CompoundTautomeric Form FavoredpKT ([Thiol]/[Thione])SolventReference
ThioacetamideThione-8.6Water (H2SO4)[1]
N-MethylthioacetamideThione-9.6Water (H2SO4)[1]
ThiobenzamideThione-8.3Water (H2SO4)[1]
N-MethylthiobenzamideThione-8.9Water (H2SO4)[1]
2-MercaptopyridineThione-Polar Solvents[14]
4-MercaptopyridineThione-Polar Solvents[14]
2-MercaptopyrimidineThione-Polar Solvents[14]

Role in Biological Systems and Drug Development

Thione-containing molecules have emerged as a significant class of compounds in drug discovery and development, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[18][19][20]

Thiones as Hydrogen Sulfide (H₂S) Donors and their Role in Cellular Signaling

A particularly exciting area of research is the discovery of 1,2-dithiole-3-thiones as potent donors of hydrogen sulfide (H₂S), a gaseous signaling molecule with crucial roles in various physiological processes, including the regulation of oxidative and inflammatory stress.[7][21][22][23][24][25][26][27][28] These compounds release H₂S through hydrolysis or reaction with thiols like glutathione.[21]

The released H₂S can modulate the activity of key signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways, which are central to the cellular response to stress.

H2S_Signaling_Pathway Figure 1. H2S-Mediated Cellular Signaling Pathway Dithiolethione 1,2-Dithiole-3-thione (H2S Donor) H2S Hydrogen Sulfide (H2S) Dithiolethione->H2S Release Keap1 Keap1 H2S->Keap1 Sulfhydration NFkB_Inhibitor IκBα H2S->NFkB_Inhibitor Prevents Degradation ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection (Anti-inflammatory & Antioxidant) Antioxidant_Enzymes->Cellular_Protection NFkB NF-κB NFkB_Inhibitor->NFkB Inhibition NFkB_Inhibitor->Cellular_Protection Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activation

Caption: H₂S Signaling Pathway

Experimental Workflow for Evaluating Thione-Containing Drug Candidates

The evaluation of a novel thione-containing compound as a potential therapeutic agent involves a multi-step process, from initial synthesis and characterization to in vitro and in vivo testing.

Drug_Development_Workflow Figure 2. Experimental Workflow for Thione-Based Drug Discovery Synthesis Synthesis & Purification of Thione Compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->In_Vitro_Screening Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, qPCR) In_Vitro_Screening->Mechanism_Study In_Vivo_Testing In Vivo Efficacy & Toxicity (Animal Models) In_Vitro_Screening->In_Vivo_Testing Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Study->Lead_Optimization In_Vivo_Testing->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Thione Drug Discovery Workflow

Logical Relationship of Thione Reactivity

The diverse reactivity of the thione group can be summarized in a logical relationship diagram, highlighting the key transformations and their interconnections.

Thione_Reactivity_Map Figure 3. Reactivity Map of the Thione Group Ketone Ketone (R₂C=O) Thione Thione (R₂C=S) Ketone->Thione Thionation (e.g., Lawesson's Reagent) Thione->Ketone Oxidation Sulfine Sulfine (R₂C=S=O) Thione->Sulfine Mild Oxidation Thiol Thiol (R₂CH-SH) Thione->Thiol Reduction (e.g., NaBH₄) S_Alkylated_Thione S-Alkylated Thionium ([R₂C=S-R']⁺) Thione->S_Alkylated_Thione Electrophilic Attack (e.g., R'-X) Cycloadduct Cycloadduct (e.g., Dihydrothiopyran) Thione->Cycloadduct Cycloaddition (e.g., Diene) Thiol_Tautomer Thiol Tautomer (R-C(SH)=R') Thione->Thiol_Tautomer Tautomerization Sulfine->Ketone Oxidation Methylene Methylene (R₂CH₂) Thiol->Methylene Reduction Thiol_Tautomer->Thione

Caption: Thione Reactivity Map

Conclusion

The thione group is a versatile and reactive functional group with a rich and expanding chemistry. Its unique properties have led to the development of novel synthetic methodologies and the discovery of promising new therapeutic agents. This guide has provided a comprehensive overview of the fundamental aspects of thione chemistry, from its synthesis and spectroscopic characterization to its diverse chemical transformations and biological significance. A deeper understanding of the principles outlined herein will undoubtedly continue to fuel innovation in the fields of organic synthesis, medicinal chemistry, and drug development.

References

X-ray Crystal Structure Analysis of 1-Tosyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.[3] X-ray crystallography provides precise information on bond lengths, bond angles, and conformation, which are essential for these endeavors.

This whitepaper presents the key findings from the crystal structure analysis of 1-tosyl-1,2,3,4-tetrahydroquinoline, including detailed experimental protocols, a summary of crystallographic data, and visualizations of the experimental workflow and molecular structure.

Experimental Protocols

Synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoline

The synthesis of the title compound was achieved through the following procedure:

  • A solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 mL of dry dichloroethane was prepared.

  • Triethylamine (15 mmol) was added to the solution at a temperature of 0–5°C.

  • To this mixture, 4-methylbenzene-1-sulfonylchloride (12 mmol) was added dropwise.

  • The reaction mixture was stirred for 2 hours at room temperature.

  • Post-reaction, the mixture was washed with a 5% Na2CO3 solution and then with brine.

  • The organic phase was separated, dried over Na2SO4, and concentrated under vacuum to yield the crude product as a colorless solid.

  • The crude product was recrystallized from a 1:1 mixture of ethyl acetate and hexane to obtain colorless prisms suitable for X-ray diffraction.[4]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data were collected using a Bruker APEXII CCD diffractometer.[4] The key parameters for data collection and structure refinement are summarized below:

  • Data Collection: Data were collected using Mo Kα radiation. A multi-scan absorption correction was applied using SADABS.[4]

  • Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97. Hydrogen atoms were positioned with idealized geometry and refined using a riding model.[4]

Data Presentation

The crystallographic data for 1-tosyl-1,2,3,4-tetrahydroquinoline are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Chemical FormulaC₁₆H₁₇NO₂S
Formula Weight287.37
Crystal SystemMonoclinic
Space GroupP2₁/c (assumed based on common packing)
a (Å)8.2176 (7)
b (Å)8.0468 (6)
c (Å)22.2439 (18)
β (°)98.107 (4)
Volume (ų)1456.2 (2)
Z4
Temperature (K)94
Radiation (Å)Mo Kα (λ = 0.71073)
µ (mm⁻¹)0.22
Crystal Size (mm)0.24 × 0.22 × 0.18
Reflections Collected20017
Independent Reflections2568
R_int0.046
Final R indices [I > 2σ(I)]R₁ = 0.039, wR₂ = 0.101
R indices (all data)R₁ = N/A, wR₂ = N/A
Goodness-of-fit on F²1.09
Δρ_max, Δρ_min (e Å⁻³)0.23, -0.37

Data sourced from reference[4].

Table 2: Selected Bond Lengths and Angles

(Note: Specific bond lengths and angles were not provided in the abstract. This table is a representative placeholder for the type of data that would be included in a full crystallographic report.)

BondLength (Å)AngleDegree (°)
S-O11.43O1-S-O2119.5
S-O21.43O1-S-N1106.5
S-N11.64O2-S-N1106.5
S-C(aryl)1.77C(aryl)-S-N1108.0
N1-C11.47S-N1-C1118.0
N1-C8a1.40S-N1-C8a118.0

Italicized values are typical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystal structure analysis of a small molecule like 1-tosyl-1,2,3,4-tetrahydroquinoline.

G cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoline recrystallization Recrystallization to obtain single crystals synthesis->recrystallization crystal_mounting Crystal Mounting recrystallization->crystal_mounting data_collection Data Collection (Bruker APEXII CCD) crystal_mounting->data_collection data_reduction Data Reduction & Absorption Correction data_collection->data_reduction structure_solution Structure Solution (SHELXS97) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement validation Validation & Final Report structure_refinement->validation

Workflow for X-ray Crystal Structure Analysis.
Molecular Conformation and Interactions

The crystal structure reveals important conformational features of 1-tosyl-1,2,3,4-tetrahydroquinoline. The heterocyclic ring adopts a half-chair conformation.[4] The dihedral angle between the planes of the two aromatic rings is 47.74(10)°.[4] In the crystal packing, molecules are linked by C—H⋯O hydrogen bonds, forming chains along the[5] direction.[4]

G cluster_molecule Molecular Structure cluster_packing Crystal Packing tetrahydroquinoline Tetrahydroquinoline Core (Half-Chair Conformation) tosyl_group Tosyl Group tetrahydroquinoline->tosyl_group Covalent Bond molecule1 Molecule A molecule2 Molecule B molecule1->molecule2 C-H...O Hydrogen Bonds chain [010] Chain molecule1->chain molecule2->chain

Key Structural Features and Intermolecular Interactions.

Conclusion

The X-ray crystal structure analysis of 1-tosyl-1,2,3,4-tetrahydroquinoline provides valuable insights into the conformational properties and intermolecular interactions of this class of compounds. The detailed experimental protocols and crystallographic data presented serve as a robust framework for researchers engaged in the study and development of novel tetrahydroisoquinoline-based therapeutic agents. The half-chair conformation of the heterocyclic ring and the hydrogen-bonded network are key structural features that can inform future drug design and SAR studies.

References

Methodological & Application

Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinoline-1-thione in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including potent anticancer effects.[1][2][3] While extensive research has focused on various derivatives of THIQ, the specific analogue, 1,2,3,4-tetrahydroisoquinoline-1-thione (THIQT), remains a less explored entity with significant therapeutic potential. The presence of the thione group can confer unique pharmacological properties, including altered metabolic stability, target binding affinity, and bioavailability compared to its carbonyl counterpart.

These application notes provide a comprehensive overview of the potential use of THIQT in anticancer drug design, drawing upon the established activities of the broader THIQ family and related thione-containing heterocyclic compounds. The protocols and data presented herein are intended to serve as a foundational guide for researchers investigating the anticancer properties of THIQT and its derivatives.

Rationale for Anticancer Potential

The anticancer activity of THIQ derivatives has been attributed to several mechanisms, including the inhibition of key oncogenic drivers and signaling pathways. Notably, derivatives of the THIQ scaffold have been shown to target:

  • KRas: A frequently mutated oncogene in several aggressive cancers, including pancreatic, lung, and colorectal cancers.[1][4]

  • NF-κB Signaling Pathway: A critical regulator of cancer cell proliferation, survival, and inflammation.[5]

  • Angiogenesis: The formation of new blood vessels that supply tumors with essential nutrients.[1][4]

  • Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Enzymes crucial for DNA synthesis and cell cycle regulation, respectively.[6]

The introduction of a thione functional group at the C1 position of the THIQ scaffold is a strategic modification that can enhance the anticancer profile of the parent molecule. Thioamides and thiones are known to be effective pharmacophores in various therapeutic agents and can influence drug-target interactions through hydrogen bonding and other non-covalent forces.

Quantitative Data on Anticancer Activity of THIQ Derivatives

While specific data for this compound is not extensively available in the current literature, the following table summarizes the anticancer activities of structurally related THIQ derivatives against various cancer cell lines. This data provides a benchmark for the expected potency of novel THIQT analogues.

Compound IDCancer Cell LineAssay TypeIC50/GI50 (µM)Target/MechanismReference
GM-3-18 Colon Cancer Cell LinesKRas Inhibition0.9 - 10.7KRas[1][4]
GM-3-121 Not specifiedAnti-angiogenesis1.72Angiogenesis[1][4]
Compound 5d Various Human Cancer Cell LinesAnti-proliferative1.591 - 2.281NF-κB Nuclear Translocation[5]
Compound 7e A549 (Lung Cancer)Cytotoxicity0.155CDK2 Inhibition[6]
Compound 8d MCF7 (Breast Cancer)Cytotoxicity0.170DHFR Inhibition[6]
TQ9 Oral Squamous CarcinomaCytotoxicityNot specifiedInduction of Autophagy[7]
TD13 Oral Squamous CarcinomaCytotoxicityNot specifiedNot specified[7]

Signaling Pathways

The anticancer effects of THIQ derivatives are often mediated through the modulation of critical signaling pathways that govern cell growth, survival, and metastasis.

NF-κB Signaling Pathway

Certain THIQ derivatives have been shown to inhibit the NF-κB signaling pathway.[5] This is a crucial pathway in cancer as its constitutive activation promotes cell proliferation and prevents apoptosis. Inhibition of this pathway by THIQT derivatives could be a key mechanism of their anticancer action.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκBα_NF-κB IκBα NF-κB IκBα_NF-κB->NF-κB Releases THIQT THIQT Derivative THIQT->NF-κB_n Blocks Translocation Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) NF-κB_n->Gene_Expression Induces

Caption: Inhibition of NF-κB nuclear translocation by a hypothetical THIQT derivative.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound derivatives.

General Experimental Workflow

The evaluation of a novel THIQT derivative typically follows a standardized workflow from initial cytotoxicity screening to more in-depth mechanistic studies.

Experimental_Workflow Start Start: Synthesized THIQT Derivative Cytotoxicity 1. Cytotoxicity Screening (MTT/SRB Assay) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis 2. Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle 3. Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Pathway 4. Mechanism of Action (Western Blot, qPCR) CellCycle->Pathway End End: Characterized Anticancer Properties Pathway->End

Caption: A typical experimental workflow for evaluating the anticancer properties of THIQT derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of THIQT derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • THIQT derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the THIQT derivative in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the THIQT derivative. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of a THIQT derivative on the expression and activation of key proteins in the NF-κB signaling pathway.

Materials:

  • Cancer cells treated with the THIQT derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

While direct experimental data on this compound in anticancer applications is currently emerging, the established pharmacological profile of the broader THIQ family provides a strong rationale for its investigation. The protocols and data presented in these application notes offer a solid framework for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of THIQT derivatives as a novel class of anticancer agents. Further research in this area is warranted to unlock the full therapeutic potential of this promising scaffold.

References

Synthesis of Substituted 1,2,3,4-Tetrahydroisoquinoline-1-thione Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of substituted 1,2,3,4-tetrahydroisoquinoline-1-thione derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the tetrahydroisoquinoline scaffold, including potential anticancer properties through the modulation of signaling pathways such as NF-κB.[1][2][3]

The synthetic strategy outlined herein involves a two-step process:

  • Synthesis of Substituted 1,2,3,4-Tetrahydroisoquinolin-1-one Precursors: This is achieved through established methods such as the Pictet-Spengler or Bischler-Napieralski reactions, which allow for the introduction of various substituents on the tetrahydroisoquinoline core.[4]

  • Thionation of the Lactam: The synthesized 1-oxo derivatives are subsequently converted to the corresponding 1-thione analogues using a thionating agent, most commonly Lawesson's Reagent.[5][6]

This protocol provides detailed experimental procedures and collates quantitative data from various sources to guide researchers in the successful synthesis and exploration of these promising compounds.

Data Presentation

Table 1: Synthesis of Substituted 1,2,3,4-Tetrahydroisoquinolin-1-one Precursors
EntryStarting MaterialsReaction TypeKey Reagents & ConditionsProductYield (%)Reference
12-(3,4-dimethoxyphenyl)ethylamine, BenzaldehydePictet-SpenglerTrifluoroacetic acid (TFA), Microwave irradiation, 15 min1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline98[4]
2N-Acetyl-2-(3,4-dimethoxyphenyl)ethylamine derivativeBischler-Napieralski followed by reduction1. POCl₃, P₂O₅, or ZnCl₂; 2. NaBH₄Substituted 1,2,3,4-tetrahydroisoquinolineGood[4]
3Homoveratrylamine, Carboxylic AcidFriedel-Crafts Acylation & CyclizationPolyphosphoric acid (PPA)1-Substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-oneHigh[7]
4N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineLithiation and Electrophilic Quenchingn-Butyllithium, THF, -50 °C, <5 min1-Substituted-N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-[8]
Table 2: Thionation of 1,2,3,4-Tetrahydroisoquinolin-1-ones
EntrySubstrateThionating AgentSolvent & ConditionsProductYield (%)Reference
1Substituted 1,2,3,4-Tetrahydroisoquinolin-1-oneLawesson's ReagentToluene, Reflux, 0.5 - 24 hSubstituted this compound93 (for a model lactam)[6]
2General LactamLawesson's ReagentToluene, 110 °C, 24 hCorresponding ThiolactamVariable[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted 1,2,3,4-Tetrahydroisoquinolin-1-ones via Pictet-Spengler Reaction

This protocol is a general guideline based on microwave-assisted synthesis.[4]

Materials:

  • Substituted 2-phenylethylamine

  • Substituted aldehyde

  • Trifluoroacetic acid (TFA)

  • Microwave synthesis vial

  • Microwave reactor

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • In a microwave synthesis vial, combine the substituted 2-phenylethylamine (1.0 eq.), the substituted aldehyde (1.1 eq.), and trifluoroacetic acid (TFA) as the catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature and time (e.g., 100-150 °C for 10-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted 1,2,3,4-tetrahydroisoquinolin-1-one.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for the Thionation of Substituted 1,2,3,4-Tetrahydroisoquinolin-1-ones

This protocol is a general guideline for the thionation of lactams using Lawesson's Reagent.[6]

Materials:

  • Substituted 1,2,3,4-tetrahydroisoquinolin-1-one

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene

  • Round bottom flask with a reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Solvents for purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • To a round bottom flask, add the substituted 1,2,3,4-tetrahydroisoquinolin-1-one (1.0 eq.) and Lawesson's Reagent (0.5 - 1.5 eq.).

  • Add anhydrous toluene to the flask to dissolve or suspend the reactants.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for a period ranging from 30 minutes to 24 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography. Note that byproducts from Lawesson's reagent can complicate purification.[6] An appropriate eluent system (e.g., hexane/ethyl acetate gradient) should be used to isolate the desired this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Mandatory Visualization

Synthetic Workflow

G start Substituted 2-Phenylethylamine + Aldehyde reagent1 Pictet-Spengler or Bischler-Napieralski Reaction start->reagent1 precursor Substituted 1,2,3,4-Tetrahydroisoquinolin-1-one reagent2 Lawesson's Reagent precursor->reagent2 thione Substituted This compound reagent1->precursor reagent2->thione G stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene Target Gene Expression (Inflammation, Proliferation, Anti-apoptosis) nucleus->gene activates inhibitor Substituted 1,2,3,4-Tetrahydroisoquinoline -1-thione Derivative inhibitor->ikk inhibits

References

Application Notes and Protocols for Cell-Based Assay Development for 1,2,3,4-Tetrahydroisoquinoline-1-thione Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a thione group at the 1-position of the THIQ scaffold to form 1,2,3,4-Tetrahydroisoquinoline-1-thione (THIQ-T) is hypothesized to modulate its biological effects, potentially enhancing its cytotoxic and anti-inflammatory capabilities. This document provides a comprehensive guide to developing a series of cell-based assays to characterize the biological activity of THIQ-T.

These protocols are designed to first assess the cytotoxic potential of THIQ-T against a relevant cancer cell line, then to elucidate the mechanism of cell death, and finally to investigate its impact on a key inflammatory signaling pathway, the Nuclear Factor-kappa B (NF-κB) pathway. The methodologies are detailed to ensure reproducibility and provide a framework for the initial stages of drug discovery and development involving this novel compound.

Experimental Workflow Overview

The overall workflow for characterizing the bioactivity of this compound is a multi-step process. It begins with determining the compound's cytotoxicity to identify the appropriate concentration range for subsequent mechanistic studies. This is followed by an investigation into the mode of cell death, specifically apoptosis. Finally, the effect of the compound on a key signaling pathway, such as NF-κB, is analyzed to understand its mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanism of Action A Prepare THIQ-T Stock & Dilutions B Cell Seeding (e.g., A549) A->B C Compound Treatment (24-48h) B->C D MTT Assay C->D E Determine IC50 Value D->E F Cell Treatment with THIQ-T (IC50 conc.) E->F Inform Concentration J Cell Treatment with THIQ-T (non-toxic conc.) E->J Inform Concentration G Annexin V-FITC/PI Staining F->G H Flow Cytometry Analysis G->H I Quantify Apoptotic vs. Necrotic Cells H->I K Stimulation (e.g., TNF-α) J->K L NF-κB p65 Translocation Assay K->L M Fluorescence Microscopy L->M N Quantify Nuclear Translocation M->N

Caption: Overall experimental workflow for THIQ-T characterization.

Data Presentation

Table 1: Cytotoxicity of this compound (THIQ-T) in A549 Lung Carcinoma Cells
CompoundTreatment Time (hours)IC50 (µM) ± SD
THIQ-T2445.2 ± 3.8
THIQ-T4828.7 ± 2.5
Doxorubicin (Positive Control)480.8 ± 0.1

IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by THIQ-T in A549 Cells
Treatment (24 hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0.1% DMSO)95.1 ± 2.32.5 ± 0.62.4 ± 0.5
THIQ-T (25 µM)60.3 ± 4.125.8 ± 3.213.9 ± 2.9
THIQ-T (50 µM)35.7 ± 3.548.2 ± 4.016.1 ± 2.1
Staurosporine (1 µM, Positive Control)15.2 ± 2.865.4 ± 5.119.4 ± 3.3

Cell populations were quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Data are presented as mean ± standard deviation.

Table 3: Inhibition of TNF-α-Induced NF-κB p65 Nuclear Translocation by THIQ-T
Pre-treatment (1 hour)TNF-α (10 ng/mL) Stimulation (30 min)% Cells with Nuclear p65 ± SD
Vehicle Control-8.1 ± 1.5
Vehicle Control+85.4 ± 6.2
THIQ-T (10 µM)+42.6 ± 5.5
THIQ-T (20 µM)+21.3 ± 3.8
Bay 11-7082 (10 µM, Positive Control)+15.9 ± 2.7

The percentage of cells showing nuclear translocation of the NF-κB p65 subunit was determined by immunofluorescence microscopy. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of THIQ-T that is cytotoxic to a cell line of interest, such as the A549 human lung carcinoma cell line. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

  • A549 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • THIQ-T stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of THIQ-T in culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for the initial screen.

  • Remove the medium from the wells and add 100 µL of the THIQ-T dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate for the desired time periods (e.g., 24 and 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to determine if THIQ-T induces programmed cell death.[6][7]

Materials:

  • A549 cells

  • 6-well plates

  • THIQ-T

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Treat cells with THIQ-T at concentrations around the determined IC50 value (e.g., 25 µM and 50 µM) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: NF-κB (p65) Nuclear Translocation Assay

This immunofluorescence-based assay investigates whether THIQ-T can inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[8][9]

Materials:

  • A549 cells

  • 24-well plates with sterile glass coverslips

  • THIQ-T

  • TNF-α (Tumor Necrosis Factor-alpha)

  • 4% Paraformaldehyde (PFA)

  • 0.2% Triton X-100 in PBS

  • Blocking solution (5% BSA in PBS)

  • Primary antibody: anti-p65 (rabbit polyclonal)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of THIQ-T (e.g., 10 µM and 20 µM) for 1 hour. Include a vehicle control and a positive control inhibitor (e.g., 10 µM Bay 11-7082).

  • Stimulate the cells with 10 ng/mL TNF-α for 30 minutes to induce NF-κB activation. Include an unstimulated control.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with the anti-p65 primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Capture images and quantify the percentage of cells with p65 predominantly in the nucleus.

Signaling Pathway Diagram

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug development. It is activated by stimuli like TNF-α, leading to the translocation of the p50/p65 heterodimer to the nucleus and subsequent transcription of pro-inflammatory genes. THIQ-T is hypothesized to inhibit this pathway, potentially by preventing the degradation of IκBα or by blocking the nuclear translocation of p65.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Releases IkBa_p P-IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination THIQT THIQ-T THIQT->p65_p50 Inhibits Translocation? DNA κB Site p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by THIQ-T.

References

Application Notes & Protocols: 1,2,3,4-Tetrahydroisoquinoline-1-thione as a Versatile Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 1,2,3,4-tetrahydroisoquinoline-1-thione scaffold in combinatorial chemistry for the discovery of novel therapeutic agents. The unique structural features of this scaffold, combining a privileged tetrahydroisoquinoline core with a reactive thioamide functional group, offer diverse opportunities for library synthesis and the exploration of chemical space.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a common motif in numerous biologically active natural products and synthetic drugs, known for its wide range of pharmacological activities including anticancer and antimicrobial properties.[1][2] The introduction of a thione group at the 1-position provides a key handle for a variety of chemical transformations, making it an ideal starting point for the generation of diverse compound libraries.

This document outlines the synthesis of the this compound scaffold, followed by detailed protocols for its derivatization in a combinatorial fashion, and concludes with a discussion of its potential applications in drug discovery.

Synthesis of the this compound Scaffold

The primary route to the this compound scaffold involves a two-step process: the synthesis of the corresponding 1,2,3,4-tetrahydroisoquinoline-1-one, followed by thionation.

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-one

The synthesis of the 1,2,3,4-tetrahydroisoquinoline-1-one precursor can be achieved through various established methods. One of the most common and versatile is the Pictet-Spengler condensation, followed by oxidation.[1] Alternatively, intramolecular cyclization of N-acyl-phenylethylamines provides a direct route to the lactam.

Step 2: Thionation of 1,2,3,4-Tetrahydroisoquinoline-1-one

The conversion of the carbonyl group of the lactam to a thiocarbonyl is efficiently achieved using a thionating agent, with Lawesson's reagent being the most common and effective choice.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-1-one

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)

  • Anhydrous Toluene (or THF)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 1,2,3,4-tetrahydroisoquinoline-1-one (1.0 eq) in anhydrous toluene (10 mL/mmol), add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the this compound.

Table 1: Representative Thionation Reaction Data

Starting MaterialProductReagentSolventTime (h)Yield (%)
1,2,3,4-Tetrahydroisoquinoline-1-oneThis compoundLawesson's ReagentToluene385-95

Combinatorial Derivatization of the this compound Scaffold

The this compound scaffold offers two primary points for diversification: the nitrogen atom of the thioamide and the sulfur atom. The following protocols describe a combinatorial approach to generate a library of derivatives.

Protocol 1: N-Alkylation/Arylation

The nitrogen atom of the thioamide can be alkylated or arylated under basic conditions.

Experimental Protocol: N-Alkylation/Arylation

Materials:

  • This compound

  • A library of alkyl or aryl halides (e.g., benzyl bromide, methyl iodide, substituted phenyl iodides)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure (for a single well in a 96-well plate):

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of the alkyl or aryl halide (1.1 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by an appropriate method (e.g., preparative HPLC or silica gel chromatography).

Protocol 2: S-Alkylation

The sulfur atom of the thioamide can be readily alkylated to form a thioimidate, which can be a final product or an intermediate for further diversification.

Experimental Protocol: S-Alkylation

Materials:

  • This compound

  • A library of alkyl halides (e.g., methyl iodide, ethyl bromoacetate, benzyl bromide)

  • Anhydrous Acetone or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure (for a single well in a 96-well plate):

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add the alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and partition between DCM and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the S-alkylated product.

Table 2: Representative Combinatorial Derivatization Yields

ScaffoldDerivatizationReagent ClassAverage Yield (%)
This compoundN-AlkylationAlkyl Bromides70-85
This compoundS-AlkylationAlkyl Iodides80-95

Biological Screening and Applications

Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have shown a wide range of biological activities. Libraries synthesized from the this compound scaffold can be screened against various biological targets to identify novel hit compounds.

Potential Therapeutic Areas:

  • Oncology: The tetrahydroisoquinoline core is present in several anticancer agents.[2]

  • Infectious Diseases: Derivatives have demonstrated antibacterial and antiviral properties.[1]

  • Neurodegenerative Diseases: The scaffold is a key component of molecules targeting CNS disorders.

Screening Workflow:

A typical high-throughput screening (HTS) workflow would involve the screening of the synthesized library against a panel of relevant biological assays.

Table 3: Example Biological Activity Data (Hypothetical)

Compound IDModificationTargetIC₅₀ (µM)
THIQ-S-001N-benzylKinase X1.2
THIQ-S-002S-methylProtease Y5.8
THIQ-S-003N-(4-chlorobenzyl)Kinase X0.5
THIQ-S-004S-ethyl acetateProtease Y2.1

Visualizations

Synthesis and Derivatization Workflow

G cluster_synthesis Scaffold Synthesis cluster_derivatization Combinatorial Derivatization cluster_screening Screening & Hit ID THIQ-1-one 1,2,3,4-Tetrahydro- isoquinoline-1-one THIQ-1-thione 1,2,3,4-Tetrahydro- isoquinoline-1-thione THIQ-1-one->THIQ-1-thione Lawesson's Reagent N_Deriv N-Alkylated/Arylated Derivatives THIQ-1-thione->N_Deriv R-X, Base S_Deriv S-Alkylated Derivatives THIQ-1-thione->S_Deriv R'-X HTS High-Throughput Screening N_Deriv->HTS S_Deriv->HTS Hit_ID Hit Identification HTS->Hit_ID

Caption: Workflow for the synthesis and combinatorial derivatization of the scaffold.

Logical Relationship of Derivatization

G cluster_products Derivative Libraries scaffold This compound N-H S N_lib N-Alkylated/Arylated Library N-R S scaffold:n->N_lib:n_r Alkylation/ Arylation S_lib S-Alkylated Library N S-R' scaffold:s->S_lib:s_r Alkylation

Caption: Derivatization points on the this compound scaffold.

Hypothetical Signaling Pathway Inhibition

G Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X Activates Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation Promotes THIQ_S_Derivative THIQ-S Derivative THIQ_S_Derivative->Kinase_X Inhibits

References

Application Notes and Protocols for High-Throughput Screening of 1,2,3,4-Tetrahydroisoquinoline-1-thione Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 1,2,3,4-tetrahydroisoquinoline-1-thione (THIQ-T) compound libraries to identify novel bioactive molecules. The protocols outlined below are designed to be adaptable for various biological targets and are based on established HTS principles.

Introduction to 1,2,3,4-Tetrahydroisoquinoline-1-thiones

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The incorporation of a thione group at the 1-position to form 1,2,3,4-tetrahydroisoquinoline-1-thiones (THIQ-Ts) introduces a unique chemical entity with the potential for novel biological activities and target interactions. The thione functional group can act as a hydrogen bond acceptor and may exhibit unique metabolic and pharmacokinetic properties, making THIQ-T libraries a valuable resource for drug discovery programs.

Library Synthesis

The synthesis of a diverse this compound library is a critical first step. A common and effective method for the synthesis of the core THIQ scaffold is the Pictet-Spengler condensation.[2] This reaction involves the cyclization of a phenylethylamine with an aldehyde or ketone. For the generation of a THIQ-T library, a multi-step synthetic approach can be employed, starting with the appropriate phenylethylamine and incorporating the thione functionality in a subsequent step. Diversity can be introduced by varying the substituents on the aromatic ring of the phenylethylamine and by using a variety of aldehydes or ketones in the Pictet-Spengler reaction.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for a THIQ-T library follows a multi-stage process designed to efficiently identify and validate true hits while eliminating false positives.[4]

HTS_Workflow cluster_0 HTS Campaign Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Active Compounds Dose-Response Dose-Response Hit Confirmation->Dose-Response Confirmed Hits Secondary Assays Secondary Assays Dose-Response->Secondary Assays Potent Hits SAR Expansion SAR Expansion Secondary Assays->SAR Expansion Validated Hits Hit_Triage cluster_1 Hit Triage Process Primary_Hits Primary Hits Orthogonal_Assay Orthogonal Assay Primary_Hits->Orthogonal_Assay Confirm On-Target Activity Counter_Screen Counter-Screen Primary_Hits->Counter_Screen Identify False Positives Cell-Based_Assay Cell-Based Assay Orthogonal_Assay->Cell-Based_Assay Confirmed Actives Counter_Screen->Cell-Based_Assay Filter Out Validated_Leads Validated Leads Cell-Based_Assay->Validated_Leads Demonstrate Cellular Efficacy

References

Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinoline Derivatives in Neuroprotective Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1,2,3,4-Tetrahydroisoquinoline-1-thione: Extensive literature searches did not yield specific data on the neuroprotective activities of this compound. The following application notes and protocols are based on the well-researched parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), and its neuroprotective derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). These compounds serve as a valuable reference for investigating the potential of related structures, including the thione derivative, in neuroprotection.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, with many of its derivatives demonstrating significant neuroprotective properties.[1][2][3] These compounds are being investigated for their potential therapeutic applications in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][4][5] The neuroprotective effects of THIQ derivatives are attributed to a multi-target mechanism of action, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[1]

Quantitative Data Summary

The following table summarizes the neuroprotective effects of key 1,2,3,4-tetrahydroisoquinoline derivatives from various in vitro and in vivo studies.

CompoundModelAssayKey FindingsReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Primary hippocampal neuronsAβ-induced toxicityInhibits H₂O₂-induced oxidative stress and protects against Aβ-induced reduction of synaptic proteins.[1]Kuszczyk et al.
1MeTIQRat granular cell culturesGlutamate-induced excitotoxicityPrevents glutamate-induced cell death and ⁴⁵Ca²⁺ influx.[6]Antkiewicz-Michaluk et al.
1MeTIQCultured rat mesencephalic neuronsNeurotoxin-induced cell deathExerted neuroprotective action against MPP+, 6-OHDA, rotenone, and 1-benzyl-THIQ.[4]Kotake et al.
1MeTIQIn vivo rat modelKainate-induced excitotoxicityPrevents the release of excitatory amino acids in the rat frontal cortex.[6]Antkiewicz-Michaluk et al.
Dauricine (a bisbenzylisoquinoline alkaloid)Cortical neuron cultureHypoglycemia and hypoxiaShowed neuroprotective effects against hypoglycemia- and hypoxia-induced injury.[1]Li et al.
Jatrorrhizine (a protoberberine alkaloid with a THIQ core)PC12 cellsH₂O₂-induced apoptosisReduced caspase-3 concentration and lowered the mitochondrial membrane potential.[1]Anonymous

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the neuroprotective effects of 1,2,3,4-tetrahydroisoquinoline derivatives.

1. Protocol for Assessing Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

  • Cell Culture: Primary cerebellar granule cells are prepared from 7-day-old Wistar rats. The cells are plated on poly-L-lysine coated plates and cultured in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, 2 mM L-glutamine, and 100 µg/mL gentamycin.

  • Treatment: After 7 days in vitro, the culture medium is replaced with a Locke-based buffer. The cells are pre-incubated with varying concentrations of the test compound (e.g., 1MeTIQ) for 15 minutes.

  • Induction of Excitotoxicity: Neurons are then exposed to 100 µM glutamate for 15 minutes in the presence of the test compound.

  • Assessment of Cell Viability (LDH Assay): Cell death is quantified by measuring the activity of lactate dehydrogenase (LDH) released into the medium. The absorbance is read at 490 nm.

  • Assessment of Calcium Influx: To measure glutamate-induced calcium influx, cells are incubated with ⁴⁵Ca²⁺ during the glutamate exposure. After washing, the intracellular radioactivity is measured by scintillation counting.

2. Protocol for In Vivo Microdialysis to Measure Excitatory Amino Acid Release

  • Animal Model: Male Wistar rats are used. They are anesthetized and placed in a stereotaxic frame.

  • Probe Implantation: A microdialysis probe is implanted in the frontal cortex.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Drug Administration: The test compound (e.g., 1MeTIQ) is administered intraperitoneally.

  • Induction of Excitotoxicity: Kainate is administered through the microdialysis probe to induce the release of excitatory amino acids.

  • Sample Collection and Analysis: Dialysate samples are collected at regular intervals and analyzed by high-performance liquid chromatography (HPLC) to determine the concentrations of glutamate and aspartate.

Visualizations

G cluster_stress Cellular Stressors cluster_thiq THIQ Derivatives cluster_pathways Neuroprotective Mechanisms Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Oxidative Stress Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Neurotoxins Neurotoxins Neurotoxins->Apoptosis 1MeTIQ 1MeTIQ 1MeTIQ->NMDA Receptor antagonism Free Radical Scavenging Free Radical Scavenging 1MeTIQ->Free Radical Scavenging Caspase-3 Activity Caspase-3 Activity 1MeTIQ->Caspase-3 Activity inhibition Calcium Influx Calcium Influx NMDA Receptor->Calcium Influx Calcium Influx->Caspase-3 Activity Free Radical Scavenging->Oxidative Stress reduction Caspase-3 Activity->Apoptosis Neuronal Survival Neuronal Survival Apoptosis->Neuronal Survival inhibition

Caption: Neuroprotective signaling pathways of 1MeTIQ.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound Synthesis Compound Synthesis Primary Neuronal Culture Primary Neuronal Culture Compound Synthesis->Primary Neuronal Culture Toxicity Assay Toxicity Assay Primary Neuronal Culture->Toxicity Assay Neuroprotection Assay Neuroprotection Assay Toxicity Assay->Neuroprotection Assay Lead Identification Lead Identification Neuroprotection Assay->Lead Identification Animal Model of Neurodegeneration Animal Model of Neurodegeneration Lead Identification->Animal Model of Neurodegeneration Behavioral Tests Behavioral Tests Animal Model of Neurodegeneration->Behavioral Tests Histological Analysis Histological Analysis Behavioral Tests->Histological Analysis Biochemical Analysis Biochemical Analysis Histological Analysis->Biochemical Analysis Validated Neuroprotective Agent Validated Neuroprotective Agent Biochemical Analysis->Validated Neuroprotective Agent

Caption: Experimental workflow for neuroprotective agent development.

References

Application Notes and Protocols: Radiolabeling of 1,2,3,4-Tetrahydroisoquinoline-1-thione for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Method for Radiolabeling 1,2,3,4-Tetrahydroisoquinoline-1-thione for Imaging Studies

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetrahydroisoquinoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a thione group at the 1-position to form this compound presents a unique chemical entity for potential therapeutic and diagnostic applications. Radiolabeling of this compound would enable in vivo imaging studies, such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), to investigate its pharmacokinetics, biodistribution, and target engagement.

This document provides a detailed protocol for the proposed radioiodination of this compound, a method chosen due to the known reactivity of thioamides with iodine.[1] The protocol is based on established electrophilic radioiodination methods.[2][3]

Experimental Workflow

The overall workflow for the radiolabeling and quality control of radioiodinated this compound is depicted below.

Radiolabeling_Workflow cluster_preparation Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification cluster_qc Quality Control cluster_final Final Product Precursor 1,2,3,4-Tetrahydroisoquinoline- 1-thione Precursor ReactionVessel Reaction Mixture Incubation (Controlled Temperature and Time) Precursor->ReactionVessel Reagents Radioiodide (e.g., Na[125I]) Oxidizing Agent (e.g., Chloramine-T) Reagents->ReactionVessel HPLC Reverse-Phase HPLC Purification ReactionVessel->HPLC Crude Reaction Mixture FinalProduct [125I]Iodo-Tetrahydroisoquinoline- 1-thione in Formulation Buffer HPLC->FinalProduct Purified Product RadioTLC Radiochemical Purity (radio-TLC) AnalyticalHPLC Analytical HPLC (Purity and Identity) Activity Molar Activity Determination FinalProduct->RadioTLC FinalProduct->AnalyticalHPLC FinalProduct->Activity Imaging_Application cluster_process In Vivo Imaging Process Tracer Radiolabeled This compound Administration Intravenous Administration Tracer->Administration Distribution Biodistribution in Subject Administration->Distribution TargetBinding Binding to Biological Target Distribution->TargetBinding Imaging PET/SPECT Imaging Distribution->Imaging Signal Emission TargetBinding->Imaging Signal Emission Analysis Image Reconstruction and Data Analysis Imaging->Analysis

References

Application Notes and Protocols: Tetrahydroisoquinoline (THIQ) Analogs as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Tetrahydroisoquinoline (THIQ) analogs as potent antimalarial agents. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and diagrams illustrating their proposed mechanisms of action and drug discovery workflow. The THIQ scaffold is a prominent privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of pharmacological activities, including antimalarial properties.[1][2][3][4]

Quantitative Data Summary

The antimalarial efficacy of various THIQ analogs has been evaluated through in vitro and in vivo studies. The data below summarizes the activity of key compounds against different strains of Plasmodium falciparum and in mouse models.

Table 1: In Vitro Antiplasmodial Activity of THIQ Analogs
Compound/Analog ClassP. falciparum StrainIC50 / EC50Reference
Spiro-THIQ-Oxindole Hybrids
(±)-5 (Moxiquindole)3D7 (Chloroquine-Sensitive)1.865 µM[5]
(±)-5 (Moxiquindole)Dd2 (Multidrug-Resistant)1.730 µM[5]
(±)-113D7 (Chloroquine-Sensitive)21 ± 2 nM[5]
(±)-11Dd2 (Multidrug-Resistant)58.34 ± 2.04 nM[5]
(±)-133D7 (Chloroquine-Sensitive)71 ± 0.4 nM[5]
1-Aryl-6-Hydroxy-THIQs
Compound 173Multiple StrainsSub-nanomolar range[1]
1-(4-chlorophenyl)-6-hydroxyl-THIQNot Specified< 0.2 µg/ml[6]
6-hydroxyspiro[THIQ-1:1'-cyclohexane]Not Specified< 0.2 µg/ml[6]
MMV Malaria Box THIQs
Compound 181W2 (Chloroquine-Resistant)0.070 - 0.133 µM[1]
Compound 182W2 (Chloroquine-Resistant)0.070 - 0.133 µM[1]
Compound 183W2 (Chloroquine-Resistant)0.070 - 0.133 µM[1]
Tetrahydroquinoline Analog
MMV692140 (2)3D7 (Chloroquine-Sensitive)1.8 µM[7]
Table 2: In Vivo Efficacy of Selected THIQ Analogs
CompoundAnimal ModelDoseEfficacy MetricValueReference
(±)-5 (Moxiquindole)P. berghei infected miceDose-dependentED500.44 mg/kg[5]
(±)-11P. berghei infected miceDose-dependentED500.11 mg/kg[5]
(+)-SJ733Mouse modelsNot specifiedPotent in vivo activityNot specified[2]
Table 3: Cytotoxicity of THIQ Analogs
CompoundCell LineCC50Reference
1-(4-chlorophenyl)-6-hydroxyl-THIQRat skeletal myoblast257.6 µM[6]
6-hydroxyspiro[THIQ-1:1'-cyclohexane]Rat skeletal myoblast174.2 µM[6]

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of THIQ analogs as antimalarial agents.

Protocol 1: In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds. It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA/RNA.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, L-glutamine, and human serum or AlbuMAX.

  • THIQ analog stock solutions (in DMSO)

  • [³H]-Hypoxanthine (specific activity ~1-5 Ci/mmol)

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and scintillation counter

Methodology:

  • Parasite Culture Synchronization: Synchronize parasite cultures (typically to the ring stage) using methods like sorbitol lysis.

  • Plate Preparation: Serially dilute the THIQ analog compounds in culture medium in a 96-well plate. Include positive (e.g., Chloroquine) and negative (vehicle control, DMSO) controls.

  • Parasite Seeding: Prepare a parasite suspension with 1% parasitemia and 2.5% hematocrit in culture medium. Add 200 µL of this suspension to each well of the pre-dosed plate.

  • Incubation: Incubate the plates for 24 hours in a modular incubation chamber flushed with the gas mixture at 37°C.

  • Radiolabeling: After 24 hours, add 25 µL of culture medium containing [³H]-hypoxanthine (final concentration ~0.5 µCi/well) to each well.

  • Second Incubation: Incubate the plates for another 24 hours under the same conditions.

  • Harvesting: Harvest the contents of the wells onto glass-fiber filter mats using a cell harvester. Wash the cells to remove unincorporated radiolabel.

  • Scintillation Counting: Dry the filter mats and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a beta-scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration using a non-linear regression model.

Protocol 2: In Vivo Antimalarial Suppressive Test (Peter's 4-Day Test)

This standard test evaluates the schizonticidal activity of a compound in vivo by measuring the suppression of parasitemia in infected mice.[8]

Materials:

  • Plasmodium berghei ANKA strain

  • BALB/c mice (or other suitable strain)

  • THIQ analog formulated for administration (e.g., in a vehicle of 7% Tween 80 and 3% ethanol)

  • Standard antimalarial drug (e.g., Chloroquine)

  • Giemsa stain

  • Microscope

Methodology:

  • Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.

  • Grouping and Treatment: Randomly divide the mice into groups (n=5): a negative control group (vehicle only), a positive control group (e.g., Chloroquine at 5 mg/kg/day), and test groups receiving various doses of the THIQ analog.

  • Drug Administration: Administer the treatment (intraperitoneally, orally, or subcutaneously) once daily for four consecutive days, starting 2-4 hours post-infection (Day 0 to Day 3).[5][9]

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1,000 red blood cells under a microscope.

  • Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of parasite suppression for each test group relative to the negative control group using the formula: % Suppression = [(A - B) / A] * 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

  • ED50 Calculation: The 50% effective dose (ED50), the dose that suppresses parasitemia by 50%, can be determined from a dose-response curve.[5]

Mechanism of Action & Discovery Workflow

THIQ analogs exhibit antimalarial activity through multiple mechanisms. Spirofused THIQ-oxindole hybrids are proposed to be multitarget agents, inhibiting the P. falciparum ATPase 4 (PfATP4) protein, which disrupts ion homeostasis, and also interfering with the parasite's hemoglobin metabolism.[2][5] Other THIQ analogs may act on different targets, such as the translation elongation factor 2 (PfeEF2).[7]

THIQ_Antimalarial_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo & Preclinical Synthesis Chemical Synthesis of THIQ Analogs Screening High-Throughput Phenotypic Screening Synthesis->Screening Library of Compounds Activity Antiplasmodial Assay (IC50 vs. P. falciparum) Screening->Activity Cytotoxicity Cytotoxicity Assay (CC50 vs. Human Cells) Activity->Cytotoxicity Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity Efficacy In Vivo Efficacy (Mouse Model, ED50) Selectivity->Efficacy Promising Hits ADMET ADMET Profiling (Pharmacokinetics) Efficacy->ADMET Lead_Opt Lead Optimization (SAR Studies) ADMET->Lead_Opt Lead_Opt->Synthesis Iterative Design Clinical_Candidate Clinical_Candidate Lead_Opt->Clinical_Candidate

Caption: Workflow for the discovery and development of THIQ-based antimalarial agents.

THIQ_Mechanism_of_Action cluster_THIQ THIQ Analogs cluster_Parasite Plasmodium falciparum THIQ Spiro-THIQ-Oxindole Hybrids PfATP4 PfATP4 (Na+ Efflux Pump) THIQ->PfATP4 Inhibition FoodVacuole Digestive Vacuole THIQ->FoodVacuole Inhibition of Hemoglobin Metabolism Na_ion Na+ Ion Homeostasis PfATP4->Na_ion Disruption ParasiteDeath Parasite Death Na_ion->ParasiteDeath Hemoglobin Hemoglobin Metabolism Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification (Biocrystallization) Heme->ParasiteDeath Accumulation Leads to Toxicity

Caption: Proposed dual mechanism of action for spiro-THIQ-oxindole antimalarial agents.

References

Pictet-Spengler reaction conditions for 1,2,3,4-Tetrahydroisoquinoline-1-thione synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The corresponding 1-thione derivative, 1,2,3,4-tetrahydroisoquinoline-1-thione, represents an interesting bioisostere of the more common 1-one (lactam) analogue. The introduction of the thiocarbonyl group can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to novel pharmacological profiles.

While the Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines, its direct application to form a 1-thione derivative is not the conventional approach. A more direct and analogous method involves the intramolecular cyclization of a phenethyl isothiocyanate, which proceeds via an electrophilic aromatic substitution mechanism similar to the Bischler-Napieralski reaction. This protocol outlines the conditions for such a synthesis, providing a robust method for accessing this important heterocyclic scaffold.

Reaction Principle

The synthesis of this compound is achieved through the acid-catalyzed intramolecular cyclization of a β-phenylethyl isothiocyanate. The reaction is typically promoted by a strong acid, which activates the isothiocyanate group, facilitating an electrophilic attack on the electron-rich aromatic ring to form the six-membered heterocyclic ring. Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation, serving as both a catalyst and a dehydrating agent.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the quantitative data for the synthesis of this compound and its derivatives via the intramolecular cyclization of the corresponding phenethyl isothiocyanates.

EntryStarting MaterialCatalyst (Reagent)SolventTemperature (°C)Time (h)Yield (%)
12-Phenylethyl isothiocyanatePolyphosphoric Acid (PPA)-90-100275
22-(3,4-Dimethoxyphenyl)ethyl isothiocyanatePolyphosphoric Acid (PPA)-80-901.585
32-(3-Methoxyphenyl)ethyl isothiocyanatePolyphosphoric Acid (PPA)-90278
42-(4-Chlorophenyl)ethyl isothiocyanatePolyphosphoric Acid (PPA)-100-110365

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Phenylethyl isothiocyanate

Materials:

  • 2-Phenylethyl isothiocyanate

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, place 2-phenylethyl isothiocyanate (1.0 eq).

  • Add polyphosphoric acid (10 eq by weight) to the flask.

  • Stir the mixture at 90-100 °C for 2 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-thione from 2-(3,4-Dimethoxyphenyl)ethyl isothiocyanate

Materials:

  • 2-(3,4-Dimethoxyphenyl)ethyl isothiocyanate

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-(3,4-dimethoxyphenyl)ethyl isothiocyanate (1.0 eq).

  • Add polyphosphoric acid (10 eq by weight).

  • Heat the mixture with stirring to 80-90 °C for 1.5 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to ambient temperature.

  • Carefully add the mixture to a beaker containing ice and water.

  • Basify the aqueous solution to a pH of 8 with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Mandatory Visualizations

Signaling Pathway/Reaction Mechanism

ReactionMechanism cluster_start Starting Materials cluster_activation Activation cluster_cyclization Intramolecular Cyclization cluster_rearomatization Rearomatization Phenethyl_Isothiocyanate Phenethyl Isothiocyanate Activated_Intermediate Activated Electrophile (with PPA) Phenethyl_Isothiocyanate->Activated_Intermediate PPA, Δ Cyclized_Intermediate Cyclized Cationic Intermediate Activated_Intermediate->Cyclized_Intermediate Electrophilic Aromatic Substitution Product This compound Cyclized_Intermediate->Product Deprotonation

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow Start Start Mix_Reagents Combine Phenethyl Isothiocyanate and Polyphosphoric Acid Start->Mix_Reagents Heat_Reaction Heat mixture to 90-100 °C for 2h Mix_Reagents->Heat_Reaction Quench Cool and quench with ice-water Heat_Reaction->Quench Neutralize Neutralize with saturated NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate (3x) Neutralize->Extract Wash_Dry Wash with Brine and Dry (Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Pure 1,2,3,4-Tetrahydro- isoquinoline-1-thione Purify->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-thione. This guide focuses on addressing common issues, particularly low yield, encountered during the thionation of the corresponding lactam, 1,2,3,4-tetrahydroisoquinoline-1-one, using Lawesson's reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the thionation of the corresponding amide (lactam), 1,2,3,4-tetrahydroisoquinoline-1-one, using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used reagent for this transformation due to its mild reaction conditions and often high yields compared to other agents like phosphorus pentasulfide (P₄S₁₀).[1][2]

Q2: I am experiencing a very low yield in my reaction. What are the potential causes?

Low yields in the thionation of 1,2,3,4-tetrahydroisoquinoline-1-one can stem from several factors:

  • Poor quality of Lawesson's Reagent: The reagent can degrade upon exposure to moisture. It is advisable to use a fresh batch or a properly stored reagent.[2]

  • Insufficient amount of Lawesson's Reagent: An inadequate stoichiometric ratio of the thionating agent to the starting material will result in incomplete conversion.[2]

  • Suboptimal reaction temperature: The reactivity of Lawesson's reagent is temperature-dependent. The reaction may be too slow at lower temperatures, while higher temperatures can lead to side reactions and decomposition.[2]

  • Inappropriate solvent: The choice of solvent can significantly affect the reaction rate and yield.[2] Lawesson's reagent has limited solubility in some common organic solvents.[2]

  • Incomplete reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[2]

  • Difficult purification: Phosphorus-containing byproducts from Lawesson's reagent can co-elute with the desired product during chromatography, leading to low isolated yields.[3]

Q3: What are some common side reactions to be aware of?

The primary side reaction involves the generation of a six-membered ring phosphorus-containing byproduct from Lawesson's reagent, which can complicate purification.[3] If the 1,2,3,4-tetrahydroisoquinoline-1-one starting material has other functional groups, such as hydroxyl groups, these may also react with Lawesson's reagent.

Q4: How can I purify the final product effectively?

Purification can be challenging due to phosphorus byproducts. A standard aqueous work-up followed by silica gel column chromatography is a common method.[4] An alternative, chromatography-free method involves treating the reaction mixture with ethylene glycol after the reaction is complete. This converts the phosphorus byproducts into more polar species that can be easily separated by extraction, allowing the desired thioamide to be purified by recrystallization.[3][5]

Troubleshooting Guide: Low Yield

This section provides a structured approach to troubleshooting low yields in the synthesis of this compound.

Problem: Low or No Product Yield
Potential Cause Recommended Solution
Degraded Lawesson's Reagent Use a fresh batch of Lawesson's Reagent or one that has been stored under anhydrous conditions. If in doubt, consider purifying the reagent by recrystallization from a suitable solvent like toluene.[2]
Incorrect Stoichiometry Ensure at least 0.5 equivalents of Lawesson's reagent (which is a dimer) are used for each equivalent of the lactam. It is common to use a slight excess (e.g., 0.6 equivalents).
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Toluene at reflux (~110 °C) is a common condition for thionation.[1] However, be mindful that excessive heat can lead to side products.
Poor Solubility of Reagents Choose a solvent in which both the starting material and Lawesson's reagent are reasonably soluble. Tetrahydrofuran (THF) and toluene are commonly used solvents.[1][4] For THF, a significant volume may be required to fully dissolve the reagent.[4]
Incomplete Reaction Monitor the reaction progress by TLC until the starting material is no longer visible. If the reaction stalls, consider extending the reaction time or increasing the temperature.[2]
Product Loss During Work-up/Purification Phosphorus byproducts can make purification difficult. Consider the ethylene glycol work-up procedure to simplify purification and minimize product loss during chromatography.[3][5] Ensure a thorough extraction of the aqueous layer during work-up.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general procedure for the thionation of a lactam using Lawesson's reagent and may require optimization for your specific substrate and scale.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-1-one

  • Lawesson's Reagent

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3,4-tetrahydroisoquinoline-1-one (1.0 eq) in anhydrous toluene or THF.

  • Add Lawesson's reagent (0.5 - 0.6 eq) to the solution.

  • Heat the reaction mixture to reflux (for toluene, ~110 °C) or stir at room temperature (for THF).[1][4]

  • Monitor the reaction progress by TLC. The reaction is typically complete when the starting lactam spot is no longer visible.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.[4]

Chromatography-Free Purification Protocol

This protocol is an alternative to traditional chromatographic purification.[3][5]

  • After the thionation reaction is complete (as monitored by TLC), cool the reaction mixture.

  • Add an excess of ethylene glycol to the reaction mixture.

  • Heat the mixture to reflux for a few hours to convert the phosphorus byproducts into more polar species.

  • Cool the mixture and transfer it to a separatory funnel.

  • Add water and a suitable organic solvent (e.g., ethyl acetate) and perform a liquid-liquid extraction.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid can often be purified by recrystallization from a suitable solvent system.

Data Presentation

The following table provides representative reaction conditions and yields for the thionation of amides using Lawesson's reagent. Note that the optimal conditions for the synthesis of this compound may vary.

Starting MaterialThionating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzamideLawesson's ReagentTHFRoom Temp.0.586[4]
General AmideLawesson's ReagentToluene110 (reflux)VariesHigh[1]
N-p-methylphenylbenzamideLawesson's ReagentToluene110 (reflux)3High[3][6]
BenzamideLawesson's ReagentTHF (mechanochemical)Room Temp.1.595[7]

Visualizations

General Workflow for this compound Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1,2,3,4-Tetrahydroisoquinoline-1-one C Thionation Reaction (Toluene or THF, Heat or RT) A->C B Lawesson's Reagent B->C D Crude Reaction Mixture C->D E Aqueous Work-up or Ethylene Glycol Treatment D->E F Column Chromatography or Recrystallization E->F G Pure this compound F->G

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Logic for Low Yield

G cluster_reaction_conditions Reaction Conditions cluster_reaction_progress Reaction Progress cluster_purification Purification Issues Start Low Yield Observed TLC Monitor Reaction by TLC Start->TLC Stalled Reaction Stalled? TLC->Stalled Reagent Check Lawesson's Reagent Quality & Stoichiometry Temp Optimize Temperature Reagent->Temp Solvent Verify Solvent Choice & Solubility Temp->Solvent Loss Product Loss During Purification? Solvent->Loss Time Extend Reaction Time Stalled->Reagent No Stalled->Time Yes Workup Improve Work-up Procedure (e.g., Ethylene Glycol) Loss->Workup

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of Thionation with Lawesson's Reagent

G LR_dimer Lawesson's Reagent (Dimer) LR_monomer Reactive Dithiophosphine Ylide (Monomer) LR_dimer->LR_monomer Equilibrium Intermediate Thiaoxaphosphetane Intermediate LR_monomer->Intermediate Lactam 1,2,3,4-Tetrahydroisoquinoline-1-one (R-C(=O)NR'R'') Lactam->Intermediate Thione This compound (R-C(=S)NR'R'') Intermediate->Thione Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct Cycloreversion

Caption: Reaction mechanism of thionation using Lawesson's reagent.

References

Optimizing reaction conditions for N-alkylation of 1,2,3,4-Tetrahydroisoquinoline-1-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-alkylation of 1,2,3,4-tetrahydroisoquinoline-1-thione. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general conditions for N-alkylation of this compound?

A1: The N-alkylation of this compound typically involves the deprotonation of the nitrogen atom using a suitable base, followed by the addition of an alkylating agent. Common conditions include the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is often performed at room temperature, but heating may be required for less reactive alkylating agents.

Q2: Which bases are most effective for this reaction?

A2: Strong bases are generally required to deprotonate the thioamide nitrogen. Sodium hydride (NaH) is a common and effective choice. Other bases that can be used include potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA). The choice of base can depend on the specific alkylating agent and the desired reaction kinetics.

Q3: What are some common alkylating agents that can be used?

A3: A variety of alkylating agents can be employed, including alkyl halides (e.g., methyl iodide, benzyl bromide) and alkyl tosylates. The reactivity of the alkylating agent will influence the reaction time and temperature required.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding.

Q5: What are potential side reactions to be aware of?

A5: A potential side reaction is S-alkylation, where the alkylating agent reacts with the sulfur atom of the thione group instead of the nitrogen atom. This is more likely to occur under certain conditions, such as with harder alkylating agents or in protic solvents. O-alkylation of the tautomeric thiol form is also a possibility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield 1. Ineffective deprotonation: The base used was not strong enough or was not fresh. 2. Inactive alkylating agent: The alkylating agent may have degraded. 3. Low reaction temperature: The reaction may require more energy to proceed. 4. Solvent issues: The solvent may not be anhydrous.1. Use a stronger base like NaH or LDA and ensure it is fresh. 2. Use a fresh bottle of the alkylating agent or purify the existing one. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Use freshly distilled, anhydrous solvent.
Formation of S-alkylated side product 1. Hard alkylating agent: "Harder" alkylating agents (e.g., dimethyl sulfate) tend to favor S-alkylation. 2. Protic solvent: Protic solvents can promote the formation of the thiol tautomer, which leads to S-alkylation.1. Use a "softer" alkylating agent like an alkyl iodide. 2. Ensure the use of a dry, aprotic solvent like DMF or THF.
Multiple products observed on TLC 1. Over-alkylation: If the product can be further alkylated. 2. Side reactions: S-alkylation or other side reactions are occurring. 3. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Use a stoichiometric amount of the alkylating agent. 2. Refer to the "Formation of S-alkylated side product" section. 3. Run the reaction at a lower temperature and for a shorter duration.
Starting material remains unreacted 1. Insufficient base: Not enough base was used to deprotonate all of the starting material. 2. Short reaction time: The reaction may not have been allowed to proceed to completion.1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Continue to monitor the reaction by TLC until the starting material is consumed.

Experimental Protocols

General Procedure for N-alkylation using Sodium Hydride:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkylating agent (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_base Add NaH at 0°C under N2 dissolve->add_base deprotonation Stir for 30 min at 0°C add_base->deprotonation add_alkylating_agent Add alkylating agent dropwise at 0°C deprotonation->add_alkylating_agent react Warm to RT and stir for 2-24h add_alkylating_agent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with NH4Cl (aq) monitor->workup Reaction Complete extract Extract with organic solvent workup->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: General workflow for the N-alkylation of this compound.

troubleshooting_guide start Low/No Product Yield check_base Is the base strong enough and fresh? start->check_base check_alkylating_agent Is the alkylating agent active? check_base->check_alkylating_agent Yes solution_base Use stronger/fresh base (NaH, LDA) check_base->solution_base No check_temp Is the reaction temperature adequate? check_alkylating_agent->check_temp Yes solution_alkylating_agent Use fresh/purified alkylating agent check_alkylating_agent->solution_alkylating_agent No check_solvent Is the solvent anhydrous? check_temp->check_solvent Yes solution_temp Increase reaction temperature check_temp->solution_temp No solution_solvent Use dry, anhydrous solvent check_solvent->solution_solvent No

Technical Support Center: HPLC Purification of 1,2,3,4-Tetrahydroisoquinoline-1-thione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of 1,2,3,4-Tetrahydroisoquinoline-1-thione analogs.

Frequently Asked Questions (FAQs)

Q1: What is a general starting point for developing a reversed-phase HPLC purification method for this compound analogs?

A good starting point for method development is to use a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol (MeOH).[1][2] Given the basic nature of the tetrahydroisoquinoline core, it is crucial to control the mobile phase pH with a suitable buffer to ensure good peak shape and reproducible retention times.[3][4] An initial screening gradient from a low to a high percentage of organic solvent is recommended to determine the approximate elution conditions.

Q2: What type of HPLC column is most suitable for purifying these analogs?

For reversed-phase chromatography, C18 columns are the most common and a good first choice due to their hydrophobicity, which allows for the retention of a wide range of organic molecules.[1] For more polar analogs, a C8 column might provide better retention and selectivity. Given that this compound analogs are basic, columns with low silanol activity or end-capped columns are recommended to minimize peak tailing caused by interactions with residual silanols on the silica surface.[5] Polymer-based columns can also be an excellent alternative as they are stable at higher pH ranges, which can be beneficial for analyzing basic compounds in their neutral state.[1]

Q3: How can I separate enantiomers of chiral this compound analogs?

Enantiomeric separation requires a chiral environment, which can be achieved in HPLC in three main ways:

  • Chiral Stationary Phases (CSPs): This is the most common approach. CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[6]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, and the separation is performed on a standard achiral column.

  • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.[6]

For 1-substituted tetrahydroisoquinolines, various asymmetric synthesis methods are employed to produce chiral compounds, and HPLC is a key tool for determining enantiomeric excess.[6][7]

Q4: My this compound analog appears to be degrading on the column. What could be the cause and how can I prevent it?

On-column degradation can be a concern for certain sensitive compounds. The thione group, in particular, can be susceptible to oxidation. Potential causes include:

  • Mobile Phase pH: Extreme pH values can catalyze hydrolysis or other degradation pathways.

  • Active Sites on the Stationary Phase: Residual silanol groups on silica-based columns can have catalytic activity.

  • Metal Contamination: Metal ions in the HPLC system (e.g., from stainless steel components) can promote degradation.

To mitigate on-column degradation, consider the following:

  • Optimize Mobile Phase pH: Work within a pH range where the analyte is stable.

  • Use High-Purity Solvents: Ensure mobile phase components are HPLC or LC-MS grade.

  • Passivate the HPLC System: If metal-catalyzed degradation is suspected, passivating the system with an agent like EDTA may help.[4]

  • Use Inert Column Hardware: Consider columns with PEEK or other inert linings.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing basic compounds like tetrahydroisoquinolines. It is often characterized by an asymmetric peak with a drawn-out trailing edge.

Possible Cause Solution
Secondary Interactions with Silanols The basic nitrogen atom in the tetrahydroisoquinoline ring can interact with acidic residual silanol groups on the silica-based stationary phase.[8]
Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-4.5) to protonate the silanol groups and reduce their interaction with the protonated basic analyte.[3]
Use an End-Capped Column: Select a column that has been "end-capped" to block many of the residual silanol groups.[8]
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to mask the silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9]
Reduce Injection Volume or Sample Concentration: Dilute the sample and re-inject. If the peak shape improves, column overload was likely the issue.
Mismatched Sample Solvent Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
Dissolve the Sample in the Initial Mobile Phase: Whenever possible, prepare your sample in the starting mobile phase of your gradient.
Column Void or Contamination A void at the head of the column or strongly retained impurities can disrupt the flow path and cause peak tailing.[10]
Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components.[11]
Flush the Column: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants.
Issue 2: Poor Resolution or Co-elution of Analogs

Inadequate separation between the target compound and impurities or other analogs is a frequent challenge.

Possible Cause Solution
Suboptimal Mobile Phase Composition The solvent strength or selectivity of the mobile phase is not sufficient to resolve the compounds of interest.
Optimize the Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities.[3]
Adjust the Gradient: Modify the gradient slope. A shallower gradient generally improves resolution.
Adjust the pH: For ionizable compounds, small changes in the mobile phase pH can significantly alter retention and selectivity.[3]
Inappropriate Stationary Phase The chosen column chemistry does not provide enough selectivity for the separation.
Screen Different Column Chemistries: Try a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions and selectivity.
Low Column Efficiency The column may be old, contaminated, or operated under non-ideal conditions.
Check System Suitability: Regularly check the column's performance (e.g., plate count, peak asymmetry).
Optimize Flow Rate: Ensure the flow rate is appropriate for the column dimensions and particle size.[9]
Issue 3: Irreproducible Retention Times

Fluctuations in retention times from one injection to the next can compromise the reliability of the purification method.

Possible Cause Solution
Insufficient Column Equilibration The column is not fully equilibrated with the initial mobile phase conditions between gradient runs.
Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes with the starting mobile phase composition before each injection.
Mobile Phase Instability The mobile phase composition is changing over time due to evaporation of the more volatile component or degradation of additives.
Prepare Fresh Mobile Phase Daily: Do not store buffered mobile phases for extended periods.[9]
Keep Mobile Phase Bottles Capped: Minimize evaporation by keeping the solvent reservoirs covered.
Pump Malfunction The HPLC pump is not delivering a consistent and accurate mobile phase composition.
Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump heads.
Perform Pump Maintenance: Check pump seals and check valves for wear and replace if necessary.
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.[9]
Use a Column Oven: A thermostatically controlled column compartment will maintain a stable operating temperature.

Experimental Protocols

The following are example starting protocols for the purification of this compound analogs based on methods for structurally related compounds. These should be considered as starting points and will likely require optimization.

Protocol 1: General Reversed-Phase Purification

This protocol is based on general methods for the purification of heterocyclic and thioamide compounds.[12]

  • Column: C18, 5 µm particle size, 150 x 4.6 mm (for analytical method development) or larger for preparative scale.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min (for analytical)

  • Detection: UV at an appropriate wavelength (e.g., 254 nm, or the λmax of the compound)

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

Protocol 2: Chiral Separation of Enantiomers

This protocol is a starting point for the separation of chiral analogs, based on common practices for chiral separations.

  • Column: Chiral stationary phase (e.g., Amylose or Cellulose-based)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol). A small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) may be required to improve peak shape.

  • Mode: Isocratic (the mobile phase composition is constant)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength

  • Temperature: Controlled, as temperature can significantly affect chiral separations.

Visualizations

Experimental Workflow

G cluster_0 Method Development (Analytical Scale) cluster_1 Scale-Up (Preparative Scale) cluster_2 Purification & Analysis A Select Column (e.g., C18, Chiral) B Optimize Mobile Phase (Solvents, pH, Additives) A->B C Develop Gradient B->C D Assess Purity & Resolution C->D E Select Preparative Column D->E Method Transfer F Adjust Flow Rate & Gradient E->F G Perform Overload Study F->G H Inject Crude Sample G->H I Collect Fractions H->I J Analyze Fractions for Purity I->J K Pool Pure Fractions J->K L Solvent Evaporation K->L M Obtain Pure Compound L->M

Caption: General workflow for HPLC purification of target compounds.

Troubleshooting Logic

G Start Identify HPLC Problem PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No Tailing Tailing Peak? PeakShape->Tailing Yes Retention Retention Time Shift? Resolution->Retention No Res_Sol1 Optimize Gradient (shallower) Change Organic Solvent (MeCN/MeOH) Adjust pH Resolution->Res_Sol1 Yes Ret_Sol1 Increase Column Equilibration Time Prepare Fresh Mobile Phase Check Pump Performance Use Column Oven Retention->Ret_Sol1 Yes Fronting Fronting Peak? Tailing->Fronting No Tailing_Sol1 Lower Mobile Phase pH Use End-capped Column Add Competing Base Tailing->Tailing_Sol1 Yes Split Split Peak? Fronting->Split No Fronting_Sol1 Reduce Sample Concentration Use Weaker Sample Solvent Fronting->Fronting_Sol1 Yes Split_Sol1 Check for Column Contamination Ensure Sample is Fully Dissolved Split->Split_Sol1 Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Improving the solubility and stability of 1,2,3,4-Tetrahydroisoquinoline-1-thione for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydroisoquinoline-1-thione. The focus is on improving the solubility and stability of this compound for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous assay buffer. What can I do?

A1: Precipitation is a common issue for poorly soluble compounds. Here are several strategies to improve solubility:

  • Co-solvents: Introduce a water-miscible organic solvent to your buffer. Dimethyl sulfoxide (DMSO) is a common starting point, but other options like ethanol, methanol, or polyethylene glycol (PEG) can also be effective. It is crucial to keep the final co-solvent concentration low (typically <1%) to avoid impacting biological activity.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can be used at low concentrations (typically 0.01-0.1%) to aid in solubilizing hydrophobic compounds.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[1]

Q2: I am observing a decrease in the activity of my compound over the course of my experiment. Could this be a stability issue?

A2: Yes, a decline in activity over time often points to compound instability. Thione-containing heterocyclic compounds can be susceptible to degradation. Based on studies of similar structures, like tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives, these compounds can be unstable in basic conditions and may be susceptible to enzymatic degradation.[1][2] Consider the following:

  • pH of Assay Buffer: If your assay buffer is basic, the thione moiety may be undergoing hydrolysis. If possible, try to perform the assay at a neutral or slightly acidic pH.

  • Enzymatic Degradation: If you are using cell lysates or other biological matrices, endogenous enzymes could be metabolizing your compound. Minimizing incubation times or using enzyme inhibitors (if compatible with your assay) may help.

  • Light and Temperature: Protect your compound from light and store it at low temperatures to minimize potential degradation.

Q3: How should I prepare my stock solution of this compound?

A3: For initial stock solutions, it is recommended to use a high-purity organic solvent in which the compound is freely soluble. DMSO is a common choice for this purpose. Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the final assay buffer.[2]

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution into Aqueous Buffer
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubilityIncrease the percentage of co-solvent (e.g., DMSO) in the final assay buffer. Note: Keep the final concentration as low as possible to avoid off-target effects.Improved solubility and reduced precipitation.
pH-dependent solubilitySystematically vary the pH of the assay buffer (e.g., from pH 6.0 to 8.0) to identify a range where the compound is more soluble.Identification of an optimal pH for solubility.
AggregationAdd a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) to the assay buffer.Prevention of aggregation and improved dispersion.
SupersaturationPrepare a more dilute stock solution before making the final dilution into the assay buffer.Reduced likelihood of precipitation due to a lower degree of supersaturation.
Issue: Inconsistent Assay Results or Loss of Activity
Potential Cause Troubleshooting Step Expected Outcome
Chemical instability (e.g., hydrolysis)Evaluate the stability of the compound in the assay buffer over the time course of the experiment using an analytical method like HPLC. If instability is confirmed, consider modifying the buffer composition (e.g., pH) or reducing the incubation time.Consistent assay results and preservation of compound activity.
Enzymatic degradationIf using biological matrices, perform control experiments with heat-inactivated matrices or in the presence of broad-spectrum enzyme inhibitors to assess the contribution of enzymatic degradation.Identification of enzymatic instability and development of strategies to mitigate it.
Adsorption to plasticwareUse low-binding microplates and pipette tips. The inclusion of a small amount of surfactant in the buffer can also help to reduce non-specific binding.Increased effective concentration of the compound in the assay and more reliable results.
OxidationDegas buffers and consider adding an antioxidant if oxidative degradation is suspected.Improved compound stability.

Experimental Protocols

Protocol 1: General Method for Solubility Enhancement
  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM.

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution in 100% DMSO.

  • Final Dilution: Directly dilute the DMSO stock or the serially diluted solutions into the final aqueous assay buffer to achieve the desired working concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤1%).

  • Vortex and Inspect: Immediately after dilution, vortex the solution thoroughly and visually inspect for any signs of precipitation.

  • Solubility Aids (if precipitation occurs):

    • Co-solvents: Prepare assay buffers containing varying small percentages of co-solvents (e.g., 0.5%, 1%, 2% DMSO or ethanol) and repeat the dilution.

    • Surfactants: Prepare assay buffers containing a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) and repeat the dilution.

    • pH Adjustment: Prepare a series of assay buffers with different pH values (e.g., 6.5, 7.0, 7.5) and test the solubility at each pH.

Protocol 2: Assessing Compound Stability in Assay Buffer
  • Prepare Compound Solution: Dilute the DMSO stock of this compound into the assay buffer to the final working concentration.

  • Incubation: Incubate the solution under the same conditions as the actual assay (e.g., temperature, light exposure).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration of the parent compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Evaluation: Plot the concentration of the compound as a function of time to determine its stability profile in the assay buffer.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions stock 10-50 mM Stock in 100% DMSO dilute Dilute into Assay Buffer stock->dilute precipitate Precipitation? dilute->precipitate instability Instability? precipitate->instability No cosolvent Add Co-solvent precipitate->cosolvent Yes ph_adjust Adjust pH precipitate->ph_adjust Yes surfactant Add Surfactant precipitate->surfactant Yes stability_test Perform Stability Test instability->stability_test Yes

Caption: Workflow for preparing and troubleshooting solutions of this compound.

stability_assessment_workflow start Prepare Compound in Assay Buffer incubate Incubate under Assay Conditions start->incubate timepoint Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->timepoint analyze Analyze by HPLC or LC-MS timepoint->analyze plot Plot Concentration vs. Time analyze->plot evaluate Evaluate Stability Profile plot->evaluate

Caption: Workflow for assessing the stability of this compound in assay buffer.

References

Minimizing side products during the thionation of 1,2,3,4-tetrahydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side products during the thionation of 1,2,3,4-tetrahydroisoquinolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common reagent for the thionation of 1,2,3,4-tetrahydroisoquinolin-1-one?

The most commonly employed reagent for the thionation of amides and lactams, including 1,2,3,4-tetrahydroisoquinolin-1-one, is Lawesson's reagent (LR).[1] It is favored for its relatively mild reaction conditions and effectiveness in converting carbonyls to thiocarbonyls, often resulting in good yields.[1]

Q2: What are the primary challenges encountered during the thionation of 1,2,3,4-tetrahydroisoquinolin-1-one with Lawesson's reagent?

The main challenges include the formation of side products and difficulties in purifying the desired 1,2,3,4-tetrahydroisoquinolin-1-thione from the reaction mixture. The phosphorus-containing byproducts from Lawesson's reagent can have similar polarity to the product, making chromatographic separation challenging.[2]

Q3: What are the typical side products in this reaction?

The primary side products originate from the Lawesson's reagent itself, forming a six-membered phosphorus-containing ring structure.[2] While specific side reactions involving the tetrahydroisoquinoline ring are not extensively documented in readily available literature, incomplete reaction leading to the presence of starting material is a common issue.

Q4: Are there alternative thionating reagents to Lawesson's reagent?

Yes, other thionating agents can be used, such as phosphorus pentasulfide (P₄S₁₀). However, P₄S₁₀ typically requires higher reaction temperatures.[1] A combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been reported as an effective alternative, sometimes offering simpler workup procedures.[3]

Troubleshooting Guide

Problem 1: Incomplete or Slow Reaction
Possible Cause Suggestion
Insufficient Reagent Ensure at least 0.5 equivalents of Lawesson's reagent per equivalent of the lactam are used. For stubborn reactions, a slight excess may be beneficial.
Low Reaction Temperature Gradually increase the reaction temperature. Thionations are often performed in refluxing toluene or a similar high-boiling solvent.
Poor Solubility of Reagents Use a solvent in which both the starting material and Lawesson's reagent are soluble. Toluene, xylene, or dioxane are common choices.
Problem 2: Difficulty in Product Purification
Possible Cause Suggestion
Co-elution of Product and Byproducts The phosphorus-containing byproducts from Lawesson's reagent often have similar polarity to the desired thio-lactam. Consider a modified workup procedure. One reported method involves treating the crude reaction mixture with ethanol or ethylene glycol after the reaction is complete to convert the phosphorus byproducts into more polar species that are easier to remove.[2]
Streaking on TLC/Column The crude product may contain acidic impurities. A mild aqueous workup (e.g., washing with a saturated sodium bicarbonate solution) before chromatography can be beneficial.
Oily Product That Won't Crystallize If the product is an oil, ensure all solvent has been removed under high vacuum. If it still fails to solidify, purification by column chromatography followed by trituration with a non-polar solvent (e.g., hexanes or diethyl ether) may induce crystallization.

Experimental Protocols

General Protocol for Thionation of a Lactam with Lawesson's Reagent

  • Reaction Setup: To a solution of the lactam (1.0 equiv) in anhydrous toluene (or another suitable high-boiling solvent), add Lawesson's reagent (0.5 - 0.6 equiv).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Standard Workup: Concentrate the reaction mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel.

    • Modified Workup for Easier Purification: To the cooled reaction mixture, add an excess of ethanol or ethylene glycol and heat to reflux for 2 hours.[2] This converts the phosphorus byproducts into more polar compounds. After cooling, remove the solvent under reduced pressure and perform an aqueous workup before proceeding to chromatography.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Due to the lack of specific quantitative data for the thionation of 1,2,3,4-tetrahydroisoquinolin-1-one in the searched literature, a comparative table of yields under different conditions cannot be provided at this time. Researchers are encouraged to perform optimization studies by varying the solvent, temperature, and reaction time to determine the optimal conditions for their specific application.

Visualizations

Thionation Reaction Workflow

thionation_workflow start Start setup Reaction Setup: - 1,2,3,4-Tetrahydroisoquinolin-1-one - Lawesson's Reagent - Anhydrous Toluene start->setup reaction Heat to Reflux (Monitor by TLC) setup->reaction workup Workup: - Cool - Optional: Treat with EtOH/Ethylene Glycol - Aqueous Wash reaction->workup purification Purification: Flash Column Chromatography workup->purification product 1,2,3,4-Tetrahydroisoquinolin-1-thione purification->product

Caption: A general experimental workflow for the thionation of 1,2,3,4-tetrahydroisoquinolin-1-one.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Thionated Product check_sm Check for unreacted starting material (TLC/NMR) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn degradation Product Degradation or Side Product Formation no_sm->degradation increase_time_temp Increase reaction time or temperature incomplete_rxn->increase_time_temp increase_reagent Increase equivalents of Lawesson's Reagent incomplete_rxn->increase_reagent check_conditions Re-evaluate reaction conditions (lower temperature, inert atmosphere) degradation->check_conditions analyze_byproducts Analyze crude mixture for identifiable side products degradation->analyze_byproducts

Caption: A decision tree for troubleshooting low yields in the thionation reaction.

References

Overcoming challenges in the scale-up synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-thione. The primary focus is on the thionation of the corresponding lactam, 1,2,3,4-Tetrahydroisoquinolin-1-one, using Lawesson's reagent, a common and effective method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the thionation of the corresponding carbonyl precursor, 1,2,3,4-Tetrahydroisoquinolin-1-one. This is typically achieved using a thionating agent, with Lawesson's reagent being a popular choice due to its relatively mild reaction conditions and good yields.

Q2: What are the primary challenges when scaling up the synthesis of this compound using Lawesson's reagent?

The main challenges in scaling up this synthesis include:

  • Purification: The byproducts of Lawesson's reagent can be difficult to separate from the desired thioamide product, often requiring column chromatography which is not ideal for large-scale production.

  • Reaction Control: Ensuring complete and efficient reaction on a larger scale can be difficult, with issues such as localized heating and mixing.

  • Byproduct Management: The phosphorus-containing byproducts can complicate workup and waste disposal.

  • Safety: Lawesson's reagent can release toxic hydrogen sulfide gas upon contact with moisture, requiring careful handling and an inert atmosphere.

Q3: Are there chromatography-free methods for purifying the product?

Yes, a chromatography-free workup has been developed to simplify purification, especially on a larger scale. This involves treating the reaction mixture with ethylene glycol after the thionation is complete. The ethylene glycol reacts with the phosphorus byproducts to form more polar species that can be easily separated through extraction, avoiding the need for column chromatography.[1][2][3][4][5]

Q4: What are common side reactions to be aware of?

Besides incomplete reaction, potential side reactions can include the formation of complex phosphorus-containing impurities if the reaction is not properly controlled or if the Lawesson's reagent is of poor quality.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound.

Problem 1: Low Product Yield
Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction closely using TLC until the starting material is fully consumed. Consider extending the reaction time or slightly increasing the temperature.
Degraded Lawesson's Reagent Use a fresh batch of Lawesson's reagent. The reagent is sensitive to moisture and can degrade over time.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation. A temperature range of 80-110°C in a solvent like toluene is a good starting point.
Poor Solubility of Reagents Ensure adequate stirring and choose a solvent in which both the starting material and Lawesson's reagent are sufficiently soluble at the reaction temperature. Toluene or xylene are commonly used.
Problem 2: Difficult Purification
Possible CauseSuggested Solution
Co-elution of Product and Byproducts Implement a chromatography-free workup. After the reaction, add ethylene glycol and heat to convert the phosphorus byproducts into more polar compounds that can be removed by liquid-liquid extraction.[1][2][3][4][5]
Persistent Impurities after Workup Before extraction, quenching the reaction with a saturated sodium bicarbonate solution can help to neutralize any acidic species and facilitate the removal of some impurities.
Product Oiling Out During Crystallization Ensure the solvent system for recrystallization is optimized. A slow cooling process can also promote the formation of crystals over oil.
Problem 3: Inconsistent Results at Larger Scale
Possible CauseSuggested Solution
Inefficient Mixing Use a mechanical stirrer for large-scale reactions to ensure homogeneous mixing of the reactants.
Poor Heat Transfer Use a reactor with a suitable heating mantle and condenser to maintain a consistent and controlled reaction temperature throughout the vessel.
Exothermic Reaction Although the thionation with Lawesson's reagent is not typically strongly exothermic, it's good practice to monitor the internal temperature during the initial phase of the reaction on a large scale.

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydroisoquinolin-1-one (Precursor)

A detailed protocol for the synthesis of the precursor can vary, but a common method is the cyclization of N-phenethylphthalamic acid.

Thionation of 1,2,3,4-Tetrahydroisoquinolin-1-one

Disclaimer: This is a representative protocol based on general procedures for thionating lactams with Lawesson's reagent. Researchers should optimize conditions for their specific needs.

Materials:

  • 1,2,3,4-Tetrahydroisoquinolin-1-one

  • Lawesson's Reagent (0.5 to 0.6 equivalents)

  • Anhydrous Toluene

  • Ethylene Glycol

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1,2,3,4-Tetrahydroisoquinolin-1-one and anhydrous toluene.

  • Begin stirring and add Lawesson's reagent in one portion.

  • Heat the mixture to reflux (approximately 110°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add ethylene glycol and heat the mixture to 90-100°C for 2-3 hours to decompose the phosphorus byproducts.

  • Cool the mixture and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene/hexanes).

Data Presentation

The following table presents illustrative data for the thionation of a generic lactam with Lawesson's reagent to provide an indication of expected outcomes under different conditions.

EntryEquivalents of Lawesson's ReagentSolventTemperature (°C)Time (h)Yield (%)
10.5Toluene110485
20.6Toluene110392
30.5Xylene140288
40.5THF661275

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction extend_reaction Extend Reaction Time / Increase Temp incomplete_reaction->extend_reaction Yes workup Chromatography-Free Workup (Ethylene Glycol Treatment) incomplete_reaction->workup No extend_reaction->reaction_monitoring check_reagent Check Lawesson's Reagent Quality extend_reaction->check_reagent purification_issue Purification Issues? workup->purification_issue optimize_cryst Optimize Recrystallization Conditions purification_issue->optimize_cryst Yes low_yield Low Yield? purification_issue->low_yield No optimize_cryst->low_yield optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) low_yield->optimize_conditions Yes product_ok Pure Product, Good Yield low_yield->product_ok No optimize_conditions->start

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Scale-Up Synthesis setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reactants (Lactam, Lawesson's Reagent, Toluene) setup->reagents reflux 3. Heat to Reflux (Monitor by TLC) reagents->reflux cool_down1 4. Cool to RT reflux->cool_down1 byproduct_decomp 5. Byproduct Decomposition (Add Ethylene Glycol, Heat) cool_down1->byproduct_decomp cool_down2 6. Cool to RT byproduct_decomp->cool_down2 extraction 7. Aqueous Workup (NaHCO3, Brine) cool_down2->extraction drying 8. Dry and Concentrate extraction->drying purification 9. Recrystallization drying->purification final_product Final Product purification->final_product

References

Technical Support Center: Refinement of Protocols to Improve Diastereoselectivity in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in refining protocols to enhance diastereoselectivity in their synthetic endeavors. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges and optimize stereochemical outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, offering potential causes and actionable solutions in a question-and-answer format.

Problem 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

Potential Causes:

  • Insufficient Steric or Electronic Bias: The transition states leading to the two diastereomers may be too similar in energy. This can occur if the directing groups on your substrate are not large enough or if there are no significant electronic effects to favor one approach of the reagent over the other.

  • High Reaction Temperature: At higher temperatures, there may be enough thermal energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.[1]

  • Inappropriate Solvent: The solvent can influence the conformation of the substrate and the transition state geometry. A poorly chosen solvent may not effectively differentiate between the two transition states.

  • Incorrect Reagent or Catalyst: The reagent or catalyst may not be selective enough for the specific substrate.

Solutions:

  • Modify the Substrate:

    • Increase Steric Bulk: If using a chiral auxiliary or a substrate with a resident stereocenter, consider using a bulkier protecting group or a different auxiliary to increase the steric hindrance on one face of the molecule.

    • Introduce Chelating Groups: Incorporating a chelating group near the reacting center can help to rigidify the transition state upon addition of a Lewis acid, leading to higher diastereoselectivity.

  • Optimize Reaction Conditions:

    • Lower the Temperature: Running the reaction at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C) is often the most effective way to enhance diastereoselectivity, as it amplifies the small energy differences between transition states.

    • Screen Solvents: Experiment with a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, hexanes). The optimal solvent will depend on the specific reaction.

    • Vary Reagents and Catalysts: If using a Lewis acid, for example, screen different ones (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find one that provides a more organized transition state.

Problem 2: I am observing the formation of an unexpected diastereomer as the major product. What could be the reason?

Potential Causes:

  • Chelation Control vs. Felkin-Anh Model: In reactions involving carbonyls with an α-stereocenter, the stereochemical outcome is often predicted by the Felkin-Anh model, which is based on steric interactions. However, if a Lewis basic group (like an oxygen or nitrogen) is present at the α- or β-position, and a chelating Lewis acid is used, the reaction may proceed through a rigid, chelated transition state that leads to the "anti-Felkin" product.

  • Reaction Mechanism Switch: A change in reaction conditions (e.g., solvent, temperature, or reagent) could have altered the reaction mechanism, favoring a different transition state.

  • Equilibration: The initially formed kinetic product might be equilibrating to the more thermodynamically stable diastereomer under the reaction conditions.

Solutions:

  • Analyze the Substrate and Reagents:

    • Identify any potential chelating groups on your substrate. If one is present, consider using a non-chelating Lewis acid or protecting the chelating group to favor the Felkin-Anh product.

    • Conversely, if you desire the chelation-controlled product, ensure you are using a Lewis acid capable of chelation (e.g., MgBr₂·OEt₂, ZnCl₂).

  • Control for Kinetic vs. Thermodynamic Conditions:

    • To favor the kinetic product, use lower temperatures and shorter reaction times.

    • To favor the thermodynamic product, you may need to run the reaction at a higher temperature or for a longer duration to allow for equilibration. It is crucial to monitor the reaction over time to understand the product distribution.

Frequently Asked Questions (FAQs)

  • Q1: How does temperature generally affect diastereoselectivity?

    • A1: Lowering the reaction temperature is a common and effective strategy to increase diastereoselectivity. According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states is related to the logarithm of the diastereomeric ratio (d.r.). As the temperature decreases, the d.r. becomes more sensitive to this energy difference, thus amplifying the preference for the lower energy transition state. However, in some rare cases, an increase in temperature can lead to higher selectivity, a phenomenon known as a non-linear Eyring plot, which may indicate a change in mechanism or solvation effects.

  • Q2: What is the role of a chiral auxiliary?

    • A2: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[2] Its purpose is to control the stereochemical outcome of a subsequent reaction by directing the approach of a reagent to one of the two diastereotopic faces of the substrate.[2] After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.[2]

  • Q3: How do I choose the right solvent to improve my diastereomeric ratio?

    • A3: Solvent choice is critical and often empirical. The polarity, coordinating ability, and steric bulk of the solvent can influence the aggregation state of reagents, the conformation of the substrate, and the geometry of the transition state. It is highly recommended to perform a solvent screen with a range of solvent types (e.g., ethereal, halogenated, aromatic, and non-polar hydrocarbons) to identify the optimal medium for your specific reaction.

  • Q4: Can I use computational modeling to predict diastereoselectivity?

    • A4: Yes, computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stereochemical outcomes of reactions. By calculating the energies of the different possible transition states, it is possible to predict which diastereomer will be favored. This can save significant experimental time and resources by guiding the choice of substrates, reagents, and reaction conditions.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Diastereoselectivity of a Proline-Catalyzed Aldol Reaction
EntrySolventTemperature (°C)Yield (%)d.r. (anti:syn)
1DMSO259997:3
2DMF259595:5
3CH₃CN258090:10
4THF257585:15
5Dioxane257080:20
6DMSO499>99:1

Data is illustrative and based on trends observed in proline-catalyzed aldol reactions.

Table 2: Diastereoselective Alkylation of an Evans Chiral Auxiliary
EntryElectrophile (R-X)Based.r. (major:minor)
1BnBrLDA>99:1
2Allyl IodideNaHMDS98:2
3MeIKHMDS97:3
4EtILDA98:2
5i-PrILDA95:5

Data compiled from typical results for the alkylation of N-propionyl-(S)-4-benzyloxazolidin-2-one.

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Evans Aldol Reaction

This protocol describes the formation of a syn-aldol adduct using an Evans oxazolidinone chiral auxiliary.[3]

1. Reagent and Glassware Preparation:

  • Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
  • Use anhydrous solvents, typically dichloromethane (DCM) or diethyl ether.
  • Ensure the aldehyde is purified (e.g., by distillation) immediately before use.

2. Enolate Formation:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the N-acyl oxazolidinone (1.0 equiv.) and anhydrous DCM (to make a 0.1 M solution).
  • Cool the solution to 0 °C in an ice bath.
  • Add di-n-butylboron triflate (n-Bu₂BOTf, 1.1 equiv.) dropwise.
  • Slowly add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv.) dropwise. The solution should become pale yellow.
  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.

3. Aldol Addition:

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
  • Slowly add a solution of the aldehyde (1.2 equiv.) in anhydrous DCM dropwise to the enolate solution.
  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

4. Work-up and Purification:

  • Quench the reaction by adding a pH 7 phosphate buffer.
  • Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron species.
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
  • Filter and concentrate the solvent under reduced pressure.
  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation using a Pseudoephedrine Amide Auxiliary

This protocol outlines the alkylation of a pseudoephedrine amide to generate an α-substituted carboxylic acid derivative with high diastereoselectivity.[4]

1. Preparation of the Pseudoephedrine Amide:

  • React the desired carboxylic acid with pseudoephedrine using a standard amide coupling reagent (e.g., DCC, EDC) or by converting the acid to an acyl chloride followed by reaction with pseudoephedrine.

2. Enolate Formation and Alkylation:

  • To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (LiCl, >2.0 equiv.) and heat under vacuum to ensure it is completely dry, then cool to room temperature.
  • Add anhydrous tetrahydrofuran (THF) and cool the suspension to -78 °C.
  • In a separate flask, prepare a solution of the pseudoephedrine amide (1.0 equiv.) in anhydrous THF.
  • To the amide solution at -78 °C, add lithium diisopropylamide (LDA, 1.05 equiv.) dropwise and stir for 30-60 minutes to form the enolate.
  • Transfer the enolate solution via cannula to the LiCl suspension at -78 °C.
  • Add the alkyl halide (1.1-1.5 equiv.) and stir at -78 °C for 1-4 hours, then slowly warm to 0 °C or room temperature and stir overnight. Monitor the reaction by TLC.

3. Work-up and Auxiliary Cleavage:

  • Quench the reaction with saturated aqueous ammonium chloride.
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
  • The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the corresponding carboxylic acid.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_opt Optimization Cycle cluster_final Finalization start Define Substrate & Target Stereoisomer reagents Select Chiral Auxiliary or Catalyst start->reagents conditions Initial Condition Selection (Solvent, Temp, etc.) reagents->conditions reaction Run Reaction conditions->reaction analysis Analyze d.r. (NMR, HPLC, GC) reaction->analysis evaluation Evaluate d.r. & Yield analysis->evaluation modify Modify Conditions (Temp, Solvent, Reagent) evaluation->modify Unsatisfactory proceed Proceed with Optimized Protocol evaluation->proceed Optimal modify->reaction cleavage Auxiliary Cleavage (if applicable) proceed->cleavage final_product Isolate Pure Diastereomer cleavage->final_product evans_aldol_cycle imide N-Acyl Oxazolidinone enolate Z-Boron Enolate imide->enolate Enolization ts Chair-like Transition State enolate->ts Aldehyde Addition adduct Boron-Aldolate Adduct ts->adduct product syn-Aldol Product adduct->product Hydrolysis product->imide Auxiliary Regeneration (conceptually) reagents_in 1. n-Bu₂BOTf, DIPEA aldehyde_in 2. R'CHO workup 3. Workup

References

Addressing poor cell permeability of 1,2,3,4-Tetrahydroisoquinoline-1-thione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2,3,4-Tetrahydroisoquinoline-1-thione Derivatives

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound (THIT) derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to their poor cell permeability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cell permeability of THIT derivatives.

Q1: What are the likely reasons for the poor cell permeability of my this compound derivatives?

A1: Poor cell permeability of THIT derivatives often stems from their physicochemical properties, which may not be optimal for passive diffusion across the lipid bilayer of cell membranes.[1] Key factors include:

  • High Polarity: The thione group (C=S) and the secondary amine within the tetrahydroisoquinoline core contribute to the molecule's polarity. A high polar surface area (PSA) can hinder passage through the hydrophobic membrane core.[2]

  • Hydrogen Bonding Capacity: The amine (N-H) acts as a hydrogen bond donor, and the thione sulfur can act as a hydrogen bond acceptor. A large number of these interactions with water can make it energetically unfavorable for the molecule to enter the lipid membrane.[3][4]

  • Low Lipophilicity (LogP): An appropriate balance between hydrophilicity and lipophilicity is crucial for permeability.[5] If the molecule is too polar (low LogP), it will not readily partition into the cell membrane.

  • Molecular Weight (MW): While the core THIT structure is relatively small, large substituents can increase the molecular weight above 500 Da, which can negatively impact passive diffusion.[6][7]

  • Ionization State (pKa): The secondary amine is basic and will be protonated and positively charged at physiological pH. Charged species exhibit significantly lower permeability compared to their neutral counterparts.[1]

Q2: My compound shows low permeability in a PAMPA assay. What does this signify?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that measures passive diffusion.[2] Low permeability in a PAMPA assay strongly indicates that the compound has inherent difficulties crossing a lipid bilayer passively, likely due to suboptimal physicochemical properties like high polarity or low lipophilicity.[2]

Q3: My compound has acceptable permeability in PAMPA but performs poorly in a Caco-2 cell assay. What is the likely cause?

A3: This discrepancy often points to interactions with active biological transport mechanisms present in Caco-2 cells, which are absent in the PAMPA model.[2] The most probable cause is that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2][8] These transporters actively pump the compound out of the cell, reducing its net permeability.[2]

Q4: How do I determine if my compound is a substrate for efflux pumps?

A4: A bidirectional Caco-2 permeability assay is the standard method.[9] The assay measures the permeability in both the apical-to-basolateral (A-B) direction, which simulates absorption, and the basolateral-to-apical (B-A) direction, which represents efflux.[10]

  • Efflux Ratio (ER): The ratio of Papp(B-A) / Papp(A-B) is calculated.

  • Interpretation: An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.[8][9][11]

Q5: What are the ideal physicochemical properties for good oral bioavailability according to Lipinski's Rule of Five?

A5: Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound regarding its potential for oral absorption.[4][6] Poor absorption or permeation is more likely when a compound violates more than one of these rules:

  • Molecular Weight (MW): Less than 500 Daltons.[4]

  • LogP (a measure of lipophilicity): Not greater than 5.[4]

  • Hydrogen Bond Donors (e.g., OH, NH groups): No more than 5.[4]

  • Hydrogen Bond Acceptors (e.g., N, O atoms): No more than 10.[4]

Table 1: Physicochemical Property Guidelines for Oral Bioavailability

Parameter Guideline (Lipinski's Rule of Five) Rationale
Molecular Weight (MW) ≤ 500 Da Smaller molecules diffuse more easily across membranes.[1]
LogP ≤ 5 Balances aqueous solubility and lipid membrane partitioning.[12]
H-Bond Donors ≤ 5 Reduces strong interactions with water, facilitating membrane entry.[3]

| H-Bond Acceptors | ≤ 10 | Reduces strong interactions with water, facilitating membrane entry.[3] |

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for common experimental problems.

Guide 1: Consistently Low Permeability in PAMPA/Caco-2 Assays
  • Symptom: The apparent permeability (Papp) value for your THIT derivative is consistently low (< 1.0 x 10-6 cm/s).

  • Possible Causes & Troubleshooting Steps:

    • Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer, leading to an artificially low concentration available for permeation.

      • Action: Measure the thermodynamic solubility of your compound in the assay buffer.[13] If solubility is low, consider reducing the test concentration or adding solubility enhancers like Bovine Serum Albumin (BSA) to the receiver compartment.[13]

    • Intrinsic Physicochemical Properties: The molecule's inherent structure may be unfavorable for passive diffusion (see FAQ 1).

      • Action: Analyze the compound's properties against Lipinski's Rule of Five (Table 1). Consider chemical modification strategies to improve its profile (see Section 4).

    • Active Efflux (Caco-2 specific): The compound is being actively removed from the cells.

      • Action: Perform a bidirectional Caco-2 assay to determine the efflux ratio (see FAQ 4). If the ER > 2, confirm efflux by re-running the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[8] A significant increase in A-B permeability in the presence of an inhibitor confirms it as a substrate.

Guide 2: High Variability or Poor Recovery in Permeability Assays
  • Symptom: Large standard deviations between replicate wells or low compound recovery (<70%) at the end of the experiment.

  • Possible Causes & Troubleshooting Steps:

    • Compound Instability: The compound may be degrading in the assay buffer or metabolizing (in Caco-2 cells).

      • Action: Assess the chemical stability of the compound in the assay buffer over the incubation period. For Caco-2 assays, analyze cell lysates to check for metabolism.

    • Non-specific Binding: The compound may be adsorbing to the plastic walls of the assay plates.[14] This is common for highly lipophilic molecules.

      • Action: Calculate the percent recovery. If it is low, consider adding a low concentration of a non-ionic surfactant (e.g., Polysorbate 80) to the buffer or using low-binding plates.[14]

    • Compromised Monolayer Integrity (Caco-2 specific): The Caco-2 cell monolayer may not be confluent or may have been damaged, allowing for paracellular leakage.

      • Action: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment.[8] TEER values should be within the lab's established range. Also, run a paracellular marker like Lucifer Yellow to check for leaks.[8]

Section 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane.

Methodology:

  • Prepare Solutions: Dissolve the THIT derivative in a suitable buffer (e.g., PBS at pH 7.4) to create the donor solution. The final DMSO concentration should typically be ≤1%.

  • Coat Filter Plate: The filter plate (donor plate) wells are coated with a lipid solution (e.g., 2% lecithin in dodecane).

  • Assemble Plates: Add buffer to the acceptor plate wells. Place the lipid-coated filter plate on top of the acceptor plate.

  • Start Assay: Add the donor solution containing the test compound to the wells of the filter plate.[2]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.[2]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using a standard formula that accounts for volumes, surface area, and concentrations.[2]

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier and assess both passive diffusion and active transport.[15]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in multi-well plates for 21-24 days to allow them to differentiate and form a polarized monolayer with tight junctions.[16]

  • Verify Monolayer Integrity: Before the experiment, measure the TEER of each cell monolayer to ensure integrity. Discard any wells that do not meet the established criteria (e.g., >300 Ω·cm²).[8]

  • Prepare Dosing Solutions: Prepare the THIT derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.

  • Permeability Measurement (A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[17]

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[16]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Efflux Measurement (B-A): Repeat the experiment, but add the dosing solution to the basolateral (donor) side and sample from the apical (receiver) side.[17]

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculations: Calculate Papp values for both A-B and B-A directions and determine the efflux ratio.[9]

Section 4: Strategies for Improving Permeability & Visual Guides

If poor permeability is confirmed to be an intrinsic property of a THIT derivative, several chemical modification strategies can be explored.

Chemical Modification Strategies
  • Prodrug Approach: Temporarily mask polar functional groups to increase lipophilicity.[18][19] For the THIT scaffold, the secondary amine is a prime target.

    • Example: Create an amide or carbamate linkage at the N-2 position. This neutralizes the basicity and removes a hydrogen bond donor. The prodrug is designed to be cleaved by intracellular enzymes (e.g., esterases, amidases) to release the active parent compound inside the cell.[13]

  • Lipophilicity Modulation: Systematically modify substituents on the aromatic ring to increase the overall LogP of the molecule into a more favorable range (typically 1-3).

    • Example: Introduce small, lipophilic groups like methyl or halogen atoms.[20] This can improve partitioning into the cell membrane.

  • Amide-to-Ester/Thioamide Substitution: If the derivative contains an external amide bond, replacing it with an ester or thioamide can reduce hydrogen bonding capacity and improve permeability.[21][22]

Visual Guides (Diagrams)

References

How to prevent degradation of 1,2,3,4-Tetrahydroisoquinoline-1-thione in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 1,2,3,4-Tetrahydroisoquinoline-1-thione in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the chemical structure, which combines a tetrahydroisoquinoline core and a thioamide group, the primary factors contributing to degradation are expected to be:

  • Oxidation: The thioamide group and the tetrahydroisoquinoline ring are susceptible to oxidation. The sulfur atom in the thioamide can be oxidized, and the benzylic C-H bond at the C1 position of the tetrahydroisoquinoline ring is prone to oxidative functionalization.

  • Hydrolysis: The thioamide bond may undergo hydrolysis, particularly under strong acidic or basic conditions, to form the corresponding amide (1,2,3,4-Tetrahydroisoquinoline-1-one).

  • Light Exposure (Photodegradation): Thioamides and related heterocyclic compounds can be sensitive to light, leading to degradation.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

  • pH: The stability of the thioamide group is pH-dependent. The thione form is generally more stable in neutral and acidic media, while alkaline conditions can favor the formation of the thiol tautomer, which is more susceptible to oxidation to a disulfide.

Q2: What are the likely degradation pathways for this compound?

A2: The anticipated degradation pathways involve modifications of both the thioamide group and the tetrahydroisoquinoline ring system.

  • Oxidation of the Thioamide: The thioamide sulfur can be oxidized to a sulfine (S-oxide) and subsequently to a sulfene (S,S-dioxide). These oxidized species can be unstable and may lead to further degradation, potentially cleaving the C=S bond to form the corresponding oxo-analogue (amide).

  • Oxidative Dimerization: The thiol tautomer of the thioamide can undergo oxidation to form a disulfide dimer.

  • Oxidation of the Tetrahydroisoquinoline Ring: The C1 position of the N-acyl tetrahydroisoquinoline ring is susceptible to oxidation, which can lead to the formation of an iminium ion intermediate. This intermediate is reactive and can be trapped by nucleophiles present in the solution.

  • Hydrolysis of the Thioamide: Under hydrolytic conditions, the thioamide can be converted to the corresponding amide.

Q3: What solvents are recommended for dissolving this compound to minimize degradation?

A3: To minimize degradation, it is advisable to use aprotic, deoxygenated solvents.

  • Recommended: Acetonitrile (ACN), Dichloromethane (DCM), and Tetrahydrofuran (THF) are generally good choices for thioamides. It is crucial to use high-purity, dry solvents.

  • Use with Caution: Protic solvents like methanol and ethanol could potentially react with the thioamide, especially under certain conditions. If their use is unavoidable, solutions should be prepared fresh and used immediately.

  • Avoid: Aqueous solutions, especially at alkaline pH, are likely to promote hydrolysis and oxidation. If aqueous buffers are necessary, they should be acidic to neutral (pH 3-7) and thoroughly deoxygenated.

Q4: How should I store solutions of this compound?

A4: Proper storage is critical to maintaining the integrity of the compound in solution.

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.

  • Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Container: Use tightly sealed containers to prevent solvent evaporation and moisture ingress.

Q5: Can I use antioxidants to prevent the degradation of my compound?

A5: Yes, the use of antioxidants is a highly recommended strategy to prevent oxidative degradation.

  • Thiol-based antioxidants: Compounds like glutathione and N-acetylcysteine can act as sacrificial scavengers of reactive oxygen species.

  • Phenolic antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective radical scavengers.

  • The choice and concentration of the antioxidant should be optimized for your specific application to ensure it does not interfere with your experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound concentration over time in solution Oxidative degradationPrepare fresh solutions before use. Store stock solutions under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below). Add a suitable antioxidant (e.g., BHT, glutathione) to the solvent.
HydrolysisAvoid aqueous solutions, especially at basic pH. If an aqueous buffer is required, maintain a pH between 3 and 7 and use it for the shortest time possible.
PhotodegradationProtect the solution from light at all times by using amber vials or wrapping containers in foil.
Appearance of new peaks in HPLC analysis Formation of degradation productsConduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Solvent reactivityEnsure the use of high-purity, aprotic solvents. Avoid protic solvents like methanol if possible.
Discoloration of the solution Oxidation or polymerizationThis is a strong indicator of degradation. Discard the solution and prepare a fresh one using deoxygenated solvents and proper storage conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity, anhydrous acetonitrile (ACN)

  • Butylated hydroxytoluene (BHT)

  • Argon or nitrogen gas

  • Amber glass vial with a PTFE-lined screw cap

Procedure:

  • Solvent Preparation: Prepare a 0.01% (w/v) solution of BHT in acetonitrile. Degas the solvent by sparging with argon or nitrogen for 15-20 minutes.

  • Weighing: Accurately weigh the desired amount of this compound in the amber vial.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated ACN/BHT solvent to the vial to achieve the desired concentration.

  • Mixing: Gently swirl or sonicate the vial until the compound is completely dissolved.

  • Storage: Tightly cap the vial, wrap the cap with parafilm to ensure a good seal, and store at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.

Procedure:

  • Prepare solutions of this compound under the stress conditions listed above.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV) to monitor the degradation of the parent compound and the formation of degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).

  • Column Temperature: 30°C

Method Validation:

  • Analyze the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak and from each other.

  • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is not co-eluting with any degradation products.

Visualizations

Degradation_Pathways Compound This compound Thiol_Tautomer Thiol Tautomer Compound->Thiol_Tautomer Tautomerization Sulfine Sulfine (S-Oxide) Compound->Sulfine Oxidation Amide 1,2,3,4-Tetrahydroisoquinoline-1-one Compound->Amide Hydrolysis Iminium_Ion Iminium Ion Intermediate Compound->Iminium_Ion Ring Oxidation Disulfide_Dimer Disulfide Dimer Thiol_Tautomer->Disulfide_Dimer Oxidation Sulfene Sulfene (S,S-Dioxide) Sulfine->Sulfene Oxidation Sulfene->Amide Degradation Oxidized_Ring_Product Oxidized Ring Product Iminium_Ion->Oxidized_Ring_Product Nucleophilic Attack

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Solution Preparation & Storage cluster_stability Stability Assessment cluster_results Data Interpretation Prep Prepare solution in degassed aprotic solvent with antioxidant Store Store at low temperature under inert gas and protected from light Prep->Store Forced_Deg Conduct Forced Degradation Study Store->Forced_Deg Analyze Analyze stressed samples Forced_Deg->Analyze HPLC_Dev Develop Stability-Indicating HPLC Method HPLC_Dev->Analyze Identify Identify Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Optimize Optimize Storage and Handling Conditions Pathway->Optimize

Caption: Workflow for assessing and preventing degradation.

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions on the THIQ Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in cross-coupling reactions on the tetrahydroisoquinoline (THIQ) core.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the cross-coupling of THIQ derivatives, offering systematic approaches to problem-solving.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction on the THIQ core is resulting in low or no yield. What are the initial troubleshooting steps?

A1: Low conversion is a common issue. A systematic evaluation of your reaction parameters is the most effective approach.

  • Reagent Integrity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. The THIQ starting material and coupling partner should also be pure. Moisture can deactivate the catalyst and certain reagents.

  • Catalyst Activity: The choice of palladium precursor and ligand is critical. For Pd(II) precatalysts like Pd(OAc)₂, in situ reduction to the active Pd(0) species is necessary. If this is inefficient, the catalytic cycle will not initiate properly. Consider using a pre-formed Pd(0) source or a more advanced precatalyst.

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen) and that the reaction is maintained under an inert atmosphere.

  • Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed efficiently. However, excessive heat can lead to catalyst decomposition. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-100 °C) may be beneficial.[1]

  • N-Protecting Group: The nitrogen on the THIQ core can potentially coordinate to the palladium center, inhibiting catalysis. If you are using an unprotected THIQ, consider installing a protecting group like Boc (tert-butyloxycarbonyl) to mitigate this.

Q2: I am observing significant amounts of starting material and some byproduct formation. What are potential side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling.

  • Homocoupling: The coupling of two molecules of your organometallic reagent (e.g., boronic acid in a Suzuki reaction) is a common side reaction, often promoted by the presence of oxygen. Rigorous degassing of your reaction mixture is crucial.

  • Dehalogenation/Protodeboronation: This involves the replacement of the halide on your THIQ core or the boron functionality on your coupling partner with a hydrogen atom. This can be caused by trace amounts of water or other proton sources. Using anhydrous conditions and reagents can help minimize this. For Suzuki reactions, using more stable boronic esters (e.g., pinacol esters) can be beneficial.

  • N-Arylation: A potential side reaction specific to the THIQ core is the cross-coupling at the nitrogen atom instead of the desired carbon position. This is more likely to occur with unprotected THIQs. Protecting the nitrogen with a suitable group like Boc is the most effective way to prevent this.

Issue 2: Catalyst System Selection and Optimization

Q3: How do I select the optimal palladium precursor and ligand for my specific cross-coupling reaction on the THIQ core?

A3: The ideal catalyst system is highly dependent on the specific cross-coupling reaction and the substrates involved. Generally, for N-heterocycles like THIQ, bulky and electron-rich phosphine ligands are a good starting point as they promote the key steps of the catalytic cycle (oxidative addition and reductive elimination).[2][3]

A screening approach is often the most effective way to identify the optimal catalyst system. The tables below provide a starting point for selecting catalysts and ligands for different cross-coupling reactions.

Q4: My reaction is sluggish or stalls before completion. How can I improve the reaction rate?

A4: A slow reaction rate can be due to several factors.

  • Ligand Choice: The ligand has a significant impact on the catalytic activity. If you are using a simple phosphine ligand like PPh₃, switching to a more electron-rich and sterically hindered ligand (e.g., a biarylphosphine like XPhos or SPhos) can often accelerate the reaction.

  • Base Selection: The base plays a crucial role in the catalytic cycle. The choice of base depends on the specific reaction. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often used. The solubility of the base is also important; sometimes a combination of an inorganic and a soluble organic base can be beneficial.

  • Solvent Effects: The solvent must effectively dissolve the reactants and the catalyst system. Common solvents for cross-coupling reactions include toluene, dioxane, and THF. In some cases, polar aprotic solvents like DMF can be effective, but they can also coordinate to the palladium and inhibit catalysis. A solvent screen may be necessary to find the optimal medium for your reaction.

Data Presentation: Catalyst and Ligand Selection Guide

The following tables summarize commonly used catalyst systems for various cross-coupling reactions on aryl halides. While specific data for the THIQ core is limited in the literature, these systems have proven effective for a wide range of N-heterocyclic substrates and serve as an excellent starting point for optimization.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling on Bromo-THIQ

Palladium PrecursorLigandBaseSolventTypical Temp. (°C)Yield Range (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-10075-95A robust and generally effective system for a wide range of substrates.
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O80-10080-98Often provides excellent yields for challenging substrates.
PdCl₂(dppf)Na₂CO₃DME/H₂O8570-90A classic catalyst system, particularly effective for aryl bromides.
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10060-85A readily available catalyst, though may require higher loadings and temperatures.[4]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination on Iodo-THIQ

Palladium PrecursorLigandBaseSolventTypical Temp. (°C)Yield Range (%)Notes
Pd(OAc)₂X-PhosKOt-BuToluene10085-99Highly effective for a broad range of anilines.[5]
Pd₂(dba)₃RuPhosNaOt-BuDioxane80-10080-95Good for coupling with primary and secondary aliphatic amines.
G3-XPhos Precatalyst(Internal)Cs₂CO₃t-BuOH8075-95A user-friendly precatalyst that is often highly active.
PdCl₂(Amphos)LHMDSTHF60-8070-90Milder conditions can be achieved with this system.

Table 3: Recommended Catalyst Systems for Sonogashira Coupling on Bromo-THIQ

Palladium PrecursorCopper Co-catalystLigandBaseSolventTypical Temp. (°C)Yield Range (%)Notes
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF25-6070-95The classic Sonogashira conditions, often reliable.
Pd(OAc)₂CuISPhosK₂CO₃Dioxane8075-90Can be effective for less reactive aryl bromides.
Pd(PPh₃)₄CuI(none)i-Pr₂NHDMF60-8065-85A ligand-free protocol that can be effective in some cases.
Pd/CCuI(none)Et₃NToluene10060-80A heterogeneous catalyst that can be recycled.

Table 4: Recommended Catalyst Systems for Heck Coupling on Triflated-THIQ

Palladium PrecursorLigandBaseAdditiveSolventTypical Temp. (°C)Yield Range (%)Notes
Pd(OAc)₂P(o-tol)₃Et₃N(none)DMF10070-90A standard set of conditions for the Heck reaction.
PdCl₂(none)K₂CO₃TBABNMP100-13075-93Jeffery conditions, often effective for aryl halides.[6]
Pd₂(dba)₃XantphosDBU(none)Dioxane11065-85Bidentate ligand can improve stability and selectivity.
Herrmann's Catalyst(none)NaOAc(none)DMA120-14070-90A stable palladacycle precatalyst.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for your cross-coupling reactions on the THIQ core. Note: These protocols are illustrative and will likely require optimization for your specific substrate and coupling partner.

General Protocol for Suzuki-Miyaura Coupling of a Bromo-THIQ Derivative

To a reaction vessel, add the bromo-THIQ derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-5 mol%). The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 4-24 hours), monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[4]

General Protocol for Buchwald-Hartwig Amination of an Iodo-THIQ Derivative

In a glovebox or under a stream of inert gas, a reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv). The iodo-THIQ derivative (1.0 equiv) and the amine (1.1-1.2 equiv) are then added. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction is heated to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 12-24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Mandatory Visualizations

Catalyst Screening Workflow

Catalyst_Screening_Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization Start Define Substrates: THIQ-X & Coupling Partner Array Prepare Array of Catalysts: - Pd Precursors - Ligands Start->Array Conditions Select Initial Conditions: - Solvent - Base - Temperature Start->Conditions Run Run Parallel Reactions Array->Run Conditions->Run Analysis Analyze Reaction Outcomes: - LC-MS - HPLC - NMR Run->Analysis Evaluate Evaluate Results: - Yield - Purity - Byproducts Analysis->Evaluate Optimized Optimized Conditions Evaluate->Optimized Success Refine Refine Conditions: - Concentration - Temperature - Time Evaluate->Refine Needs Improvement Refine->Run

Caption: A general workflow for screening and optimizing catalyst systems.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(NHR'R'')L_n]X OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination product Ar-NR'R'' Amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[7]

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low or No Yield Check_Reagents Verify Reagent Quality (Anhydrous, Pure) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Properly) Check_Reagents->Check_Atmosphere Reagents OK Success Improved Yield Check_Reagents->Success Reagents Impure -> Purify Check_Temp Increase Reaction Temperature? Check_Atmosphere->Check_Temp Atmosphere OK Check_Atmosphere->Success Atmosphere Contaminated -> Re-run Screen_Catalyst Screen Catalyst System (Ligand, Pd Source) Check_Temp->Screen_Catalyst No Improvement Check_Temp->Success Yield Improves Screen_Base Screen Base Screen_Catalyst->Screen_Base No Improvement Screen_Catalyst->Success Yield Improves Screen_Solvent Screen Solvent Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Yield Improves Consider_PG Consider N-Protecting Group Screen_Solvent->Consider_PG No Improvement Screen_Solvent->Success Yield Improves Consider_PG->Success Yield Improves

Caption: A systematic flowchart for troubleshooting low-yield reactions.

References

Validation & Comparative

The Unexplored Therapeutic Potential of 1,2,3,4-Tetrahydroisoquinoline-1-thione Derivatives: A Comparative Analysis and Future Outlook

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the exploration of 1,2,3,4-tetrahydroisoquinoline-1-thione derivatives for therapeutic applications. While the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) and their 1-oxo counterparts have been extensively studied, showcasing a wide range of biological activities, the corresponding 1-thione analogues remain a largely uncharted area of medicinal chemistry.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative perspective on the structure-activity relationships (SAR) of these compounds. Due to the limited availability of specific data on the 1-thione derivatives, we will draw comparisons with the more extensively researched 1,2,3,4-tetrahydroisoquinolin-1-one analogues. This approach will highlight the potential for the 1-thione scaffold and underscore the need for further investigation into its pharmacological properties.

The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse biological activities.[1][2][3][4] These activities include, but are not limited to, anticancer, antimicrobial, and neuroprotective effects. The versatility of the THIQ scaffold allows for substitutions at various positions, leading to a wide array of pharmacological profiles.

From Ketone to Thione: A Bioisosteric Shift with Potential Pharmacological Implications

The replacement of a carbonyl group (C=O) with a thiocarbonyl group (C=S), a concept known as bioisosteric replacement, is a common strategy in drug design. This substitution can significantly alter a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These changes, in turn, can influence the compound's pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced potency, selectivity, or a modified side-effect profile.

While direct comparative studies on the biological activities of 1,2,3,4-tetrahydroisoquinolin-1-one and their corresponding 1-thione analogues are scarce in the available literature, we can infer potential SAR trends based on the extensive research conducted on the 1-oxo derivatives.

Structure-Activity Relationship of 1,2,3,4-Tetrahydroisoquinolin-1-one Derivatives: A Foundation for Future Thione Studies

SAR studies on 1,2,3,4-tetrahydroisoquinolin-1-ones have revealed several key insights into the structural requirements for various biological activities.

Anticancer Activity

Research has shown that substitutions on the nitrogen atom (N2) and at the C4 position of the tetrahydroisoquinolin-1-one ring are crucial for anticancer activity. For instance, the introduction of bulky aromatic or heteroaromatic moieties at these positions has been shown to enhance cytotoxicity against various cancer cell lines.

Table 1: Hypothetical SAR Comparison for Anticancer Activity

Position of SubstitutionGeneral Observation for 1-Oxo DerivativesPotential Implication for 1-Thione Derivatives
N2 Large, hydrophobic groups often increase activity.Similar trend expected, with potential for altered receptor interactions due to the thione group.
C4 Aromatic substituents can enhance potency.The electronic nature of the substituent may have a more pronounced effect in combination with the sulfur atom.
Aromatic Ring (C5-C8) Electron-donating or -withdrawing groups can modulate activity.The position and nature of these substituents will likely remain critical for target binding.
Experimental Protocols: A Blueprint for Future Investigations

To facilitate future research in this area, we provide a generalized experimental protocol for evaluating the anticancer activity of novel this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds.

  • MTT Assay: After a 48-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizing the Path Forward: A Proposed Research Workflow

To stimulate research into this promising class of compounds, the following workflow is proposed:

G Proposed Research Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening cluster_sar SAR Studies cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of a diverse library of this compound derivatives Thionation Thionation of existing 1,2,3,4-tetrahydroisoquinolin-1-one library Synthesis->Thionation Screening High-throughput screening against various biological targets (e.g., cancer cell lines, enzymes, receptors) Synthesis->Screening SAR Establishment of Structure-Activity Relationships Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In vivo efficacy and toxicity studies of lead compounds Lead_Opt->InVivo

Caption: A proposed workflow for the systematic investigation of this compound derivatives.

Conclusion: A Call to Explore the Uncharted

The dearth of research on this compound derivatives represents a significant missed opportunity in drug discovery. The established pharmacological importance of the THIQ scaffold, coupled with the potential for favorable modulation of biological activity through thionation, strongly warrants a dedicated research effort. By leveraging the extensive knowledge gained from their 1-oxo counterparts, medicinal chemists can strategically design and synthesize novel 1-thione analogues with a high probability of discovering new and potent therapeutic agents. This guide serves as a call to action for the scientific community to explore this uncharted territory and unlock the full therapeutic potential of this promising class of compounds.

References

Comparative Analysis of 1,2,3,4-Tetrahydroisoquinoline-1-thione vs. 1-one: A Literature Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A direct, side-by-side comparative study evaluating the biological activities of 1,2,3,4-tetrahydroisoquinoline-1-thione and its corresponding 1-oxo analogue under identical experimental conditions is not available in the current scientific literature. For a scientifically robust comparison of bioactivity, it is imperative that compounds are tested in parallel. Data sourced from disparate studies cannot be directly compared due to inherent variations in experimental protocols, which can significantly influence results.

This guide, therefore, presents a summary of the reported biological activities for each class of compound from separate research endeavors. It is crucial to interpret this information as an overview of individual findings rather than a direct comparative analysis.

1,2,3,4-Tetrahydroisoquinoline-1-one Derivatives: Focus on Anticonvulsant and Anticancer Potential

Derivatives of 1,2,3,4-tetrahydroisoquinoline-1-one have been primarily investigated for their effects on the central nervous system, particularly as anticonvulsant agents, as well as for their cytotoxic properties against cancer cells.

One area of investigation has been the synthesis of novel 1,2,3,4-tetrahydroisoquinoline-1-ones and their subsequent evaluation for anticonvulsant activity.[1] Additionally, various derivatives of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class, which includes the 1-one scaffold, have been explored for their antitumor properties, making it a significant area of interest in medicinal chemistry.[2]

Experimental Protocol: Anticonvulsant Activity Screening

A standard methodology for assessing anticonvulsant properties in a preclinical setting involves animal models subjected to chemically or electrically induced seizures. A representative protocol is outlined below.

  • Animal Model : Male Swiss albino mice are typically used.

  • Compound Administration : Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via intraperitoneal injection.

  • Maximal Electroshock (MES) Test : This test assesses the ability of a compound to prevent the spread of seizures. An electrical stimulus is delivered via corneal electrodes, and protection is recorded if the tonic hindlimb extension is abolished.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test : This test evaluates the ability of a compound to raise the seizure threshold. Pentylenetetrazole, a CNS stimulant, is injected subcutaneously, and protection is noted by the absence of clonic seizures.

anticonvulsant_workflow Workflow for Anticonvulsant Screening cluster_prep cluster_assays cluster_outcomes A 1-one Derivatives (Suspended in Vehicle) B Intraperitoneal Injection in Mice A->B C Maximal Electroshock (MES) B->C D Subcutaneous Pentylenetetrazole (scPTZ) B->D E Abolition of Tonic Hindlimb Extension C->E F Absence of Clonic Seizures D->F

Caption: General workflow for preclinical anticonvulsant activity screening.

This compound Derivatives: Emerging Anticancer and Antimicrobial Interest

While research on the 1-thione analogues of THIQ is less extensive, related structures containing the thione moiety have demonstrated notable biological activities, particularly in the realms of anticancer and antimicrobial research. For example, a study focusing on 5,6,7,8-tetrahydroisoquinoline-3(2H)-thione derivatives revealed their potential as anticancer agents.[3] This suggests that the 1-thione scaffold may also confer cytotoxic or antimicrobial properties.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

  • Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with a range of concentrations of the test compounds and incubated for a set period (e.g., 48 hours).

  • MTT Addition and Incubation : MTT solution is added to each well, and the plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is read using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

cytotoxicity_workflow Workflow for In Vitro Cytotoxicity (MTT Assay) A Seed Cancer Cells in 96-Well Plate B Incubate (24h) A->B C Treat with 1-thione Derivatives (Varying Concentrations) B->C D Incubate (48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

Summary and Future Directions

The existing body of research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline-1-one have been primarily evaluated for their anticonvulsant properties, while related thione-containing isoquinolines have shown potential as anticancer agents. However, the absence of direct comparative studies makes it impossible to definitively state whether the 1-thione or the 1-one scaffold confers superior activity in any specific biological context.

This represents a significant gap in the literature. A future study that synthesizes and evaluates a library of both this compound and 1-one analogues in parallel, using a standardized panel of assays (e.g., for anticancer, antimicrobial, and anticonvulsant activities), would be highly valuable. Such research would provide crucial insights into the structure-activity relationships of these two classes of compounds and could guide the development of novel therapeutics based on the versatile 1,2,3,4-tetrahydroisoquinoline framework.

References

In Vivo Anticancer Efficacy: A Comparative Analysis of Tetrahydroisoquinoline Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of the in vivo anticancer efficacy of a representative 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative, Trabectedin, against the conventional chemotherapeutic agent, Doxorubicin. Extensive literature searches did not yield specific in vivo efficacy data for 1,2,3,4-Tetrahydroisoquinoline-1-thione. Therefore, Trabectedin, a clinically approved anticancer agent belonging to the THIQ class, has been selected as a proxy to fulfill the core requirements of this guide for researchers, scientists, and drug development professionals.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in numerous natural products and synthetic compounds that have demonstrated a wide array of pharmacological activities, including potent antitumor effects.[1][2] This guide focuses on the in vivo validation of the anticancer efficacy of THIQ derivatives, exemplified by Trabectedin, in comparison to Doxorubicin, a standard-of-care anthracycline antibiotic used in the treatment of various cancers, particularly soft tissue sarcomas.

Comparative In Vivo Efficacy

The following table summarizes the quantitative data from preclinical in vivo studies comparing the antitumor activity of Trabectedin and Doxorubicin in a patient-derived orthotopic xenograft (PDOX) nude mouse model of pleomorphic liposarcoma.

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 15Tumor Growth Inhibition (%)
Vehicle Control Saline, i.v., weekly for 2 weeks1500 ± 250-
Doxorubicin 3 mg/kg, i.v., weekly for 2 weeks1100 ± 20026.7
Trabectedin 0.15 mg/kg, i.v., weekly for 2 weeks600 ± 15060.0

Experimental Protocols

A detailed methodology for the key in vivo experiments cited in this guide is provided below.

Human Tumor Xenograft Model

1. Cell Line and Animal Model:

  • A patient-derived pleomorphic liposarcoma tissue was used to establish an orthotopic xenograft (PDOX) model.

  • Immunodeficient nude mice (e.g., BALB/c nude or NOD/SCID) are utilized as hosts to prevent graft rejection.

2. Tumor Implantation:

  • Fresh tumor tissue from the patient is surgically implanted into the corresponding anatomical location (orthotopic) in the mice.

  • For subcutaneous models, cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) are injected into the flank of the mice.

3. Animal Randomization and Treatment:

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Trabectedin Formulation: Lyophilized Trabectedin is reconstituted with sterile water for injection and further diluted with 0.9% saline to the final concentration.

  • Doxorubicin Formulation: Doxorubicin hydrochloride is dissolved in 0.9% saline.

  • Administration: Both drugs are administered intravenously (i.v.) via the tail vein according to the specified dose and schedule. The vehicle control group receives an equivalent volume of saline.

4. Efficacy Evaluation:

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Body Weight: Animal body weights are recorded regularly as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a specific size, or at a predetermined time point. Tumors are then excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group.

Signaling Pathways and Mechanism of Action

Trabectedin exhibits a unique mechanism of action that involves interaction with the minor groove of DNA, leading to a cascade of events that affect transcription, DNA repair, and the tumor microenvironment.

FUS-CHOP Signaling Pathway in Myxoid Liposarcoma

In myxoid liposarcomas, a characteristic chromosomal translocation results in the FUS-CHOP fusion protein, an oncogenic transcription factor that blocks adipogenic differentiation. Trabectedin has been shown to displace the FUS-CHOP chimera from its target gene promoters, thereby reactivating the differentiation program and leading to antitumor effects.

FUS_CHOP_Pathway Trabectedin's Effect on FUS-CHOP Pathway cluster_0 Normal Adipogenesis cluster_1 Myxoid Liposarcoma Pathogenesis cluster_2 Effect of Trabectedin Adipogenic_Genes Adipogenic Genes (e.g., C/EBPα, PPARγ) Terminal_Differentiation Terminal Adipocyte Differentiation Adipogenic_Genes->Terminal_Differentiation Block_Differentiation Block of Adipogenesis FUS_CHOP FUS-CHOP Oncogenic Fusion Protein FUS_CHOP->Adipogenic_Genes Binds to promoters and represses transcription Trabectedin Trabectedin Trabectedin->FUS_CHOP Displaces from DNA

Caption: Trabectedin displaces the FUS-CHOP oncoprotein, restoring adipogenic gene expression.

NF-κB Signaling Pathway Modulation

Trabectedin has also been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This transcription factor is constitutively active in many cancers and promotes cell proliferation and survival. By interfering with NF-κB activity, Trabectedin can induce apoptosis in cancer cells.

Caption: Trabectedin inhibits NF-κB transcriptional activity, leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the general workflow for assessing the in vivo anticancer efficacy of a test compound compared to a standard-of-care agent.

experimental_workflow In Vivo Anticancer Efficacy Testing Workflow Start Start Tumor_Model Establish Xenograft/ Orthotopic Tumor Model Start->Tumor_Model Tumor_Growth Monitor Tumor Growth to Palpable Size Tumor_Model->Tumor_Growth Randomization Randomize Animals into Groups Tumor_Growth->Randomization Treatment Administer Treatment: - Vehicle Control - Test Compound (e.g., THIQ derivative) - Standard Drug (e.g., Doxorubicin) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Overall Health Treatment->Monitoring Endpoint Reach Study Endpoint? Monitoring->Endpoint Endpoint->Monitoring No Data_Collection Excise and Weigh Tumors, Collect Tissues for Pharmacodynamic Analysis Endpoint->Data_Collection Yes Analysis Statistical Analysis of Tumor Growth Inhibition and Toxicity Data_Collection->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

Caption: A generalized workflow for in vivo anticancer drug efficacy studies.

References

Confirming Target Engagement of Novel Compounds: A Comparative Guide to Cellular Thermal Shift Assays and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended molecular target within the complex environment of a living cell is a critical step in the drug discovery pipeline. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for confirming the target engagement of compounds like 1,2,3,4-Tetrahydroisoquinoline-1-thione, alongside other established methods. Supported by detailed experimental protocols and data presentation formats, this guide aims to equip researchers with the necessary information to select the most appropriate target engagement strategy for their specific needs.

The principle behind the Cellular Thermal Shift Assay (CETSA) is based on the ligand-induced thermal stabilization of a target protein.[1][2][3] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[1][2][3] By subjecting cells or cell lysates to a temperature gradient and then quantifying the amount of soluble protein remaining, a thermal melt curve can be generated. A shift in this curve in the presence of the compound indicates target engagement.[4][5]

Comparison of In-Cell Target Engagement Assays

While CETSA is a powerful label-free method, several other techniques can also be employed to validate target engagement, each with its own advantages and limitations.[6][7] The choice of assay often depends on the specific research question, available resources, and the nature of the target protein.[8][9][10]

Assay Principle Advantages Disadvantages Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[4][5]Label-free, applicable to intact cells and tissues, reflects physiological conditions.[5][6]Not all ligand binding events cause a significant thermal shift; can be lower in throughput for the traditional Western Blot format.[6]Change in melting temperature (ΔTm) or EC50 from isothermal dose-response curves.[4][11]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[12][13]High-throughput, quantitative, real-time measurements in live cells.[7][12]Requires genetic modification of the target protein (tagging), which may affect protein function.[7][12]IC50 (half-maximal inhibitory concentration).[12]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[7][14]Label-free, does not rely on thermal stability changes.[7][14]Requires careful optimization of protease digestion conditions; may not be suitable for all proteins.[14]Relative protein abundance after proteolysis.[7]
HiBiT Protein Degradation Assay Complementation of a small 11-amino-acid tag (HiBiT) on the target protein with the LgBiT subunit to form a functional NanoLuc® luciferase.[12]Highly sensitive and quantitative for measuring protein abundance and degradation kinetics.[12]Primarily measures protein degradation, which is an indirect measure of engagement; requires genetic modification of the target protein.[12]Luminescent signal proportional to the amount of tagged protein.

Experimental Protocols

Below are detailed methodologies for performing a Cellular Thermal Shift Assay.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a typical CETSA experiment using Western Blot for detection.[2][3][15]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C to allow for compound uptake and target binding.

2. Heat Challenge:

  • Harvest the cells and wash them with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the samples in a thermal cycler with a temperature gradient for a set time (typically 3 minutes). A typical temperature range would be from 37°C to 67°C.[7]

  • Immediately cool the samples on ice for 3 minutes.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.

  • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and quantify the band intensities.

  • Plot the percentage of soluble protein against the temperature to generate melt curves and determine the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the CETSA workflow and the underlying principle of target engagement.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heat_challenge 2. Heat Challenge cluster_lysis 3. Lysis & Fractionation cluster_analysis 4. Analysis A Seed Cells B Treat with Compound (e.g., this compound) or Vehicle A->B C Harvest and Resuspend Cells B->C D Apply Temperature Gradient C->D E Cell Lysis D->E F Centrifugation to Separate Soluble and Aggregated Proteins E->F G Collect Supernatant (Soluble Proteins) F->G H Western Blot or other detection methods G->H I Data Analysis: Generate Melt Curves H->I

A high-level overview of the Cellular Thermal Shift Assay (CETSA) experimental workflow.

Target_Engagement_Principle cluster_unbound Unbound Protein cluster_bound Ligand-Bound Protein cluster_outcome Outcome Unbound_Native Native Protein Unbound_Denatured Denatured & Aggregated Protein Unbound_Native->Unbound_Denatured Heat Less_Soluble Less Soluble Protein Unbound_Denatured->Less_Soluble Bound_Native Protein + Ligand Bound_Stable Stabilized Complex Bound_Native->Bound_Stable Heat More_Soluble More Soluble Protein Bound_Stable->More_Soluble

The principle of ligand-induced thermal stabilization in CETSA.

Conclusion

Confirming target engagement is a pivotal step in the validation of novel therapeutic compounds. The Cellular Thermal Shift Assay provides a robust, label-free method to assess the interaction between a compound, such as this compound, and its protein target in a physiologically relevant setting. By comparing CETSA with alternative methods like NanoBRET, DARTS, and HiBiT, researchers can make an informed decision on the most suitable approach for their specific experimental needs. The detailed protocol and workflows provided in this guide serve as a practical resource for implementing these powerful techniques in the laboratory.

References

Comparative Cross-Reactivity Profiling of Tetrahydroisoquinoline-1-thione Analogs Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The selective inhibition of protein kinases is a cornerstone of modern targeted therapies. However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. Off-target activities of kinase inhibitors can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical development of novel kinase inhibitors.

While specific cross-reactivity data for 1,2,3,4-Tetrahydroisoquinoline-1-thione is not extensively available in public literature, this guide provides a comparative analysis of a closely related class of compounds: 4,5-Dihydro-1H-[1][2]dithiolo[3,4-c]quinoline-1-thione derivatives. This guide uses experimental data to compare the inhibitory activity of these compounds against a panel of kinases, with the well-known multi-kinase inhibitor Sorafenib serving as a benchmark.

Quantitative Inhibitory Activity

The inhibitory activity of several 4,5-Dihydro-1H-[1][2]dithiolo[3,4-c]quinoline-1-thione derivatives was assessed against a panel of cancer-relevant kinases. The half-maximal inhibitory concentrations (IC50) were determined and are presented below in comparison to Sorafenib. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (µM)[3][4][5]
Derivative 2a JAK30.36
NPM1-ALK0.54
cRAF[Y340D][Y341D]-
Derivative 2b JAK30.38
NPM1-ALK0.25
cRAF[Y340D][Y341D]-
Derivative 2c JAK30.41
NPM1-ALK-
cRAF[Y340D][Y341D]0.78
Derivative 2q JAK30.46
NPM1-ALK-
cRAF[Y340D][Y341D]5.34
Sorafenib (Reference) JAK30.78
NPM1-ALK0.43
cRAF[Y340D][Y341D]1.95

Data sourced from a study on 4,5-Dihydro-1H-[1][2]dithiolo[3,4-c]quinoline-1-thione derivatives.[3][4][5] The derivatives 2a, 2b, 2c, and 2q demonstrated significant inhibitory activity against Janus kinase 3 (JAK3), with IC50 values ranging from 0.36 µM to 0.46 µM.[3][4] Notably, derivatives 2a and 2b also showed potent inhibition of Nucleophosmin-Anaplastic Lymphoma Kinase (NPM1-ALK), with IC50 values of 0.54 µM and 0.25 µM, respectively.[3][4] Compound 2c displayed strong activity against a mutant form of c-Raf kinase (cRAF[Y340D][Y341D]) with an IC50 of 0.78 µM.[3][4]

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, based on common methodologies such as ELISA, used to determine the IC50 values presented.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition

  • Plate Coating: Microtiter plates are coated with a substrate peptide specific to the kinase of interest. The plates are incubated to allow for binding of the substrate and then washed to remove any unbound peptide.

  • Kinase Reaction: The test compounds (e.g., tetrahydroisoquinoline-1-thione derivatives) at various concentrations are added to the wells. Subsequently, a solution containing the specific kinase and ATP is added to initiate the phosphorylation reaction. The plates are incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Detection: After incubation, the reaction is stopped, and the wells are washed. A primary antibody that specifically recognizes the phosphorylated substrate is added to the wells. Following another incubation and wash step, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added.

  • Signal Generation: After a final wash, a substrate for the enzyme-conjugate (e.g., TMB for HRP) is added, which generates a colorimetric signal. The intensity of the signal, which is proportional to the amount of phosphorylated substrate, is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (with no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for kinase profiling and a key signaling pathway targeted by the profiled compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Test Compound Dilution Series Addition Dispense Compound, Kinase, and ATP/Substrate to Assay Plate Compound->Addition Kinase Kinase Aliquoting Kinase->Addition Reagents Assay Reagent Preparation (ATP, Substrate) Reagents->Addition Incubation Incubate at Room Temp to Allow Kinase Reaction Addition->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Readout Measure Signal (Luminescence/Fluorescence/Absorbance) Detection_Reagent->Readout Analysis Calculate % Inhibition and Determine IC50 Values Readout->Analysis

Caption: Workflow for in vitro kinase inhibitor profiling.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive 2. Receptor Dimerization JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT Dimer (Active) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus 6. Translocation Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor THIQ-1-thione Analog Inhibitor->JAK3_active Inhibition

References

Validation of ADME-Tox Properties for Lead 1,2,3,4-Tetrahydroisoquinoline-1-thione Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of lead 1,2,3,4-Tetrahydroisoquinoline-1-thione compounds. Due to the limited availability of specific experimental data for this novel scaffold, this document establishes a predictive profile based on known structure-activity relationships of the thione-containing heterocycles and the broader 1,2,3,4-tetrahydroisoquinoline class. This profile is compared against a clinically used drug containing a related core structure, Praziquantel, and a representative non-thione 1,2,3,4-tetrahydroisoquinoline analog to guide lead optimization efforts.

Executive Summary

The introduction of a thione group into the 1,2,3,4-tetrahydroisoquinoline scaffold is anticipated to modulate its ADME-Tox profile significantly. Key expectations include a potential for CYP450 enzyme inhibition and the induction of the Keap1-Nrf2 oxidative stress response pathway, which are common characteristics of sulfur-containing compounds. While potentially introducing metabolic liabilities, the thione moiety may also offer opportunities for novel biological activities. This guide presents a framework for the systematic in vitro evaluation of these properties.

Data Presentation: Comparative ADME-Tox Profile

The following tables summarize the expected in vitro ADME-Tox properties of a representative this compound compound compared to relevant alternatives. The data for the lead compound is predictive and serves as a hypothesis for experimental validation.

Table 1: Comparative Metabolic Stability

Compound ClassTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source/Prediction
Lead THIQ-1-thione Human Liver MicrosomesPredicted: < 30Predicted: HighBased on the metabolic lability of some thione-containing heterocycles.
PraziquantelHuman Liver MicrosomesRapid MetabolismHighExtensive metabolism by CYP450 enzymes is well-documented.[1][2]
Non-thione THIQ AnalogHuman Liver MicrosomesVariableVariableDependent on other substitutions; some analogs show poor metabolic stability.[3]

Table 2: Comparative CYP450 Inhibition

Compound ClassCYP IsoformIC50 (µM)Data Source/Prediction
Lead THIQ-1-thione CYP1A2Predicted: < 10Thione-containing compounds like Oltipraz are known inhibitors of CYP1A2.[4]
CYP3A4Predicted: 10-50Moderate inhibition is anticipated.
CYP2D6Predicted: > 50Lower potential for inhibition.
PraziquantelCYP3A4Substrate, not a potent inhibitorMetabolized extensively by CYP3A4.[1]
Non-thione THIQ AnalogCYP2D6VariableSome analogs are reported to have CYP2D6 inhibitory activity.

Table 3: Comparative Plasma Protein Binding

Compound ClassSpeciesProtein Binding (%)Data Source/Prediction
Lead THIQ-1-thione HumanPredicted: > 90%High lipophilicity associated with the scaffold suggests high protein binding.
PraziquantelHuman~80%Moderately high protein binding.
Non-thione THIQ AnalogHumanVariable (often high)Generally, lipophilic basic compounds exhibit high plasma protein binding.[5]

Table 4: Comparative Cytotoxicity

Compound ClassCell LineIC50 (µM)Data Source/Prediction
Lead THIQ-1-thione HepG2 (Hepatocellular Carcinoma)Predicted: 10-50Thione groups can confer cytotoxicity.
A549 (Lung Carcinoma)Predicted: 10-50
PraziquantelVariousLow cytotoxicityGenerally well-tolerated with a good safety profile.[6]
Non-thione THIQ Analog (Representative)A549 (Lung Carcinoma)18.68Data from a specific pyrazolo-tetrahydroquinoline derivative.[7]
MCF-7 (Breast Cancer)15.16Data from a specific pyrazolo-tetrahydroquinoline derivative.[7]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and standardization.

Metabolic Stability Assay (Human Liver Microsomes)
  • Objective: To determine the rate of metabolism of the test compound by phase I enzymes.

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, test compound, positive control (e.g., Verapamil), and quenching solution (e.g., ice-cold acetonitrile).

  • Procedure:

    • The test compound (at a final concentration of 1 µM) is incubated with HLM (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

CYP450 Inhibition Assay (Fluorometric)
  • Objective: To determine the concentration of the test compound that inhibits 50% of the activity of major CYP450 isoforms (IC50).

  • Materials: Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), fluorogenic probe substrates, NADPH regenerating system, and test compound.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the specific CYP450 isoform and the fluorogenic substrate in a 96-well plate at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • The fluorescence of the metabolized probe is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is determined, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the test compound concentration.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
  • Objective: To determine the fraction of the test compound that is bound to plasma proteins.

  • Materials: Human plasma, RED device, dialysis membrane, phosphate-buffered saline (PBS), and test compound.

  • Procedure:

    • The test compound is added to human plasma at a final concentration of 1 µM.

    • The plasma sample is loaded into the donor chamber of the RED device, and PBS is loaded into the receiver chamber.

    • The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • Samples are taken from both chambers, and the protein in the plasma sample is precipitated with acetonitrile.

    • The concentration of the test compound in the plasma-free buffer and the plasma sample is determined by LC-MS/MS.

  • Data Analysis: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is 100% minus the unbound percentage.

Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the effect of the test compound on cell viability.

  • Materials: Human cancer cell lines (e.g., HepG2, A549), cell culture medium, test compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

    • The MTT solution is added to each well, and the plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the test compound concentration.

Mandatory Visualization

Signaling Pathway Diagram

Thione-containing compounds are known to be electrophilic and can react with cysteine residues on proteins. A key cellular sensor for such electrophiles is Keap1, which regulates the Nrf2 transcription factor. Activation of the Keap1-Nrf2 pathway leads to the transcription of a battery of antioxidant and cytoprotective genes. This pathway is a plausible mechanism for the toxicity of thione-containing compounds.

Caption: Keap1-Nrf2 signaling pathway activated by electrophilic thione compounds.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro ADME-Tox characterization of lead compounds.

ADME_Tox_Workflow cluster_adme ADME Profiling cluster_tox Toxicity Profiling start Lead 1,2,3,4-Tetrahydroisoquinoline -1-thione Compound MetStab Metabolic Stability (Microsomes, Hepatocytes) start->MetStab CYP_Inhib CYP450 Inhibition (IC50 Determination) start->CYP_Inhib PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) start->PPB Cytotox Cytotoxicity (e.g., MTT Assay on HepG2, A549) start->Cytotox Data_Analysis Data Analysis and Lead Prioritization MetStab->Data_Analysis CYP_Inhib->Data_Analysis PPB->Data_Analysis MechTox Mechanistic Toxicity (e.g., Nrf2 Activation Assay) Cytotox->MechTox If cytotoxic, investigate mechanism Cytotox->Data_Analysis MechTox->Data_Analysis Go_NoGo Go/No-Go Decision for In Vivo Studies Data_Analysis->Go_NoGo

Caption: In vitro ADME-Tox screening workflow for lead compounds.

References

Head-to-head comparison of different synthetic routes to 1,2,3,4-Tetrahydroisoquinoline-1-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 1,2,3,4-tetrahydroisoquinoline-1-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. The focus is on providing a clear, data-driven comparison of the available routes, supported by detailed experimental protocols and visual aids to facilitate understanding and replication.

Introduction

This compound is a sulfur-containing analog of the corresponding lactam, 1,2,3,4-tetrahydroisoquinolin-1-one. The introduction of the thiocarbonyl group can significantly alter the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability, making it a valuable scaffold for the development of novel therapeutic agents. The synthesis of this thiolactam is predominantly achieved through a two-step sequence: the formation of the precursor lactam followed by a thionation reaction. This guide will detail and compare the most common methods for this transformation.

Synthetic Pathways Overview

The synthesis of this compound generally proceeds via the synthesis of its oxygen analog, 1,2,3,4-tetrahydroisoquinolin-1-one, which is then subjected to a thionation agent. The most prevalent methods for the synthesis of the lactam precursor include the Pictet-Spengler and Bischler-Napieralski reactions, followed by oxidation or hydrolysis.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_thionation Thionation Phenethylamine Phenethylamine Acyl_Chloride Acyl Chloride Phenethylamine->Acyl_Chloride Acylation Pictet_Spengler Pictet-Spengler Reaction Phenethylamine->Pictet_Spengler Carbonyl_Compound Aldehyde/Ketone Carbonyl_Compound->Pictet_Spengler Bischler_Napieralski Bischler-Napieralski Reaction Acyl_Chloride->Bischler_Napieralski Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Pictet_Spengler->Tetrahydroisoquinoline Dihydroisoquinoline 3,4-Dihydroisoquinoline Bischler_Napieralski->Dihydroisoquinoline Oxidation_Hydrolysis Oxidation/ Hydrolysis Tetrahydroisoquinoline->Oxidation_Hydrolysis Dihydroisoquinoline->Tetrahydroisoquinoline Reduction Lactam 1,2,3,4-Tetrahydroisoquinolin-1-one Oxidation_Hydrolysis->Lactam Thionating_Reagent Thionating Reagent (e.g., Lawesson's Reagent, P4S10) Lactam->Thionating_Reagent Thiolactam This compound Thionating_Reagent->Thiolactam

Caption: General synthetic pathways to this compound.

Head-to-Head Comparison of Thionation Reagents

The critical step in the synthesis is the conversion of the lactam to the desired thiolactam. The two most widely employed thionating agents for this transformation are Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀). Below is a comparative summary of these methods.

ParameterLawesson's ReagentPhosphorus Pentasulfide (P₄S₁₀)
Typical Yield Good to ExcellentModerate to Good
Reaction Temperature Mild to moderate (often refluxing toluene or dioxane)Generally higher temperatures required
Reaction Time Typically a few hoursCan be longer and require extended heating
Solvent Toluene, Dioxane, THFPyridine, Toluene, Xylene
Workup Chromatographic purification often required to remove phosphorus byproductsCan be challenging due to the formation of polymeric phosphorus-sulfur species; aqueous workup can be complex.
Substrate Scope Broad, tolerates a wide range of functional groups.Effective, but can sometimes lead to side reactions with sensitive functional groups.
Handling/Safety Solid, relatively easy to handle, though moisture-sensitive.Highly moisture-sensitive, pyrophoric potential, requires careful handling.

Experimental Protocols

Route 1: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-1-one (Lactam Precursor)

A common method for the synthesis of the precursor lactam is the oxidation of 1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1,2,3,4-tetrahydroisoquinoline in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate in acetone to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1,2,3,4-tetrahydroisoquinolin-1-one.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Thionation of 1,2,3,4-Tetrahydroisoquinolin-1-one

This section details the conversion of the lactam to the thiolactam using two different reagents.

Thionation_Workflow Start Dissolve_Lactam Dissolve Lactam in Anhydrous Solvent Start->Dissolve_Lactam Add_Reagent Add Thionating Reagent Dissolve_Lactam->Add_Reagent Heat_Reflux Heat to Reflux Add_Reagent->Heat_Reflux Monitor_TLC Monitor by TLC Heat_Reflux->Monitor_TLC Cool_Quench Cool and Quench Monitor_TLC->Cool_Quench Reaction Complete Extraction Aqueous Workup & Extraction Cool_Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1,2,3,4-Tetrahydroisoquinoline- 1-thione Purification->Product End Product->End

Caption: General experimental workflow for the thionation of 1,2,3,4-tetrahydroisoquinolin-1-one.

Method A: Using Lawesson's Reagent

Materials:

  • 1,2,3,4-Tetrahydroisoquinolin-1-one

  • Lawesson's Reagent

  • Anhydrous toluene

  • Sodium bicarbonate solution

  • Brine

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,3,4-tetrahydroisoquinolin-1-one in anhydrous toluene, add Lawesson's Reagent (0.5-0.6 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method B: Using Phosphorus Pentasulfide (P₄S₁₀)

Materials:

  • 1,2,3,4-Tetrahydroisoquinolin-1-one

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous pyridine or toluene

  • Ice-cold water

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,3,4-tetrahydroisoquinolin-1-one in anhydrous pyridine or toluene, add phosphorus pentasulfide (0.25-0.5 equivalents) portion-wise.

  • Heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice or into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Concluding Remarks

References

In Silico Showdown: A Comparative Docking Analysis of 1,2,3,4-Tetrahydroisoquinoline-1-thione and its Oxygen Analog

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational binding profiles of 1,2,3,4-Tetrahydroisoquinoline-1-thione and its corresponding oxygen analog, 1,2,3,4-Tetrahydroisoquinoline-1-one, reveals subtle yet significant differences that could influence their potential as therapeutic agents. This guide provides a comparative overview of their in silico docking performance, supported by established experimental protocols and theoretical considerations.

Comparative Docking Performance: A Theoretical Overview

To illustrate the potential differences in binding affinity, a hypothetical docking study against a common protein target for THIQ derivatives, such as a kinase or a receptor binding pocket, is presented below. The docking scores, represented in kcal/mol, are indicative of the binding affinity, with more negative values suggesting a stronger interaction.

CompoundProtein Target (Hypothetical)Docking Score (kcal/mol)Key Interactions
1,2,3,4-Tetrahydroisoquinoline-1-oneKinase ATP-binding site-7.5Hydrogen bond with hinge region, hydrophobic interactions
This compoundKinase ATP-binding site-8.2Enhanced hydrophobic interactions, potential for stronger hydrogen bonds

Note: The data presented in this table is illustrative and intended to highlight the potential differences based on the physicochemical properties of the compounds. Actual docking scores would be dependent on the specific protein target and the docking software and scoring function used.

The improved docking score for the thione analog can be attributed to several factors. The sulfur atom in the thioamide is larger and more polarizable than the oxygen atom in the amide, which can lead to enhanced van der Waals and hydrophobic interactions within the binding pocket. Furthermore, the thioamide C=S bond is longer than the C=O bond, which can alter the geometry of the ligand and allow for a more favorable fit in the active site. Thioamides are also known to be better hydrogen bond donors, which could lead to stronger hydrogen bond formation with key amino acid residues.

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a standard workflow for performing a comparative in silico docking study.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The structure may also be energy minimized to relieve any steric clashes.

  • Ligand Structure Preparation: The 2D structures of 1,2,3,4-tetrahydroisoquinoline-1-one and this compound are sketched and converted to 3D structures. The ligands are then energy minimized to obtain their lowest energy conformation.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Execution: A molecular docking program, such as AutoDock Vina, is used to dock the prepared ligands into the defined grid box of the target protein. The program explores various conformations and orientations of the ligand within the active site and calculates a docking score for each pose.

Analysis of Docking Results
  • Binding Affinity Analysis: The docking scores of the different poses are analyzed to identify the most favorable binding mode for each ligand. The pose with the lowest docking score is typically considered the most likely binding conformation.

  • Interaction Analysis: The protein-ligand interactions for the best-ranked poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

Visualizing the Process and Comparison

To better understand the workflow and the basis of comparison, the following diagrams are provided.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Retrieve Protein Structure (PDB) PrepProt Prepare Protein (Add H, Remove H2O) PDB->PrepProt Grid Define Grid Box (Active Site) PrepProt->Grid Ligand Prepare Ligands (2D to 3D, Minimize) Dock Perform Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Scores Analyze Docking Scores (Binding Affinity) Dock->Scores Interactions Visualize Interactions (H-bonds, Hydrophobic) Scores->Interactions

General workflow of an in silico molecular docking experiment.

Comparative_Analysis cluster_properties Physicochemical Properties cluster_interactions Predicted Binding Interactions cluster_outcome Predicted Outcome THIQ_O 1,2,3,4-Tetrahydroisoquinoline-1-one (Amide) Prop_O Smaller atom (O) Shorter C=O bond Good H-bond acceptor THIQ_O->Prop_O THIQ_S This compound (Thioamide) Prop_S Larger, more polarizable atom (S) Longer C=S bond Better H-bond donor THIQ_S->Prop_S Int_O Standard H-bonds Good hydrophobic interactions Prop_O->Int_O Int_S Potentially stronger H-bonds Enhanced hydrophobic interactions Prop_S->Int_S Affinity Differential Binding Affinity (Docking Score) Int_O->Affinity Int_S->Affinity

Logical relationship for the comparative analysis of the two analogs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,2,3,4-Tetrahydroisoquinoline-1-thione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1,2,3,4-Tetrahydroisoquinoline-1-thione, a compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on best practices for the disposal of hazardous thiones and related tetrahydroisoquinoline compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.

  • Waste Collection and Storage:

    • Collect all waste materials, including the pure compound, contaminated solutions, and any absorbent materials used for spills, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][2]

  • Labeling:

    • Properly label the waste container with the full chemical name: "this compound," and any other components of the waste mixture. Include hazard symbols as appropriate based on the known hazards of similar compounds (e.g., toxic, irritant).

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including its composition and any known hazards.

    • Never dispose of this compound down the drain or in regular trash.[3]

Hazard Profile of Structurally Similar Compounds

To inform the safe handling and disposal of this compound, the following table summarizes the hazard classifications for the parent compound, 1,2,3,4-Tetrahydroisoquinoline. It is prudent to assume that the thione derivative may exhibit similar or additional hazards.

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed.[4]
Acute Toxicity, Dermal Fatal in contact with skin.[4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4]
Serious Eye Damage/Irritation Causes serious eye damage.[4]
Acute Toxicity, Inhalation Harmful if inhaled.[4]

Experimental Protocols for Waste Characterization (If Required)

In some cases, your EHS department or disposal contractor may require a basic characterization of the waste stream. A typical protocol would involve:

  • pH Determination: Using a calibrated pH meter or pH strips to determine the corrosivity of the waste.

  • Compatibility Testing: Small-scale testing to ensure the waste is not reactive with the container material or other waste streams it may be combined with. This should only be performed by trained personnel.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated, Compatible Container fume_hood->collect_waste label_waste Label Container with Chemical Name and Hazards collect_waste->label_waste secure_storage Store in a Secure, Ventilated Area label_waste->secure_storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor secure_storage->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup end_point End: Waste Disposed of by Professionals schedule_pickup->end_point

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, regional, and national regulations before handling or disposing of any hazardous chemical.

References

Essential Safety and Logistics for Handling 1,2,3,4-Tetrahydroisoquinoline-1-thione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,2,3,4-Tetrahydroisoquinoline-1-thione was not located. The following guidance is based on the known hazards of the structurally similar compound, 1,2,3,4-Tetrahydroisoquinoline, and general safety protocols for thione-containing compounds. Thiones should be handled with care due to potential toxicity.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

Based on data for the parent compound, 1,2,3,4-Tetrahydroisoquinoline, the "-1-thione" derivative is anticipated to be hazardous.[1][2][3] It is classified as acutely toxic if swallowed or in contact with skin, harmful if inhaled, and capable of causing severe skin burns and eye damage.[1][3]

Summary of Potential Hazards:

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 3Toxic if swallowed[3]
Acute Toxicity, DermalCategory 2Fatal in contact with skin[3]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage[1][3]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage[1][3]
Aquatic Toxicity (Chronic)Category 3Harmful to aquatic life with long-lasting effects
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous material.[4] The following equipment must be worn at all times when handling this compound.

Required PPE Summary:

Body AreaRequired EquipmentStandard/Specification
Hands Double-layered, powder-free nitrile glovesASTM D6978 compliant[4][5]
Body Polyethylene-coated polypropylene gown (or similar laminate material) with a closed back and elastic cuffsResistant to chemical permeation[5]
Eyes/Face Chemical safety goggles and a full-face shieldProvides protection against splashes and sprays[5][6][7]
Respiratory N95 respirator or higherRequired when handling the powder outside of a certified chemical fume hood[8]
Feet Closed-toe shoes and disposable shoe coversSkid-resistant and water-resistant[9]

Operational and Disposal Plans

Experimental Protocol: Safe Handling Workflow

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Ensure all required PPE is available and has been inspected for integrity.
  • Verify that a certified chemical fume hood is operational.
  • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[6]
  • Prepare all necessary equipment (e.g., glassware, spatulas, weighing paper) and place it within the fume hood to minimize movement in and out of the containment area.
  • Have a chemical spill kit readily accessible.

2. Donning PPE:

  • Put on inner gloves.
  • Don the disposable gown, ensuring complete coverage.
  • Put on outer gloves, ensuring the cuffs of the gown are tucked into the gloves.
  • Wear a respirator if handling the compound outside of a fume hood.
  • Put on safety goggles and a face shield.

3. Handling the Chemical:

  • All manipulations of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood.[1][6]
  • Use dedicated spatulas and glassware.
  • Handle the compound gently to avoid creating dust or aerosols.
  • Keep the container tightly closed when not in use.[2]
  • Avoid contact with skin and eyes.[2] Do not breathe dust, fumes, or vapors.[1]

4. Post-Handling and Decontamination:

  • After handling, decontaminate all surfaces and equipment using an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
  • Wipe down the interior of the fume hood.
  • Remove outer gloves and dispose of them as hazardous waste.
  • Remove the face shield and goggles, followed by the gown.
  • Remove inner gloves and dispose of them as hazardous waste.
  • Wash hands thoroughly with soap and water after removing all PPE.[1]

5. Disposal Plan:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2]
  • Unused or waste solutions of the compound should be collected in a separate, labeled hazardous waste container for liquids.
  • Do not allow the chemical to enter drains or the environment.[1][2]
  • Dispose of all waste through an approved waste disposal plant, following all local, state, and federal regulations.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1] If not breathing, provide artificial respiration.[1]
Skin Contact Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[1]

Mandatory Visualizations

Safe Handling Workflow Diagram

cluster_prep 1. Preparation cluster_don 2. Donning PPE cluster_handle 3. Handling cluster_decon 4. Decontamination cluster_doff 5. Doffing PPE cluster_dispose 6. Disposal & Final Step prep_ppe Inspect PPE prep_hood Verify Fume Hood prep_safety Locate Safety Stations prep_equip Prepare Equipment don_gloves1 Inner Gloves prep_equip->don_gloves1 don_gown Gown don_gloves2 Outer Gloves don_resp Respirator/Goggles handle_hood Work in Fume Hood don_resp->handle_hood handle_contain Keep Container Closed decon_equip Clean Equipment handle_contain->decon_equip decon_hood Wipe Down Hood doff_gloves1 Remove Outer Gloves decon_hood->doff_gloves1 doff_gown Remove Gown/Goggles doff_gloves2 Remove Inner Gloves dispose_waste Segregate Hazardous Waste doff_gloves2->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.